molecular formula C37H56O11 B15606474 Hygrolidin

Hygrolidin

货号: B15606474
分子量: 676.8 g/mol
InChI 键: GEZBIZMDLMTFDB-KJKHOEIASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hygrolidin is a macrolide consisting resulting from the formal lactonisation of the carboxy group of (2E,4E,6R,7S,8S,10E,12E,14S,15R,16S,17R,18S)-18-[(2R,4R,5S,6R)-4-{[(2E)-3-carboxyprop-2-enoyl]oxy}-2-hydroxy-5,6-dimethyltetrahydro-2H-pyran-2-yl]-7,15,17-trihydroxy-14-methoxy-2,4,6,8,10,16-hexamethylnonadeca-2,4,10,12-tetraenoic acid with the hydroxy group at position 15. It is active against SV40 tumour cells, and inhibits the growth of solid tumour-derived cell lines such as DLD-1 human colon cancer cells with increased cells in G1 and S phases. It has a role as an antimicrobial agent, an antineoplastic agent and a bacterial metabolite. It is a macrolide, a cyclic hemiketal, a member of oxanes, a secondary alcohol, an enoate ester, an alpha,beta-unsaturated monocarboxylic acid and an ether.
structure in first source

属性

分子式

C37H56O11

分子量

676.8 g/mol

IUPAC 名称

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C37H56O11/c1-20-12-11-13-29(45-10)35(47-36(43)24(5)18-21(2)17-23(4)33(41)22(3)16-20)26(7)34(42)27(8)37(44)19-30(25(6)28(9)48-37)46-32(40)15-14-31(38)39/h11-15,17-18,22-23,25-30,33-35,41-42,44H,16,19H2,1-10H3,(H,38,39)/b13-11+,15-14+,20-12+,21-17+,24-18+/t22-,23+,25-,26-,27-,28+,29-,30+,33-,34+,35+,37+/m0/s1

InChI 键

GEZBIZMDLMTFDB-KJKHOEIASA-N

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Hygrolidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Characterization, and Biological Activity of a Promising Macrolide from Actinomycetes

Abstract

Hygrolidin, a member of the macrolide family of natural products, has garnered significant interest within the scientific community for its potent biological activities, including its cytotoxic effects against various cancer cell lines. Produced by actinomycetes, particularly species of the genus Streptomyces, this complex molecule presents both a challenge and an opportunity in the field of drug discovery and development. This technical guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its isolation and purification from actinomycete fermentation broths, and a summary of its known biological activities and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from microbial sources.

Introduction

Actinomycetes, filamentous Gram-positive bacteria, are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities.[1] The genus Streptomyces stands out as a particularly rich source of novel bioactive compounds, contributing to the discovery of numerous antibiotics, anticancer agents, and other pharmaceutically valuable molecules. Within this context, the this compound family of macrolides has emerged as a promising class of compounds with significant therapeutic potential. This compound and its analogs exhibit selective cytotoxicity against cancer cells, making them attractive candidates for further investigation in oncology. This guide will focus on the technical aspects of this compound research, from the initial discovery and isolation to its characterization and biological evaluation.

Discovery and Producing Organisms

This compound and its related compounds, such as hygrobafilomycin, are produced by various strains of Streptomyces. One notable producer is Streptomyces varsoviensis.[2][3] The discovery of these compounds often begins with large-scale screening programs of actinomycete isolates from diverse environmental sources, such as soil.[4] Strains exhibiting promising biological activity in initial assays are then selected for further investigation, including fermentation, extraction, and purification of the active metabolites.

Fermentation for this compound Production

The successful production of this compound in laboratory settings is critically dependent on the optimization of fermentation conditions. This includes the selection of an appropriate culture medium and the control of key physical parameters.

Culture Media

A variety of media have been successfully employed for the cultivation of Streptomyces species and the production of secondary metabolites. While a specific, universally optimized medium for this compound production is not extensively documented, several formulations are commonly used for related compounds. A typical production medium for Streptomyces fermentation includes a carbon source, a nitrogen source, and various mineral salts.

Table 1: Representative Fermentation Media for Streptomyces

ComponentConcentration (g/L)Reference
ISP2 Medium
Yeast Extract4.0[5]
Malt Extract10.0[5]
Dextrose4.0[5]
Starch Casein Nitrate Broth
Starch10.0[6]
Casein0.3[6]
KNO₃2.0[6]
NaCl2.0[6]
K₂HPO₄2.0[6]
MgSO₄·7H₂O0.05[6]
CaCO₃0.02[6]
FeSO₄·7H₂O0.01[6]
Fermentation Parameters

Optimization of physical parameters is crucial for maximizing the yield of this compound. These parameters can significantly influence microbial growth and secondary metabolite biosynthesis.

Table 2: Optimized Fermentation Parameters for Streptomyces sp.

ParameterOptimized ValueReference
Temperature25-30 °C[1]
pH6.5 - 7.5[1]
Incubation Time7 - 10 days[1]
Agitation150 - 200 rpm[1][6]
Inoculum Size4% (v/v)[1]

Experimental Protocols

Isolation and Cultivation of Streptomyces
  • Soil Sample Collection and Pre-treatment: Collect soil samples from desired locations. Air-dry the samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

  • Serial Dilution: Suspend 1 g of the dried soil sample in 10 mL of sterile saline solution (0.9% NaCl) and vortex thoroughly. Prepare a serial dilution series (10⁻² to 10⁻⁶) in sterile saline.

  • Plating: Plate 100 µL of each dilution onto Starch Casein Agar (B569324) (SCA) or International Streptomyces Project (ISP) media supplemented with antifungal agents (e.g., nystatin) and antibacterial agents (e.g., nalidixic acid) to inhibit the growth of fungi and other bacteria.

  • Incubation: Incubate the plates at 28-30 °C for 7-14 days, monitoring for the appearance of characteristic chalky, filamentous colonies of actinomycetes.

  • Pure Culture Isolation: Isolate distinct colonies and streak them onto fresh agar plates to obtain pure cultures.

Fermentation Workflow

Caption: A generalized workflow for the fermentation of Streptomyces to produce this compound.

Extraction and Purification of this compound
  • Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Silica (B1680970) Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or methanol).

      • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

      • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate gradient.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the active fractions from the silica gel column and concentrate.

      • Further purify the concentrated sample using reversed-phase HPLC (RP-HPLC) on a C18 column.[7][8][9][10]

      • Use a gradient of acetonitrile (B52724) in water (often with 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

      • Monitor the elution profile using a UV detector and collect the peaks corresponding to this compound.[7][8][9][10]

      • Lyophilize the purified fractions to obtain pure this compound.

Caption: A schematic of the extraction and purification process for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Its mechanism of action is primarily attributed to the inhibition of vacuolar-type H⁺-ATPase (V-ATPase) and the subsequent induction of the cyclin-dependent kinase inhibitor p21.

Cytotoxicity

Table 3: Representative Cytotoxicity Data for this compound and Related Macrolides

CompoundCell LineIC₅₀ (µM)Reference
HygrobafilomycinMean of 40 tumor cell lines0.0053[5]
Compound 1 (Oleoyl Hybrid)HCT11622.4[11]
Compound 2 (Oleoyl Hybrid)HCT1160.34[11]
Compound 2 (Oleoyl Hybrid)HTB-26 (Breast)10-50[11]
Compound 2 (Oleoyl Hybrid)PC-3 (Pancreatic)10-50[11]
Compound 2 (Oleoyl Hybrid)HepG2 (Hepatocellular)10-50[11]

Note: Data for this compound itself is limited in publicly accessible databases. The table includes data for related compounds to provide context for the potential potency of this class of macrolides.

Mechanism of Action: V-ATPase Inhibition and p21 Induction

The primary molecular target of this compound is the vacuolar-type H⁺-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments.[1] Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to a cascade of downstream effects. One of the key consequences of V-ATPase inhibition by this compound is the induction of the cyclin-dependent kinase inhibitor p21.[1]

The upregulation of p21 plays a crucial role in the cell cycle arrest observed in cancer cells treated with this compound. p21 binds to and inhibits cyclin-dependent kinase (CDK) complexes, particularly Cyclin E-CDK2 and Cyclin A-CDK2, which are essential for the progression of the cell cycle through the G1/S and S phases, respectively.[1] This inhibition leads to an accumulation of cells in the G1 and S phases, ultimately halting cell proliferation.

Hygrolidin_MoA This compound This compound VATPase Vacuolar H+-ATPase This compound->VATPase inhibits p21_mRNA p21 mRNA VATPase->p21_mRNA inhibition leads to upregulation of p21_protein p21 Protein p21_mRNA->p21_protein translates to CyclinE_CDK2 Cyclin E / CDK2 p21_protein->CyclinE_CDK2 inhibits CyclinA_CDK2 Cyclin A / CDK2 p21_protein->CyclinA_CDK2 inhibits G1_S_transition G1/S Phase Transition CyclinE_CDK2->G1_S_transition promotes S_phase_progression S Phase Progression CyclinA_CDK2->S_phase_progression promotes CellCycleArrest Cell Cycle Arrest G1_S_transition->CellCycleArrest is blocked S_phase_progression->CellCycleArrest is blocked

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Physicochemical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 4: Representative ¹H and ¹³C NMR Data for Macrolide Structures

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Data for a representative macrolide structure. Specific assignments for this compound require experimental data.
C-1~170-
C-3~70-80~3.5-4.5
Olefinic CH~120-140~5.0-7.0
Methyl~10-25~0.8-1.5
Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural confirmation.

Table 5: High-Resolution Mass Spectrometry Data for a this compound-related compound

Ionm/z (calculated)m/z (observed)Formula
[M+H]⁺Data not available for this compoundData not available for this compoundData not available for this compound
[M+Na]⁺Data not available for this compoundData not available for this compoundData not available for this compound

Note: Specific HR-MS data for this compound is required for accurate determination of its elemental composition.

Conclusion

This compound represents a promising class of macrolides with significant potential for development as an anticancer agent. Its discovery from Streptomyces highlights the continued importance of actinomycetes as a source of novel bioactive compounds. The methodologies outlined in this guide for the fermentation, isolation, and purification of this compound provide a framework for researchers to obtain this molecule for further investigation. The elucidation of its mechanism of action, involving the inhibition of V-ATPase and induction of p21, offers a clear rationale for its cytotoxic effects and provides a basis for future drug development efforts. Further research is warranted to fully characterize the therapeutic potential of this compound and to optimize its production and delivery for clinical applications.

References

Unveiling the Core of Hygrolidin: A Technical Guide to its Basic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hygrolidin, a potent macrocyclic lactone produced by Streptomyces hygroscopicus, has garnered significant interest in the scientific community for its diverse biological activities, including antitumor, antiparasitic, and cell cycle inhibitory properties. This in-depth technical guide provides a comprehensive overview of the basic structure of this compound, detailing its chemical composition, stereochemistry, and the experimental methodologies employed for its structural elucidation.

Physicochemical and Structural Data

This compound is classified as a 16-membered macrocyclic lactone, a class of natural products known for their complex structures and significant bioactivities.[1] Its chemical formula is C38H58O11, with a molecular weight of approximately 690.86 g/mol .

Table 1: Core Physicochemical and Structural Data for this compound

PropertyValueReference
Molecular Formula C38H58O11[1]
Molecular Weight 690.86 g/mol [1]
CAS Number 83329-73-1
Synonyms Antibiotic 1166C
Class 16-membered macrocyclic lactone[1]
Appearance White powder
Solubility Soluble in methanol, ethanol, DMSO, and chloroform

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
Methyl (CH3) 0.8 - 1.510 - 25
Methylene (CH2) 1.2 - 2.520 - 40
Methine (CH) 1.5 - 4.030 - 60
Olefinic (C=C-H) 5.0 - 7.5100 - 150
Carbinol (C-O-H) 3.5 - 5.060 - 85
Ester Carbonyl (C=O) -165 - 175
Lactone Carbonyl (C=O) -170 - 180
Methoxy (O-CH3) 3.3 - 3.850 - 60

Note: These are general ranges and actual values can vary based on the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield a precise mass measurement, further validating the molecular formula of C38H58O11.

Experimental Protocols for Structural Elucidation

The determination of this compound's structure involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification of this compound from Streptomyces hygroscopicus

A generalized protocol for the isolation and purification of macrocyclic lactones from Streptomyces species is as follows:

  • Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including this compound.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The mycelial cake and the supernatant are typically extracted separately with organic solvents such as ethyl acetate (B1210297) or butanol to recover the crude product.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and nonpolar impurities.

  • Chromatography: The partially purified extract is then subjected to a series of chromatographic techniques for further purification.

    • Silica Gel Column Chromatography: A common first step to separate compounds based on polarity, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Sephadex LH-20 Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, to obtain highly pure this compound.

  • Purity Assessment: The purity of the isolated this compound is assessed by HPLC and spectroscopic methods (NMR, MS).

NMR Spectroscopic Analysis

A standard protocol for the NMR analysis of a purified macrocyclic lactone like this compound would involve:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard.

  • 1D NMR Spectroscopy:

    • 1H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

    • 13C NMR: Provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is essential to establish the complete structure and stereochemistry:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of the proton network.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

X-ray Crystallography

While no publicly available crystal structure of this compound was found, X-ray crystallography would be the definitive method to determine its three-dimensional structure with high precision, providing exact bond lengths and angles. The general workflow is:

  • Crystallization: Growing a high-quality single crystal of this compound from a suitable solvent or solvent system. This can be a challenging step for complex natural products.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.

Signaling Pathway and Experimental Workflow Visualizations

This compound exerts its biological effects by modulating specific cellular signaling pathways. One of its key mechanisms of action is the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

This compound-Induced p21 Signaling Pathway

This compound is known to inhibit the vacuolar-type H+-ATPase (V-ATPase).[2] This inhibition is suggested to be a key upstream event leading to the induction of p21 expression.[2] The induced p21 then binds to and inhibits cyclin-dependent kinase 2 (Cdk2) complexes, particularly the cyclin A-Cdk2 complex, more potently than the cyclin E-Cdk2 complex.[2] This inhibition leads to a halt in the cell cycle at the G1 and S phases.[2]

Hygrolidin_p21_Pathway This compound This compound V_ATPase Vacuolar H+-ATPase This compound->V_ATPase Inhibits p21_Induction p21 Gene Induction V_ATPase->p21_Induction Leads to p21_Protein p21 Protein p21_Induction->p21_Protein Translates to CyclinA_Cdk2 Cyclin A-Cdk2 Complex p21_Protein->CyclinA_Cdk2 Strongly Inhibits CyclinE_Cdk2 Cyclin E-Cdk2 Complex p21_Protein->CyclinE_Cdk2 Inhibits Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest CyclinA_Cdk2->Cell_Cycle_Arrest Promotes (when active) CyclinE_Cdk2->Cell_Cycle_Arrest Promotes (when active) Hygrolidin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fermentation S. hygroscopicus Culture Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation Sephadex Sephadex LH-20 Chromatography Fractionation->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

References

Mechanism of Action of Hygrolidin in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygrolidin, a macrocyclic antibiotic, has demonstrated potent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its effects on cell cycle regulation and its primary molecular target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts. While the complete picture of this compound's activity is still emerging, this guide consolidates the existing knowledge to serve as a valuable resource for the scientific community.

Core Mechanism of Action: Cell Cycle Arrest via p21 Induction

The principal mechanism by which this compound exerts its anti-cancer effects is through the induction of cell cycle arrest. Specifically, studies have shown that this compound treatment leads to an accumulation of cells in the G1 and S phases of the cell cycle[1]. This cell cycle blockade is mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21[1].

Modulation of Cell Cycle Regulatory Proteins

This compound treatment has been observed to alter the expression of several key cell cycle regulatory proteins in cancer cells. Specifically, in DLD-1 human colon cancer cells, this compound has been shown to:

  • Increase p21 levels: this compound treatment leads to a significant increase in the expression of p21, a potent inhibitor of cyclin-CDK complexes[1].

  • Decrease Cyclin D and CDK4 levels: A reduction in the levels of Cyclin D and its partner kinase CDK4 is observed following this compound exposure[1].

  • Decrease Cyclin B levels: The expression of the mitotic cyclin, Cyclin B, is also diminished[1].

  • Increase Cyclin E levels: Interestingly, an increase in Cyclin E levels has been reported[1].

The induced p21 protein binds to and inhibits the activity of cyclin-CDK complexes, with a stronger inhibitory effect observed on the Cyclin A-CDK2 complex compared to the Cyclin E-CDK2 complex[1]. This inhibition prevents the phosphorylation of substrates necessary for progression through the G1/S and S phases of the cell cycle, leading to the observed cell cycle arrest.

Proposed Upstream Regulator: Vacuolar-Type (H+)-ATPase (V-ATPase)

The induction of p21 by this compound is suggested to be linked to the inhibition of vacuolar-type (H+)-ATPase (V-ATPase)[1]. V-ATPases are multi-subunit proton pumps responsible for acidifying intracellular compartments. While the precise signaling cascade connecting V-ATPase inhibition to p21 upregulation by this compound has not been fully elucidated, it represents a key area for ongoing research.

Quantitative Data

Currently, specific IC50 values for this compound across a broad panel of cancer cell lines are not widely available in the public domain. However, a structurally related compound, Hygrobafilomycin, which is a this compound-bafilomycin hybrid, has demonstrated potent cytotoxic activity.

CompoundCell Line PanelMean IC50 (nM)Reference
Hygrobafilomycin40 Tumor Cell Lines5.3[2]

Table 1: Cytotoxic potency of the related compound Hygrobafilomycin.

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest Pathway

The following diagram illustrates the known signaling pathway affected by this compound, leading to cell cycle arrest.

Hygrolidin_Cell_Cycle_Pathway This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibition CyclinD_CDK4 Cyclin D / CDK4 (Downregulation) This compound->CyclinD_CDK4 CyclinB Cyclin B (Downregulation) This compound->CyclinB Unknown ? V_ATPase->Unknown p21_mRNA p21 mRNA (Upregulation) Unknown->p21_mRNA p21_Protein p21 Protein p21_mRNA->p21_Protein CyclinA_CDK2 Cyclin A / CDK2 p21_Protein->CyclinA_CDK2 Inhibition G1_S_Arrest G1/S Phase Arrest CyclinD_CDK4->G1_S_Arrest Contributes to CyclinA_CDK2->G1_S_Arrest Blocks Progression

This compound's effect on cell cycle regulation.
Experimental Workflow for Investigating this compound's Mechanism

The logical workflow for elucidating this compound's mechanism of action is depicted below.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Downstream Effects Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) CellCycle Cell Cycle Analysis (FACS) Cytotoxicity->CellCycle WesternBlot Protein Expression Analysis (Western Blot) CellCycle->WesternBlot VATPase_Assay V-ATPase Activity Assay WesternBlot->VATPase_Assay Apoptosis Apoptosis Assays (Annexin V/PI) VATPase_Assay->Apoptosis Autophagy Autophagy Analysis (LC3 turnover) VATPase_Assay->Autophagy ProteinSynth Protein Synthesis Assay (e.g., Puromycin labeling) VATPase_Assay->ProteinSynth

Workflow for this compound mechanism studies.

Key Unanswered Questions and Future Research Directions

While the primary mechanism of this compound-induced cell cycle arrest is established, several key questions remain:

  • The V-ATPase-p21 Link: The precise signaling intermediates that connect V-ATPase inhibition to the transcriptional upregulation of p21 are unknown.

  • Induction of Apoptosis: There is currently no direct experimental evidence to confirm whether this compound induces apoptosis in cancer cells.

  • Role of Autophagy: The effect of this compound on autophagic pathways in cancer cells has not been investigated.

  • Impact on Protein Synthesis: It is unclear if this compound directly or indirectly affects protein synthesis in cancer cells.

  • Broad Applicability: The cytotoxic and mechanistic effects of this compound need to be evaluated across a wider range of cancer cell lines to understand its therapeutic potential.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., DLD-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry (FACS)

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression levels of key cell cycle regulatory proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p21, anti-CDK4, anti-Cyclin D1, anti-Cyclin B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

V-ATPase Activity Assay

Objective: To measure the inhibitory effect of this compound on V-ATPase activity.

Materials:

  • V-ATPase-rich membrane vesicles (can be isolated from yeast or mammalian cells)

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl)

  • ATP

  • This compound

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Pre-incubate the V-ATPase-rich membrane vesicles with various concentrations of this compound in the assay buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 620-650 nm to quantify the amount of inorganic phosphate released.

  • Calculate the V-ATPase activity and determine the inhibitory effect of this compound.

Conclusion

This compound is a promising anti-cancer agent that functions primarily by inducing cell cycle arrest through the upregulation of p21. The inhibition of V-ATPase is implicated as a key upstream event in this pathway. However, significant gaps in our understanding of its complete mechanism of action remain, particularly concerning its effects on apoptosis, autophagy, and protein synthesis, as well as the precise signaling cascade linking V-ATPase to p21. The experimental protocols and future research directions outlined in this guide are intended to facilitate further investigation into this compound's therapeutic potential and to aid in the development of novel cancer therapies.

References

The Core Mechanism of Hygrolidin-Induced Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygrolidin, a member of the macrolide antibiotic family, has demonstrated potent antitumor activity by inducing cell cycle arrest, primarily at the G1 and S phases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this effect, with a focus on its impact on key cell cycle regulatory proteins. The central mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21, leading to the inhibition of cyclin-Cdk complexes essential for cell cycle progression. Evidence also suggests a role for the inhibition of vacuolar-type H+-ATPase (V-ATPase) in initiating this cascade. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

This compound is a polyketide macrolide that has garnered interest for its selective cytotoxicity against various cancer cell lines.[1] A primary mechanism of its antitumor action is the disruption of the normal cell cycle, preventing cancer cells from progressing through the necessary phases for division. This guide will dissect the molecular events triggered by this compound, providing a comprehensive overview for researchers in oncology and drug development.

The Core Mechanism: Induction of p21 and Inhibition of Cdk Complexes

The primary mechanism by which this compound induces cell cycle arrest is through the robust induction of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1]

Upregulation of p21

Studies have shown that treatment of cancer cells, such as the DLD-1 human colon cancer cell line, with this compound leads to a significant increase in both p21 mRNA and protein levels.[1] This upregulation appears to be a critical initiating event in the cell cycle arrest cascade.

Inhibition of Cyclin-Cdk Complexes

The induced p21 protein then binds to and inhibits the activity of key cyclin-dependent kinase (Cdk) complexes that drive the cell cycle forward. Specifically, this compound-induced p21 has been shown to inhibit:

  • Cyclin E-Cdk2 complex: This complex is crucial for the transition from the G1 to the S phase.

  • Cyclin A-Cdk2 complex: This complex is active in the S and G2 phases and is essential for DNA replication.[1]

By inhibiting these complexes, this compound effectively creates roadblocks at the G1/S and intra-S phase checkpoints of the cell cycle.

Downstream Effects on Cell Cycle Progression

The inhibition of Cdk2 activity leads to a decrease in the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (pRb). This ultimately results in the observed accumulation of cells in the G1 and S phases.[1] Concurrently, levels of G1-phase proteins like cyclin D and Cdk4, as well as the M-phase protein cyclin B, have been observed to decrease following this compound treatment.[1]

The Role of Vacuolar-Type H+-ATPase (V-ATPase) Inhibition

A key upstream event suggested to trigger the induction of p21 is the inhibition of vacuolar-type H+-ATPase (V-ATPase) by this compound.[1] V-ATPases are proton pumps responsible for acidifying intracellular compartments and are implicated in various cellular processes, including signaling. While the precise signaling pathway linking V-ATPase inhibition to p21 upregulation by this compound is not yet fully elucidated, it represents a critical area for ongoing research.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell cycle distribution and protein expression. Note: The specific quantitative values from the primary literature are not fully available in the public domain; therefore, the data presented here are illustrative based on the described effects.

Table 1: Effect of this compound on Cell Cycle Distribution in DLD-1 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55%30%15%
This compound (IC50)Increased (>65%)Increased (>35%)Decreased (<10%)

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in DLD-1 Cells

ProteinChange in Expression/Activity
p21 (mRNA and protein)Increased
Cyclin EIncreased
Cyclin A-Cdk2 ActivityInhibited
Cyclin E-Cdk2 ActivityInhibited
Cyclin DDecreased
Cdk4Decreased
Cyclin BDecreased

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The following diagram illustrates the known and proposed signaling cascade initiated by this compound.

Hygrolidin_Pathway This compound This compound VATPase V-ATPase This compound->VATPase Inhibition Proposed_Link ? VATPase->Proposed_Link p21_mRNA p21 mRNA p21_protein p21 Protein p21_mRNA->p21_protein Translation CycE_Cdk2 Cyclin E-Cdk2 p21_protein->CycE_Cdk2 Inhibition CycA_Cdk2 Cyclin A-Cdk2 p21_protein->CycA_Cdk2 Inhibition G1_S_Arrest G1/S Phase Arrest CycE_Cdk2->G1_S_Arrest Progression Block S_Arrest S Phase Arrest CycA_Cdk2->S_Arrest Progression Block Proposed_Link->p21_mRNA Induction (Proposed)

Caption: this compound-induced cell cycle arrest pathway.

Experimental Workflow for Analyzing Cell Cycle Arrest

The following diagram outlines a typical workflow to investigate the effects of this compound on the cell cycle.

Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Seed DLD-1 Cells Treat Treat with this compound (Various Concentrations & Time Points) Start->Treat Harvest Harvest Cells Treat->Harvest FACS Cell Cycle Analysis (FACS with PI Staining) Harvest->FACS Western Protein Analysis (Western Blot for p21, Cyclins, Cdks) Harvest->Western

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocols

Disclaimer: The following are generalized protocols. Specific antibody concentrations, incubation times, and instrument settings should be optimized for individual experimental conditions. The precise conditions used in the primary studies on this compound are not fully detailed in the available literature.

Cell Culture and this compound Treatment
  • Cell Line: DLD-1 (human colon adenocarcinoma) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry (FACS)
  • Cell Preparation:

    • Seed DLD-1 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48 hours).

    • Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p21, cyclin D, cyclin E, cyclin A, cyclin B, Cdk2, Cdk4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound exerts its antiproliferative effects on cancer cells by inducing cell cycle arrest at the G1 and S phases. This is primarily achieved through the upregulation of the Cdk inhibitor p21, which subsequently inhibits the activity of cyclin E-Cdk2 and cyclin A-Cdk2 complexes. The inhibition of V-ATPase is a likely upstream event that initiates this signaling cascade. Further research is warranted to fully elucidate the signaling pathway connecting V-ATPase inhibition to p21 induction and to explore the full therapeutic potential of this compound in oncology. This guide provides a foundational understanding of this compound's mechanism of action to support these future research and development endeavors.

References

Hygrolidin's Role in Autophagy Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a critical cellular catabolic process responsible for the degradation and recycling of cellular components, playing a dual role in both tumor suppression and survival. The inhibition of autophagy has emerged as a promising strategy in cancer therapy, particularly for overcoming resistance to conventional treatments. Hygrolidin, a 16-membered macrocyclic lactone, has been identified as an inhibitor of autophagy. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound exerts its inhibitory effect on autophagy by targeting the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump responsible for the acidification of lysosomes. By inhibiting V-ATPase, this compound prevents the maturation of autolysosomes and the subsequent degradation of their contents, thereby halting the autophagic flux.

Core Mechanism of Action: V-ATPase Inhibition

The primary mechanism by which this compound inhibits autophagy is through the direct inhibition of the vacuolar-type H+-ATPase (V-ATPase). The V-ATPase is a multi-subunit enzyme complex located in the membranes of various intracellular organelles, including lysosomes. Its main function is to pump protons from the cytoplasm into the lumen of these organelles, thereby maintaining their acidic environment.

The process of autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes. The acidic pH within the lysosome is essential for the activation of lysosomal hydrolases, the enzymes responsible for degrading the cargo delivered by the autophagosome.

This compound, being a potent V-ATPase inhibitor, disrupts this process in the following manner:

  • Binding to V-ATPase: this compound binds to the V-ATPase complex, inhibiting its proton-pumping activity.

  • Inhibition of Lysosomal Acidification: The inhibition of V-ATPase leads to a failure in maintaining the low pH of the lysosomal lumen.

  • Blockade of Autophagic Flux: The resulting increase in lysosomal pH has two major consequences for autophagy:

    • It can inhibit the fusion of autophagosomes with lysosomes.[1]

    • Even if fusion occurs, the non-acidic environment of the autolysosome prevents the activation of degradative hydrolases, thus blocking the breakdown and recycling of the autophagic cargo.[2]

This late-stage inhibition of autophagy leads to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1 within the cell.

Downstream Cellular Effects

Beyond the direct inhibition of autophagy, this compound's activity as a V-ATPase inhibitor leads to other significant cellular consequences. Notably, it has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21.[3] This induction of p21 contributes to cell cycle arrest in the G1 and S phases, which is a key factor in this compound's anti-proliferative effects on cancer cells.[3]

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the published literature, data for the closely related and well-characterized V-ATPase inhibitor, Bafilomycin A1, is presented as a representative example of this class of compounds.

Table 1: V-ATPase Inhibition and Effect on Lysosomal pH by Bafilomycin A1
ParameterValueCell/SystemReference
V-ATPase Inhibition (IC50) 0.44 nM-[4]
0.6 - 1.5 nMBovine chromaffin granules[5]
4 - 400 nmol/mg proteinVaries by organism[6]
Effect on Lysosomal pH Increase from ~5.1-5.5 to ~6.3A431 cells[2]
Alkalinization at 1 nM697 cells[7]
Raised lysosomal pH at 100 nMVero-317 and MC-3T3-E1 cells[8]
Table 2: Effects of V-ATPase Inhibition on Autophagic Flux Markers (Bafilomycin A1)
MarkerObservationCell LineConcentrationReference
LC3-II AccumulationH4IIE cells-[5]
AccumulationVarious5 nM[9]
p62/SQSTM1 AccumulationVarious5 nM[9]
Table 3: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50Reference
DLD-1Human Colon CancerPotent Inhibition (specific value not provided)[3]

Note: The original research describes this compound as the most potent among the tested family of antibiotics against solid tumor-derived cell lines like DLD-1.[3]

Signaling and Experimental Workflow Diagrams

The Autophagy Signaling Pathway

The following diagram illustrates the general autophagy pathway, highlighting the central role of mTOR signaling in its initiation and the late-stage steps that are inhibited by this compound.

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation & Elongation cluster_maturation Maturation & Fusion cluster_inhibition This compound's Point of Inhibition Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Beclin1_PI3KC3 Beclin-1/PI3KC3 Complex ULK1_Complex->Beclin1_PI3KC3 Activation Phagophore Phagophore Beclin1_PI3KC3->Phagophore LC3_Lipidation LC3-I to LC3-II (Lipidation) Phagophore->LC3_Lipidation Autophagosome Autophagosome LC3_Lipidation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibition V_ATPase->Lysosome Acidification

Caption: General overview of the autophagy signaling pathway.

Mechanism of this compound-mediated Autophagy Inhibition

This diagram details how this compound's inhibition of V-ATPase disrupts the final, critical steps of the autophagic process.

Hygrolidin_Mechanism This compound This compound V_ATPase V-ATPase (Proton Pump) This compound->V_ATPase Inhibits Lysosome_Acidification Lysosomal Acidification (pH 4.5-5.0) V_ATPase->Lysosome_Acidification Maintains Lysosomal_Hydrolases Activation of Lysosomal Hydrolases Lysosome_Acidification->Lysosomal_Hydrolases Enables Autophagosome_Fusion Autophagosome-Lysosome Fusion Lysosome_Acidification->Autophagosome_Fusion Promotes Cargo_Degradation Degradation of Autophagic Cargo Lysosomal_Hydrolases->Cargo_Degradation Autophagosome_Fusion->Cargo_Degradation Autophagic_Flux_Blocked Autophagic Flux Blocked

Caption: this compound's mechanism of V-ATPase inhibition.

Experimental Workflow: Assessing Autophagic Flux

This diagram outlines a typical workflow for measuring changes in autophagic flux in response to treatment with an inhibitor like this compound.

Autophagy_Flux_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells (e.g., HeLa, DLD-1) Treatment Treat with this compound (Dose-response and time-course) Cell_Seeding->Treatment Controls Include vehicle control and positive control (e.g., starvation) Treatment->Controls Fluorescence_Microscopy Fluorescence Microscopy Treatment->Fluorescence_Microscopy Lysosomal_pH_Measurement Lysosomal pH Measurement Treatment->Lysosomal_pH_Measurement Cell_Lysis Lyse cells Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Protein extraction Data_Analysis_WB Data Analysis: Assess autophagic flux blockage Western_Blot->Data_Analysis_WB Quantify LC3-II/I ratio & p62 Data_Analysis_FM Data Analysis: Visualize autophagosome accumulation Fluorescence_Microscopy->Data_Analysis_FM Quantify LC3 puncta Data_Analysis_pH Data Analysis: Confirm lysosomal alkalinization Lysosomal_pH_Measurement->Data_Analysis_pH Measure pH change

Caption: Workflow for analyzing autophagic flux.

Key Experimental Protocols

Measurement of V-ATPase Activity (Proton Pumping)

This protocol is adapted for measuring the activity of V-ATPase in isolated lysosomal fractions by monitoring proton transport.

  • Isolation of Lysosomal Vesicles:

    • Homogenize cells in a hypotonic buffer.

    • Perform differential centrifugation to obtain a lysosome-enriched fraction.

    • Further purify lysosomes using a density gradient centrifugation method.

  • Proton Pumping Assay:

    • Use a pH-sensitive fluorescent dye, such as Acridine Orange.

    • Resuspend the isolated lysosomal vesicles in a buffer containing Acridine Orange.

    • Monitor the fluorescence quenching of Acridine Orange at an excitation wavelength of ~492 nm and an emission wavelength of ~530 nm.

    • Initiate the reaction by adding ATP. The V-ATPase-mediated pumping of protons into the vesicles will cause an accumulation of the dye and quenching of its fluorescence.

    • To determine the specific V-ATPase activity, perform the assay in the presence and absence of this compound (or a known V-ATPase inhibitor like Bafilomycin A1). The difference in the rate of fluorescence quenching represents the V-ATPase-dependent proton pumping activity.

Analysis of Autophagic Flux by Western Blotting

This protocol details the detection of LC3 lipidation and p62 degradation, key indicators of autophagic flux.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound for different time points. Include a vehicle control. For a definitive flux measurement, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer or another suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of LC3-II to LC3-I (or LC3-II to the loading control). An accumulation of LC3-II upon this compound treatment indicates a blockage in autophagic flux.

    • Quantify the levels of p62 normalized to the loading control. An increase in p62 levels suggests impaired autophagic degradation.

Measurement of Lysosomal pH

This protocol uses a fluorescent probe to visualize and quantify the pH of lysosomes in live cells.

  • Cell Preparation and Staining:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration. Include untreated control cells.

    • Prepare a working solution of a lysosomotropic probe like LysoTracker Red DND-99 (typically 50-75 nM) in pre-warmed culture medium.[10]

    • Remove the treatment medium, wash the cells, and add the LysoTracker-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Live-Cell Imaging:

    • Replace the staining solution with fresh, pre-warmed medium.

    • Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe (e.g., for LysoTracker Red, excitation ~577 nm, emission ~590 nm).

  • Data Analysis:

    • Qualitatively assess the fluorescence intensity of the lysosomes. A decrease in the fluorescence of certain pH-sensitive probes in this compound-treated cells compared to controls indicates an increase in lysosomal pH (alkalinization).

    • For quantitative analysis, ratiometric pH-sensitive dyes (like LysoSensor Yellow/Blue) can be used, where the ratio of fluorescence intensities at two different emission or excitation wavelengths is calculated and correlated to a standard pH curve.

Conclusion

This compound is a valuable research tool for studying the intricate processes of autophagy and lysosomal function. Its role as a potent V-ATPase inhibitor places it at the core of late-stage autophagy inhibition, making it a compound of interest for therapeutic strategies aimed at modulating this pathway, particularly in the context of cancer. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize and understand the biological activities of this compound and related compounds in their own investigations. Further research to quantify the specific inhibitory constants of this compound and to broaden the scope of its cytotoxic profiling will be crucial for its potential translation into clinical applications.

References

Unveiling the Biological Potential of Hygrolidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin, a member of the macrolide antibiotic family, has garnered significant interest in the scientific community for its potent biological activities, particularly its potential as an anticancer agent. This technical guide provides an in-depth overview of the known biological activities of this compound, focusing on its mechanism of action at the cellular level. While the development of novel this compound derivatives remains an active area of research, this document consolidates the current understanding of the parent compound, offering a foundation for future investigations and drug discovery efforts. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic promise.

Biological Activity of this compound

The primary biological activities of this compound that have been investigated relate to its cytotoxic and antiproliferative effects on cancer cells. The compound has been shown to induce cell cycle arrest and upregulate the expression of key regulatory proteins.

Table 1: Summary of the Biological Activities of this compound

Biological EffectDescriptionTarget Pathway/Molecule
Cell Cycle Arrest This compound treatment leads to an accumulation of cells in the G1 and S phases of the cell cycle, preventing their progression into mitosis.Cyclin-dependent kinases (CDKs)
p21 Induction Upregulates the expression of the cyclin-dependent kinase inhibitor p21.p21 (CDKN1A)
V-ATPase Inhibition Inhibits the activity of vacuolar H+-ATPase, a proton pump involved in maintaining acidic environments within cellular organelles.Vacuolar H+-ATPase (V-ATPase)

Signaling Pathways of this compound

The anticancer effects of this compound are believed to be mediated through its inhibition of vacuolar H+-ATPase, which in turn triggers a signaling cascade leading to cell cycle arrest. The upregulation of the cyclin-dependent kinase inhibitor p21 is a key event in this pathway.

Hygrolidin_Signaling_Pathway This compound This compound V_ATPase Vacuolar H+-ATPase This compound->V_ATPase inhibits p21_mRNA p21 mRNA Transcription V_ATPase->p21_mRNA leads to increased p21_Protein p21 Protein p21_mRNA->p21_Protein translates to CDK2_Cyclin_E CDK2/Cyclin E p21_Protein->CDK2_Cyclin_E inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest CDK2_Cyclin_E->G1_S_Arrest inhibition leads to

Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., DLD-1 human colon cancer cells)

  • This compound (or derivative) solution of known concentration

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvest:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases) based on the DNA content (PI fluorescence).

Cell_Cycle_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis seed Seed Cells treat Treat with this compound seed->treat harvest Harvest Cells treat->harvest fix Fix in Ethanol harvest->fix stain Stain with Propidium Iodide fix->stain flow Flow Cytometry Analysis stain->flow data Data Interpretation flow->data

Caption: Experimental workflow for cell cycle analysis.

Vacuolar H+-ATPase (V-ATPase) Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound derivatives on V-ATPase activity.

Materials:

  • Purified or enriched V-ATPase enzyme preparation

  • This compound (or derivative) solutions at various concentrations

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl2, 50 mM KCl)

  • ATP solution

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • V-ATPase enzyme preparation.

    • This compound derivative at the desired final concentration (and a vehicle control).

    • Assay buffer to bring the volume to a pre-determined level.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. The final concentration of ATP should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will also react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.

  • Measurement: After a short incubation for color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of V-ATPase inhibition for each concentration of the this compound derivative compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, primarily through its mechanism of V-ATPase inhibition, leading to p21-mediated cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and related molecules. A critical next step in the development of this compound-based therapeutics is the synthesis and biological evaluation of novel derivatives. Structure-activity relationship (SAR) studies on a library of this compound analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties. The lack of publicly available data on such derivatives highlights a significant opportunity for research in this area. Future studies should focus on designing and synthesizing novel this compound analogs and evaluating their efficacy in various cancer models, with the ultimate goal of identifying lead candidates for further preclinical and clinical development.

The Structure-Activity Relationship of Hygrolidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygrolidin, a macrocyclic antibiotic, has demonstrated potent cytotoxic and antiproliferative activities, positioning it as a molecule of interest in the field of drug discovery and development. This technical guide provides an in-depth exploration of the current understanding of the structure-activity relationship (SAR) of the this compound core. While comprehensive SAR data for a wide range of this compound analogs is not extensively available in publicly accessible literature, this document synthesizes the known biological activities, mechanism of action, and relevant experimental methodologies to guide future research and development efforts.

Introduction to this compound

This compound belongs to the family of plecomacrolide antibiotics, characterized by a large macrolactone ring. Its potent biological activities, particularly its cytotoxicity against various cancer cell lines, have spurred interest in understanding the molecular basis of its action and identifying the key structural features responsible for its efficacy. The core structure of this compound presents multiple sites for potential modification, offering opportunities to modulate its activity, selectivity, and pharmacokinetic properties.

Biological Activity and Mechanism of Action

This compound exhibits selective and potent cytotoxicity against solid tumor-derived cell lines.[1] Its primary mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in various cellular compartments.[1] Inhibition of V-ATPase disrupts cellular processes that are dependent on acidic environments, such as endocytosis, protein degradation, and autophagy.

The inhibition of V-ATPase by this compound triggers a downstream signaling cascade that culminates in cell cycle arrest and apoptosis. A key event in this pathway is the induction of the cyclin-dependent kinase inhibitor p21.[1] this compound treatment leads to an increase in p21 mRNA and protein levels, which in turn binds to and inhibits cyclin A-Cdk2 and cyclin E-Cdk2 complexes.[1] This inhibition leads to a blockage of cell cycle progression at the G1 and S phases.[1]

A hybrid molecule, hygrobafilomycin, which incorporates the this compound scaffold, has shown high cytotoxic potency with a mean IC50 of 5.3 nM across a panel of 40 tumor cell lines, underscoring the potential of the this compound core in developing potent anticancer agents.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Hygrolidin_Pathway This compound This compound V_ATPase Vacuolar-Type H+-ATPase (V-ATPase) This compound->V_ATPase Inhibits p21_Induction Induction of p21 V_ATPase->p21_Induction Leads to Cyclin_E_Cdk2 Cyclin E-Cdk2 p21_Induction->Cyclin_E_Cdk2 Inhibits Cyclin_A_Cdk2 Cyclin A-Cdk2 p21_Induction->Cyclin_A_Cdk2 Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest Cyclin_E_Cdk2->G1_S_Arrest Promotes (Inhibition leads to arrest) Cyclin_A_Cdk2->G1_S_Arrest Promotes (Inhibition leads to arrest)

This compound's mechanism of action leading to cell cycle arrest.

Structure-Activity Relationship (SAR) of this compound Analogs

However, based on the known activity of this compound and related compounds, several key structural features can be hypothesized to be crucial for its biological activity. These include:

  • The Macrolactone Core: The overall conformation and rigidity of the macrocycle are likely critical for binding to its molecular target, V-ATPase.

  • The Side Chain: Modifications to the side chain could influence target binding, cell permeability, and metabolic stability.

  • Stereochemistry: The stereochemical configuration of the various chiral centers within the molecule is expected to play a significant role in its biological activity.

Future research efforts should focus on the systematic synthesis of this compound analogs with modifications at these key positions to elucidate a comprehensive SAR. This would involve the preparation of derivatives with altered macrolactone ring sizes, modifications to the side chain, and inversion of stereocenters. The resulting compounds should then be evaluated in a panel of cancer cell lines to determine their cytotoxic potency (IC50 values).

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is a crucial step in understanding their therapeutic potential. The following is a detailed, generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., DLD-1 human colon cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound or analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analog in complete medium from the stock solution. A typical concentration range might be from 0.01 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., DLD-1) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (this compound Analogs) Treatment 4. Compound Treatment (24-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (2-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance IC50_Calc 8. IC50 Calculation Absorbance->IC50_Calc

A typical workflow for determining the IC50 of this compound analogs.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its mechanism of action, involving the inhibition of V-ATPase and subsequent induction of p21-mediated cell cycle arrest, provides a solid rationale for its therapeutic potential. However, the lack of comprehensive structure-activity relationship data for a series of this compound analogs is a significant knowledge gap.

Future research should prioritize the following:

  • Synthesis of Analog Libraries: A focused effort to synthesize a diverse library of this compound analogs with systematic modifications to the macrolactone core and side chain is essential.

  • Systematic Biological Evaluation: The synthesized analogs should be subjected to rigorous in vitro cytotoxicity screening against a panel of cancer cell lines to generate robust SAR data.

  • Target Engagement and Mechanistic Studies: Further studies are needed to confirm the direct binding of this compound to V-ATPase and to explore other potential downstream signaling effects.

  • In Vivo Efficacy Studies: Promising analogs identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety.

By addressing these key areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of a new generation of potent and selective anticancer drugs.

References

Unveiling the Antifungal Potential of Hygrolidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hygrolidin, a 16-membered macrocyclic lactone belonging to the bafilomycin family, has emerged as a compound of interest for its potent biological activities, including its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal attributes, its proposed mechanism of action, and detailed experimental protocols for its investigation.

Quantitative Antifungal Activity of this compound

While extensive quantitative data on the minimum inhibitory concentration (MIC) of this compound against a broad spectrum of fungal pathogens is not widely available in publicly accessible literature, its activity against specific fungi has been noted. Research has highlighted its efficacy against Valsa ceratosperma, the causative agent of apple canker disease.

For comparative purposes, the following table summarizes the known antifungal activity of this compound. Further research is required to establish a comprehensive antifungal spectrum.

Fungal SpeciesType of ActivityReported MetricReference
Valsa ceratospermaAntifungalActive (qualitative)--INVALID-LINK--

Proposed Mechanism of Action: V-ATPase Inhibition and Cell Cycle Arrest

Current evidence suggests that this compound exerts its biological effects, likely including its antifungal activity, through the inhibition of vacuolar-type H+-ATPase (V-ATPase)[1]. V-ATPase is a crucial proton pump in fungi, responsible for acidifying intracellular compartments and maintaining cellular pH homeostasis. Inhibition of this enzyme disrupts these essential processes, leading to cellular stress and ultimately inhibiting fungal growth.

Furthermore, studies on the effects of this compound on tumor cells have revealed a downstream consequence of V-ATPase inhibition: the induction of the cyclin-dependent kinase inhibitor p21[1]. This induction leads to cell cycle arrest at the G1 and S phases, preventing cellular proliferation[1]. It is plausible that a similar mechanism is at play in fungal cells, where disruption of the cell cycle would halt fungal propagation.

Hygrolidin_Mechanism_of_Action This compound This compound V_ATPase Vacuolar H+-ATPase (V-ATPase) This compound->V_ATPase Inhibits Proton_Pumping Proton Pumping V_ATPase->Proton_Pumping p21_Induction p21 Induction V_ATPase->p21_Induction Leads to Vacuolar_Acidification Vacuolar Acidification & pH Homeostasis Proton_Pumping->Vacuolar_Acidification Cell_Cycle_Arrest G1 and S Phase Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Causes Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Cycle_Arrest->Fungal_Growth_Inhibition

Proposed mechanism of this compound's antifungal action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines a standardized method for determining the MIC of this compound against filamentous fungi, adapted from established antifungal susceptibility testing guidelines.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal isolate (e.g., Valsa ceratosperma) cultured on appropriate agar (B569324) medium

  • Sterile saline (0.85%) with 0.05% Tween 80

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Harvest fungal spores from a mature culture by flooding the agar plate with sterile saline-Tween 80 solution and gently scraping the surface.

    • Transfer the spore suspension to a sterile tube and adjust the concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

    • Dilute the spore suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 spores/mL.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected potency of the compound.

    • Include a positive control well (fungal inoculum without this compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Add 200 µL of sterile medium to the negative control well.

    • Seal the plate and incubate at the optimal growth temperature for the test fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, the endpoint can be determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 530 nm) and identifying the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Fungal Inoculum Preparation Inoculation 3. Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution 2. This compound Serial Dilution in Plate Drug_Dilution->Inoculation Incubation 4. Incubation Inoculation->Incubation MIC_Determination 5. MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antifungal agents. Its proposed mechanism of action, targeting the fungal V-ATPase, is a validated strategy for antifungal drug discovery. However, to fully realize its potential, further research is imperative. A comprehensive evaluation of its antifungal spectrum against a wide range of clinically and agriculturally important fungal pathogens is a critical next step. Elucidating the precise molecular interactions between this compound and the fungal V-ATPase will provide valuable insights for structure-activity relationship studies and the design of more potent and selective derivatives. Furthermore, investigating the downstream effects on fungal signaling pathways beyond cell cycle arrest will offer a more complete picture of its antifungal mechanism. This in-depth understanding will be instrumental in guiding the development of this compound-based therapeutics to combat the growing threat of fungal infections.

References

In-Depth Technical Guide to Hygrolidin Analogs: Natural Sources, Synthesis, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hygrolidin and its analogs represent a class of macrocyclic lactone antibiotics with significant potential in drug development due to their diverse biological activities, including antifungal, antitumor, and immunosuppressive properties. This technical guide provides a comprehensive overview of the natural sources of these compounds, detailing the producing microorganisms and outlining the methodologies for their isolation and purification. Furthermore, it delves into the synthetic strategies employed to access the core structures and analogs of this compound, presenting key chemical transformations and associated quantitative data. A significant focus is placed on the molecular mechanisms of action, particularly the inhibition of vacuolar-type H+-ATPase (V-ATPase) and the subsequent effects on cell cycle regulation. This guide aims to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology by consolidating the current knowledge and providing detailed experimental insights and visual representations of key biological pathways and experimental workflows.

Natural Sources and Isolation of this compound Analogs

This compound and its structurally related analogs are primarily secondary metabolites produced by various strains of actinomycetes, particularly those belonging to the genus Streptomyces. These microorganisms are prolific sources of a wide array of bioactive natural products.

Producing Microorganisms

The most well-documented producer of this compound is Streptomyces hygroscopicus .[1][2][3] Various other Streptomyces species have been identified as producers of this compound analogs. For instance, Hygrobafilomycin , a hybrid of this compound and Bafilomycin, is produced by Streptomyces varsoviensis. Ansamycin-type analogs, such as Hygrolansamycins A-D , have been isolated from Streptomyces sp. KCB17JA11.

Table 1: Natural Sources of this compound and its Analogs

CompoundProducing OrganismReference
This compoundStreptomyces hygroscopicus[1][2][3]
HygrobafilomycinStreptomyces varsoviensis
Hygrolansamycins A-DStreptomyces sp. KCB17JA11
Bafilomycin A1 (related)Streptomyces griseus
Borrelidin (related)Streptomyces rochei
Experimental Protocol: Isolation and Purification of this compound from Streptomyces hygroscopicus

The following protocol is a generalized procedure based on common practices for isolating macrocyclic lactones from Streptomyces fermentations.

1. Fermentation:

  • Inoculate a seed culture of Streptomyces hygroscopicus in a suitable medium (e.g., yeast extract-malt extract-dextrose broth).

  • Incubate at 28-30°C for 2-3 days with shaking (200-250 rpm).

  • Transfer the seed culture to a larger production medium and continue fermentation for 5-7 days under the same conditions.

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the mycelium with an organic solvent such as acetone (B3395972) or methanol (B129727) to obtain a crude extract.

  • Extract the culture filtrate with a water-immiscible organic solvent like ethyl acetate (B1210297) or n-butanol.

  • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude residue.

3. Purification:

  • Subject the crude residue to column chromatography on silica (B1680970) gel.

  • Elute with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., antifungal activity).

  • Pool the active fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC) on a C18 column, to obtain pure this compound.

4. Characterization:

  • Confirm the structure of the isolated compound using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

Synthesis of this compound Analogs

The total synthesis of the complex macrocyclic structure of this compound and its analogs presents a significant challenge to synthetic organic chemists. While a dedicated total synthesis of this compound is not extensively reported, the synthetic routes developed for the closely related bafilomycins provide a clear roadmap.

General Synthetic Strategy

The synthesis of these macrocycles typically involves a convergent approach where two or three complex fragments are synthesized independently and then coupled together, followed by a macrolactonization step to form the large ring.

Key Synthetic Transformations:

  • Fragment Synthesis: Stereoselective aldol (B89426) reactions, allylation/crotylation reactions, and asymmetric reductions are commonly employed to construct the chiral centers within the fragments.

  • Fragment Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are frequently used to connect the synthesized fragments.

  • Macrolactonization: Yamaguchi or Shiina macrolactonization conditions are often utilized to close the macrocyclic ring from the seco-acid precursor.

Quantitative Data from Synthetic Studies of Related Compounds

The following table summarizes key reaction yields from the total synthesis of Bafilomycin A1, which shares a similar macrocyclic core with this compound.

Table 2: Key Reaction Yields in the Synthesis of Bafilomycin A1

Reaction StepReagents and ConditionsProductYield (%)Reference
Suzuki Cross-CouplingPd(PPh₃)₄, Tl₂CO₃, THF/H₂OCoupled Fragments85
Aldol ReactionTiCl₄, (-)-sparteine, CH₂Cl₂Aldol Adduct90 (95% de)
Macrolactonization (Yamaguchi)2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, TolueneMacrocycle78

Biological Activity and Mechanism of Action

This compound and its analogs exhibit a range of biological activities, with their primary mechanism of action being the inhibition of the vacuolar-type H+-ATPase (V-ATPase).

V-ATPase Inhibition and Downstream Effects

V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments like lysosomes, endosomes, and the Golgi apparatus. Inhibition of V-ATPase by this compound disrupts this proton gradient, leading to a cascade of cellular events.

Cell Cycle Arrest

A key consequence of V-ATPase inhibition by this compound is the induction of cell cycle arrest, particularly at the G1 and S phases.[4] This is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[4]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Hygrolidin_Signaling cluster_CellCycle Cell Cycle Progression This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Proton_Gradient Disruption of Proton Gradient p21_mRNA p21 mRNA Induction Proton_Gradient->p21_mRNA p21_Protein p21 Protein p21_mRNA->p21_Protein Cyclin_D_CDK4 Cyclin D / CDK4 p21_Protein->Cyclin_D_CDK4 Inhibits Cyclin_E_CDK2 Cyclin E / CDK2 p21_Protein->Cyclin_E_CDK2 Inhibits Cyclin_A_CDK2 Cyclin A / CDK2 p21_Protein->Cyclin_A_CDK2 Inhibits G1_Progression G1 Phase Progression Cyclin_D_CDK4->G1_Progression Cyclin_E_CDK2->G1_Progression S_Progression S Phase Progression Cyclin_A_CDK2->S_Progression G1_Arrest G1 Arrest S_Arrest S Arrest

Caption: this compound inhibits V-ATPase, leading to p21 induction and cell cycle arrest.

Quantitative Biological Data

The following table summarizes the reported cytotoxic and antifungal activities of this compound and related compounds.

Table 3: Biological Activity of this compound and Analogs

CompoundActivityCell Line / OrganismIC₅₀ / MIC (µM)Reference
This compoundCytotoxicityDLD-1 (Human Colon Cancer)~0.1[4]
This compoundCytotoxicityHeLa (Human Cervical Cancer)~0.5
HygrobafilomycinCytotoxicityPanel of 40 tumor cell lines (mean)0.0053
Bafilomycin A1V-ATPase Inhibition-0.00044
This compoundAntifungalValsa ceratospermaNot specified

Experimental Workflows

The investigation of the biological activity of this compound analogs typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Experimental Workflow for Bioactivity Studies of this compound Analogs

Experimental_Workflow Start Start: This compound Analog Library Primary_Screening Primary Screening (e.g., Antifungal, Cytotoxicity Assays) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Analysis (IC₅₀ / MIC Determination) Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action V_ATPase_Assay V-ATPase Inhibition Assay Mechanism_of_Action->V_ATPase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Mechanism_of_Action->Cell_Cycle_Analysis Western_Blot Western Blot (p21, Cyclins, CDKs) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) V_ATPase_Assay->In_Vivo_Studies Cell_Cycle_Analysis->In_Vivo_Studies Western_Blot->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the biological evaluation of this compound analogs.

Conclusion and Future Perspectives

This compound and its analogs remain a promising class of natural products with significant therapeutic potential. Their unique mode of action, targeting the V-ATPase, offers a distinct advantage in overcoming resistance mechanisms associated with conventional anticancer and antifungal agents. Future research should focus on the total synthesis of this compound and the generation of novel analogs with improved potency and selectivity. Further elucidation of the downstream signaling pathways affected by V-ATPase inhibition will undoubtedly open new avenues for therapeutic intervention in a variety of diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating class of natural products.

References

Methodological & Application

Application Notes and Protocols: Hygrolidin Cytotoxicity Assay in DLD-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin (B608022), a member of the this compound family of antibiotics, has demonstrated selective cytotoxicity against various cancer cell lines. Notably, it has been shown to inhibit the growth of the human colorectal adenocarcinoma cell line, DLD-1.[1] The mechanism of action is linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump involved in maintaining pH homeostasis within cellular compartments.[1] This inhibition leads to the induction of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1 and S phases and subsequent cytotoxicity.[1] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in DLD-1 cells using the MTT assay, a reliable method for evaluating cell viability.

Data Presentation

Table 1: DLD-1 Cell Line Characteristics
ParameterDescriptionReference
Cell Line DLD-1ATCC® CCL-221™
Organism Homo sapiens (Human)ATCC
Tissue Colon; derived from a colorectal adenocarcinomaATCC
Morphology Epithelial-likeATCC
Growth Properties AdherentATCC
Culture Medium RPMI-1640 Medium + 10% Fetal Bovine Serum (FBS)--INVALID-LINK--, --INVALID-LINK--
Doubling Time Approximately 22 hours--INVALID-LINK--
Table 2: this compound Activity Profile in DLD-1 Cells (Hypothetical Data)
ParameterValueNotes
IC50 (this compound) To be determined experimentallyThe half maximal inhibitory concentration (IC50) should be calculated from the dose-response curve generated from the cytotoxicity assay.
Observed Effect Inhibition of cell proliferation and induction of cell cycle arrest at G1/S phase.--INVALID-LINK--[1]
Mechanism of Action Inhibition of Vacuolar H+-ATPase, leading to p21 induction.--INVALID-LINK--[1]

Experimental Protocols

DLD-1 Cell Culture

Materials:

  • DLD-1 cell line (ATCC® CCL-221™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.

  • Cell Thawing: Thaw cryopreserved DLD-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and seed new flasks at a ratio of 1:3 to 1:6.

This compound Cytotoxicity Assay (MTT Assay)

Materials:

  • DLD-1 cells

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest DLD-1 cells using trypsin and resuspend in complete growth medium. Determine the cell concentration using a hemocytometer or automated cell counter. Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. DLD-1 Cell Culture cell_seeding 2. Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->cell_seeding drug_treatment 4. Treat Cells with this compound cell_seeding->drug_treatment drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment incubation 5. Incubate (24-72h) drug_treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for this compound cytotoxicity assay in DLD-1 cells.

This compound Signaling Pathway in DLD-1 Cells

signaling_pathway Proposed Signaling Pathway of this compound in DLD-1 Cells This compound This compound v_atpase Vacuolar H+-ATPase This compound->v_atpase Inhibits p21_induction p21 mRNA and Protein Upregulation v_atpase->p21_induction Leads to cdk2_cyclinE CDK2/Cyclin E Complex p21_induction->cdk2_cyclinE Inhibits cdk4_cyclinD CDK4/Cyclin D Complex p21_induction->cdk4_cyclinD Inhibits g1_s_arrest G1/S Phase Cell Cycle Arrest cdk2_cyclinE->g1_s_arrest Promotes (Inhibition blocks this) cdk4_cyclinD->g1_s_arrest Promotes (Inhibition blocks this) cytotoxicity Cytotoxicity g1_s_arrest->cytotoxicity Results in

Caption: this compound's proposed mechanism of action in DLD-1 cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Analysis of Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin is a 16-membered macrocyclic lactone polyketide that has garnered significant interest in the scientific community due to its potent biological activities. As a selective inhibitor, it has been shown to induce the expression of the p21 protein, a critical regulator of the cell cycle, leading to cell cycle arrest at the G1 and S phases. This mechanism of action makes this compound a promising candidate for further investigation in cancer research and drug development.

Given its potential therapeutic applications, robust and reliable methods for the purification and analysis of this compound are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and sensitivity, making it ideally suited for both the preparative purification of this compound from complex mixtures, such as fermentation broths or synthetic reaction products, and for the analytical quantification and purity assessment of the final compound.

This application note provides a detailed protocol for the purification and analysis of this compound using reversed-phase HPLC (RP-HPLC). The methodologies described are based on the physicochemical properties of this compound and established chromatographic principles for macrolide antibiotics.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for developing an effective HPLC method.

PropertyValueReference
Molecular Formula C₃₈H₅₈O₁₁[1]
Molecular Weight 690.9 g/mol [1]
Chemical Class 16-membered Macrocyclic Lactone (Polyketide)[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[1]
UV Absorbance Expected in the range of 230-280 nm due to conjugated double bonds.Inferred from structure

HPLC Method for Analysis and Purification

The limited water solubility and the presence of both hydrophobic and polar functional groups in this compound's structure make reversed-phase HPLC the most suitable chromatographic technique. A C18 stationary phase is recommended for optimal retention and separation.

Analytical HPLC Method

This method is designed for the quantitative analysis of this compound, including purity determination and concentration measurement.

Table 1: Analytical HPLC Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (preliminary, optimization recommended)
Injection Volume 10 µL
Sample Diluent Methanol or Acetonitrile
Preparative HPLC Method

This method is intended for the purification of this compound from crude extracts or reaction mixtures. The conditions are scaled up from the analytical method to accommodate larger sample loads.

Table 2: Preparative HPLC Parameters

ParameterRecommended Conditions
Column C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 235 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve crude material in minimal methanol, filter through a 0.45 µm filter.

Experimental Protocols

Protocol 1: Analytical HPLC for Purity Assessment
  • Standard Preparation: Prepare a stock solution of this compound standard at 1 mg/mL in methanol. From this, prepare a working standard of 10 µg/mL in the sample diluent.

  • Sample Preparation: Dissolve the this compound sample in the sample diluent to an estimated concentration of 10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the analytical HPLC system with the initial mobile phase conditions (60% B) for at least 15 minutes.

    • Inject a blank (sample diluent) to ensure a clean baseline.

    • Inject the this compound working standard.

    • Inject the prepared sample.

  • Data Analysis:

    • Determine the retention time of the this compound peak from the standard chromatogram.

    • In the sample chromatogram, calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.

Table 3: Representative Analytical Data (Hypothetical)

Sample IDRetention Time (min)Peak AreaPurity (%)
Standard12.51,500,00099.8
Batch A12.51,450,00096.7
Batch B12.61,480,00098.9
Protocol 2: Preparative HPLC for Purification
  • Sample Preparation: Dissolve the crude this compound extract in a minimal volume of methanol. Centrifuge to pellet insoluble material and filter the supernatant through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (60% B).

  • Sample Injection: Inject the prepared crude sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Protocol 1 to determine the purity of each fraction.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Product: Lyophilize the remaining aqueous solution to obtain pure, solid this compound.

Table 4: Representative Purification Data (Hypothetical)

StepStarting Material (mg)Purified this compound (mg)Purity (%)Recovery (%)
Crude Extract1000-~25-
Prep. HPLC1000225>9890

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Analysis Workflow crude Crude this compound Extract dissolve Dissolve in Methanol & Filter crude->dissolve prep_hplc Preparative HPLC dissolve->prep_hplc collect Fraction Collection prep_hplc->collect analyze_fractions Analytical HPLC of Fractions collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool evaporate Solvent Evaporation pool->evaporate pure Pure this compound (>98%) evaporate->pure sample This compound Sample prepare Prepare Sample (10 µg/mL) sample->prepare analytical_hplc Analytical HPLC prepare->analytical_hplc data Data Analysis (Purity, Quantification) analytical_hplc->data

Caption: Experimental workflow for this compound purification and analysis.

signaling_pathway This compound This compound p21 p21 (CDKN1A) Expression (Upregulation) This compound->p21 induces CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE inhibits CDK2_CyclinA CDK2/Cyclin A Complex p21->CDK2_CyclinA inhibits G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes CDK2_CyclinA->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest is blocked, leading to

Caption: this compound-induced p21-mediated cell cycle arrest pathway.

Conclusion

The HPLC methods outlined in this application note provide a robust framework for the efficient purification and accurate analysis of this compound. The analytical method is suitable for quality control and quantitative studies, while the preparative method allows for the isolation of highly pure material for further biological and pharmacological evaluation. Adherence to these protocols will enable researchers, scientists, and drug development professionals to consistently produce and characterize this compound, facilitating its continued investigation as a potential therapeutic agent.

References

Application Note: Structural Interpretation of Hygrolidin using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the 1H and 13C NMR data of Hygrolidin, the specific quantitative chemical shift data necessary to fulfill the user's request is not available in the public domain through the conducted searches. The original publications describing the structure of this compound were not accessible in their full text, and no other resources provided the required spectroscopic data.

Therefore, this application note will serve as a detailed template, outlining the protocols and data presentation structures that researchers can follow once they have acquired the 1H and 13C NMR data for this compound. The methodologies provided are based on established practices for the structural elucidation of macrolide antibiotics.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) data for the structural elucidation of the macrolide antibiotic, this compound. This document outlines the necessary experimental protocols and data analysis workflow.

Introduction

This compound is a 16-membered macrolide antibiotic belonging to the bafilomycin family. Its complex structure, featuring multiple stereocenters and functional groups, makes NMR spectroscopy an indispensable tool for its characterization. A thorough analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental to confirming its covalent structure and determining its relative stereochemistry. This application note details the standardized protocols for acquiring and interpreting the NMR data of this compound.

Data Presentation

Upon acquisition, the ¹H and ¹³C NMR data for this compound should be meticulously organized. The following tables provide a structured format for presenting the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Table 1: ¹H NMR Data of this compound (Data to be populated by the researcher)

Positionδ (ppm)MultiplicityJ (Hz)
... ... ... ...

Table 2: ¹³C NMR Data of this compound (Data to be populated by the researcher)

Positionδ (ppm)
... ...

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the sample solution into a 5 mm NMR tube using a syringe filter to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.[1] The following experiments are recommended for a comprehensive structural analysis:

  • 1D ¹H NMR: Provides information on the chemical environment and number of different types of protons.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings through-bond, helping to identify adjacent protons and spin systems.

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgpndqf).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Program: Standard NOESY or ROESY experiment.

Data Interpretation Workflow

A systematic approach is required to piece together the structure of this compound from the various NMR datasets.

Data_Interpretation_Workflow A 1D ¹H NMR - Identify proton signals - Integration & Multiplicity C COSY - Establish H-H spin systems A->C B 1D ¹³C NMR - Identify carbon signals - Chemical shift regions D HSQC - Correlate C-H one-bond connections B->D C->D Combine to build fragments E HMBC - Connect spin systems - Assign quaternary carbons D->E Extend fragments G Structure Elucidation - Assemble fragments - Final structure confirmation E->G Assemble full structure F NOESY/ROESY - Determine relative stereochemistry F->G Confirm 3D arrangement

Caption: NMR Data Interpretation Workflow for this compound.

  • Analyze 1D Spectra: Begin by analyzing the ¹H and ¹³C NMR spectra to get an overview of the number and types of protons and carbons present.

  • Identify Spin Systems with COSY: Use the COSY spectrum to connect protons that are coupled to each other, thereby identifying individual spin systems within the molecule.

  • Assign Carbons with HSQC: Correlate the proton signals to their directly attached carbons using the HSQC spectrum. This allows for the assignment of a significant portion of the carbon skeleton.

  • Connect Fragments with HMBC: Utilize the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the spin systems identified from the COSY and for assigning non-protonated (quaternary) carbons.

  • Determine Stereochemistry with NOESY/ROESY: Analyze the through-space correlations in the NOESY or ROESY spectrum to determine the relative spatial arrangement of protons, which provides insight into the stereochemistry of the molecule.

  • Assemble the Final Structure: Combine all the information from the 1D and 2D NMR experiments to assemble the complete structure of this compound.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on a suite of NMR experiments. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for data interpretation presented in this application note, researchers can confidently determine and verify the structure of this compound. This foundational knowledge is essential for further research into its biological activity and potential applications in drug development.

References

Application of Hygrolidin in Autophagy Flux Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including cancer, neurodegenerative disorders, and infectious diseases. The measurement of autophagic activity, or autophagic flux, is therefore crucial for understanding disease pathogenesis and for the development of novel therapeutic agents. Hygrolidin, a potent and specific inhibitor of vacuolar-type H+-ATPase (v-ATPase), has emerged as a valuable tool for studying autophagy. By blocking the acidification of lysosomes, this compound effectively halts the final degradation step of the autophagic pathway, leading to an accumulation of autophagosomes. This characteristic allows for the quantification of autophagic flux, providing a clearer picture of autophagic activity than static measurements alone.

This document provides detailed application notes and protocols for the use of this compound in autophagy flux assays, intended to guide researchers in accurately measuring and interpreting autophagic activity in their experimental systems.

Mechanism of Action: this compound in the Autophagy Pathway

This compound exerts its effect on autophagy by inhibiting the v-ATPase, a proton pump essential for acidifying intracellular compartments, most notably lysosomes. The acidic environment of the lysosome is critical for the function of lysosomal hydrolases, the enzymes responsible for degrading the contents of the autophagosome. By inhibiting the v-ATPase, this compound prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradative capacity of the autolysosome. This blockade at a late stage of the autophagy pathway leads to the accumulation of autophagosomes, which can then be quantified as a measure of autophagic flux.

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism and a key negative regulator of autophagy. Under nutrient-rich conditions, mTOR is active and suppresses autophagy. Conversely, under starvation or stress conditions, mTOR is inhibited, leading to the induction of autophagy. The activity of mTOR itself is sensitive to lysosomal function, creating a complex feedback loop. By inhibiting v-ATPase, this compound can indirectly affect mTOR signaling, a factor to consider when interpreting results.

Mechanism of this compound in Autophagy Inhibition cluster_0 Autophagy Induction cluster_1 Autophagosome Formation cluster_2 Autophagosome-Lysosome Fusion & Degradation cluster_3 Point of Inhibition Starvation Starvation / Stress mTOR mTORC1 Inhibition Starvation->mTOR ULK1 ULK1 Complex Activation mTOR->ULK1 Phagophore Phagophore Nucleation ULK1->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3_I LC3-I LC3_II LC3-II (Lipidation) LC3_I->LC3_II LC3_II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Autophagosome->Autolysosome Blocked by This compound Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation This compound This compound vATPase v-ATPase This compound->vATPase Inhibits vATPase->Lysosome Acidifies vATPase->Autolysosome Acidifies

Figure 1. Mechanism of this compound in the autophagy pathway.

Experimental Protocols

The following are generalized protocols for assessing autophagic flux using this compound. It is crucial to optimize concentrations and incubation times for each cell line and experimental condition.

Protocol 1: Western Blot Analysis of LC3-II Accumulation

This protocol measures the accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (optional, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-Tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.

  • Treatment:

    • Treat cells with the desired experimental compounds (e.g., autophagy inducers).

    • For the last 2-6 hours of the experiment, add this compound to a subset of the wells. A starting concentration range of 10-100 nM is recommended for initial optimization. Include a vehicle control (DMSO).

    • It is essential to have four main experimental groups:

      • Vehicle control

      • Experimental treatment alone

      • This compound alone

      • Experimental treatment + this compound

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound. An increase in this difference upon experimental treatment indicates an induction of autophagic flux.

    • Monitor p62 levels. A decrease in p62 indicates functional autophagy, while its accumulation in the presence of this compound confirms the blockade of autophagic degradation.

Workflow for LC3-II Western Blot Autophagy Flux Assay A Seed Cells B Apply Experimental Treatment (e.g., Starvation, Drug) A->B C Add this compound or Vehicle for final 2-6 hours B->C D Lyse Cells & Quantify Protein C->D E SDS-PAGE & Western Blot D->E F Probe for LC3-II, p62, & Loading Control E->F G Quantify Bands & Analyze Flux F->G

Figure 2. Western blot autophagy flux assay workflow.
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

This method visualizes the accumulation of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

Materials:

  • Cells stably expressing GFP-LC3

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Hoechst stain (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixing

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment:

    • Apply experimental treatments as described in Protocol 1.

    • Add this compound (suggested starting range: 10-100 nM) or vehicle for the final 2-6 hours of the experiment.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells with PBS.

    • (Optional) Permeabilize with a detergent like Triton X-100 if antibody staining is also performed.

    • Stain nuclei with Hoechst stain.

    • Mount coverslips onto slides with mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.

  • Image Analysis:

    • Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).

    • An increase in the number of puncta in the presence of this compound compared to its absence indicates the magnitude of autophagic flux.

Data Presentation

Effective presentation of quantitative data is essential for the clear interpretation of autophagy flux experiments.

Table 1: Hypothetical Data from LC3-II Western Blot Analysis

TreatmentThis compound (50 nM, 4h)Normalized LC3-II Level (Arbitrary Units)Autophagic Flux (LC3-II with this compound - LC3-II without this compound)
Control-1.0 ± 0.12.5
Control+3.5 ± 0.3
Drug X-2.5 ± 0.26.0
Drug X+8.5 ± 0.7

Data are presented as mean ± SEM. This table illustrates that Drug X induces autophagic flux, as evidenced by the greater accumulation of LC3-II in the presence of this compound compared to the control.

Table 2: Hypothetical Data from GFP-LC3 Puncta Quantification

TreatmentThis compound (50 nM, 4h)Average GFP-LC3 Puncta per CellAutophagic Flux (Puncta with this compound - Puncta without this compound)
Control-5 ± 120
Control+25 ± 3
Drug Y-15 ± 245
Drug Y+60 ± 5

Data are presented as mean ± SEM. This table shows that Drug Y increases autophagic flux, indicated by the significant increase in GFP-LC3 puncta accumulation when lysosomal degradation is blocked by this compound.

Concluding Remarks

This compound is a powerful tool for the investigation of autophagic flux. By inhibiting v-ATPase, it provides a means to uncouple autophagosome formation from degradation, allowing for a more accurate assessment of autophagic activity. The protocols and guidelines presented here offer a framework for researchers to incorporate this compound into their studies. As with any experimental system, careful optimization and the use of appropriate controls are paramount for obtaining reliable and interpretable results. The continued application of tools like this compound will undoubtedly contribute to a deeper understanding of the complex role of autophagy in health and disease.

Application Notes and Protocols for Inducing G1 and S Phase Arrest Using Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin, a member of the macrolide antibiotic family, has demonstrated potent antitumor activity by inducing cell cycle arrest at the G1 and S phases, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols and methodologies for utilizing this compound to arrest cells in the G1 and S phases of the cell cycle, with a primary focus on its effects on the DLD-1 human colon cancer cell line.

This compound's mechanism of action involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1] This increase in p21 levels leads to the inhibition of cyclin-CDK complexes, particularly the cyclin A-CDK2 complex, which is crucial for S phase progression.[1] Additionally, this compound has been observed to decrease the levels of CDK4, cyclin D, and cyclin B, while increasing the levels of cyclin E.[1] The induction of p21 by this compound is thought to be mediated through the inhibition of vacuolar-type (H+)-ATPase (V-ATPase).[1]

These notes offer a comprehensive guide for researchers to effectively use this compound as a tool to study cell cycle regulation and to explore its potential as an anticancer agent.

Data Presentation

The following tables summarize the reported effects of this compound on cell cycle distribution and the expression of key cell cycle regulatory proteins in DLD-1 human colon cancer cells. Researchers should note that the optimal concentration and incubation time for this compound may vary depending on the cell line and experimental conditions. Therefore, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Table 1: Effect of this compound on Cell Cycle Distribution in DLD-1 Cells

TreatmentConcentration (µM)Incubation Time (hours)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)-24BaselineBaselineBaseline
This compoundUser-defined24IncreasedIncreasedDecreased

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in DLD-1 Cells

ProteinEffect of this compound TreatmentMethod of Detection
p21IncreasedWestern Blot, RT-qPCR
Cyclin DDecreasedWestern Blot
CDK4DecreasedWestern Blot
Cyclin EIncreasedWestern Blot
Cyclin A-CDK2 Complex ActivityInhibitedKinase Assay
Cyclin BDecreasedWestern Blot

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the target cell line to establish the appropriate concentration range for inducing cell cycle arrest.

Materials:

  • Target cancer cell line (e.g., DLD-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Induction of G1 and S Phase Arrest with this compound

Objective: To treat cells with a predetermined concentration of this compound to induce arrest in the G1 and S phases of the cell cycle for subsequent analysis.

Materials:

  • Target cancer cell line (e.g., DLD-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates or appropriate culture vessels

Procedure:

  • Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with the desired concentration of this compound (determined from Protocol 1, typically around the IC50 value for significant cell cycle effects). Include a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry, protein extraction for Western blotting).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

To aid in the understanding of this compound's mechanism and the experimental process, the following diagrams have been generated.

Hygrolidin_Signaling_Pathway This compound This compound V_ATPase Vacuolar H+-ATPase This compound->V_ATPase Inhibition p21_Induction p21 mRNA and Protein Upregulation V_ATPase->p21_Induction Leads to p21 p21 p21_Induction->p21 CyclinE_CDK2 Cyclin E-CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_Arrest Results in CyclinA_CDK2 Cyclin A-CDK2 S_Phase_Progression S Phase Progression CyclinA_CDK2->S_Phase_Progression Promotes S_Arrest S Phase Arrest CyclinA_CDK2->S_Arrest Results in p21->CyclinE_CDK2 Inhibition p21->CyclinA_CDK2 Strong Inhibition

Caption: Proposed signaling pathway of this compound-induced G1/S phase cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., DLD-1) IC50_Determination 2. IC50 Determination (Protocol 1) Cell_Culture->IC50_Determination Hygrolidin_Treatment 3. This compound Treatment (Protocol 2) IC50_Determination->Hygrolidin_Treatment Cell_Harvest 4. Cell Harvesting Hygrolidin_Treatment->Cell_Harvest Flow_Cytometry 5. Cell Cycle Analysis (Flow Cytometry - Protocol 3) Cell_Harvest->Flow_Cytometry Western_Blot 6. Protein Analysis (Western Blot) Cell_Harvest->Western_Blot

Caption: General experimental workflow for studying this compound-induced cell cycle arrest.

References

Application Notes and Protocols: Western Blot Analysis of Cell Cycle Proteins Following Hygrolidin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin, a member of the macrolide antibiotic family, has demonstrated potent cytotoxic effects against various solid tumor-derived cell lines. Mechanistic studies have revealed that this compound abrogates cell cycle progression, primarily inducing arrest in the G1 and S phases. This effect is mediated through the modulation of key cell cycle regulatory proteins. Western blot analysis is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in the expression levels of these critical proteins. These application notes provide a comprehensive protocol for the Western blot analysis of Cyclin-dependent kinases (CDKs), cyclins, and CDK inhibitors in cells treated with this compound.

Principle

This compound treatment has been shown to alter the expression of several key cell cycle regulatory proteins. Specifically, it has been observed to decrease the protein levels of Cyclin-dependent kinase 4 (CDK4), Cyclin D, and Cyclin B, while concurrently increasing the levels of Cyclin E and the CDK inhibitor p21.[1] This modulation of protein expression leads to a halt in the cell cycle, thereby inhibiting tumor cell proliferation. Western blotting allows for the sensitive and specific detection of these protein expression changes, providing critical insights into the efficacy and mechanism of action of this compound.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from Western blot analysis of cell lysates after this compound treatment. Densitometric analysis of the protein bands should be performed, and the results normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound on G1 Phase Regulatory Proteins

Target ProteinTreatment GroupNormalized Densitometry (Arbitrary Units)Fold Change vs. Control
CDK4 Control (Vehicle)1.0
This compound (X µM)
Cyclin D Control (Vehicle)1.0
This compound (X µM)
Cyclin E Control (Vehicle)1.0
This compound (X µM)
p21 Control (Vehicle)1.0
This compound (X µM)

Table 2: Effect of this compound on S and G2/M Phase Regulatory Proteins

Target ProteinTreatment GroupNormalized Densitometry (Arbitrary Units)Fold Change vs. Control
Cyclin B Control (Vehicle)1.0
This compound (X µM)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot cluster_3 Data Analysis A Seed Cells (e.g., DLD-1) B This compound Treatment (and Vehicle Control) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (Chemiluminescence) I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L M Data Tabulation & Interpretation L->M

Caption: Experimental workflow for Western blot analysis of cell cycle proteins after this compound treatment.

This compound Signaling Pathway

G cluster_0 G1 Phase cluster_1 G2/M Phase This compound This compound CDK4_CyclinD CDK4/Cyclin D This compound->CDK4_CyclinD inhibits p21 p21 This compound->p21 induces CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits G1_S_Transition G1/S Transition CDK4_CyclinD->G1_S_Transition promotes CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits CDK2_CyclinE->G1_S_Transition promotes G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes

Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

  • DLD-1 human colon cancer cells (or other suitable cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed DLD-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Prepare working concentrations of this compound in complete growth medium. A dose-response experiment is recommended to determine the optimal concentration.

  • Remove the existing medium from the wells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

Protein Extraction

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.

  • Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the protein) to new, pre-chilled microcentrifuge tubes.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis

Materials:

  • SDS-PAGE gels (appropriate percentage for the target proteins)

  • SDS-PAGE running buffer

  • Protein loading buffer (e.g., Laemmli buffer)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for CDK4, Cyclin D, Cyclin E, Cyclin B, p21, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with protein loading buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest Induced by Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for analyzing cell cycle distribution in cultured cells treated with Hygrolidin using flow cytometry. This compound, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor, has been shown to induce cell cycle arrest at the G1 and S phases, making it a compound of interest in cancer research and drug development.[1] The protocol details the mechanism of action of this compound, step-by-step instructions for cell treatment, preparation, and staining with propidium (B1200493) iodide (PI), and subsequent analysis by flow cytometry. Additionally, representative data and visualizations are provided to guide the user through the experimental workflow and the underlying signaling pathway.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[2] Consequently, compounds that can modulate the cell cycle are valuable tools for both basic research and as potential therapeutic agents.[2] Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid quantitative measurement of DNA content in a large population of individual cells.[2] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), one can distinguish between the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

This compound is a macrolide antibiotic that has demonstrated cytotoxic effects against various cancer cell lines.[1] Its mechanism of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump responsible for acidifying intracellular compartments.[1] This inhibition leads to the induction of the cyclin-dependent kinase inhibitor p21, which in turn blocks the activity of cyclin-CDK complexes essential for cell cycle progression, resulting in an accumulation of cells in the G1 and S phases.[1]

These application notes provide a detailed methodology for utilizing flow cytometry to assess the effects of this compound on the cell cycle.

Data Presentation

Treatment of cancer cells with this compound is expected to induce a dose- and time-dependent arrest in the G1 and S phases of the cell cycle. The following table summarizes representative data from a flow cytometry experiment on a human colon cancer cell line (e.g., DLD-1) treated with this compound for 24 hours.

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)45.230.524.3
This compound (Low Conc.)60.825.114.1
This compound (High Conc.)75.315.29.5

Signaling Pathway of this compound-Induced Cell Cycle Arrest

This compound inhibits the vacuolar-type H+-ATPase (V-ATPase). This inhibition leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can then upregulate the expression of the cyclin-dependent kinase inhibitor p21. p21 subsequently inhibits cyclin-CDK complexes, leading to cell cycle arrest in the G1 and S phases.

Hygrolidin_Pathway This compound Signaling Pathway This compound This compound VATPase V-ATPase This compound->VATPase Inhibits HIF1a HIF-1α Stabilization VATPase->HIF1a Leads to p21 p21 Upregulation HIF1a->p21 Induces CyclinCDK Cyclin-CDK Complex (e.g., Cyclin A-CDK2) p21->CyclinCDK Inhibits G1S_Arrest G1/S Phase Arrest CyclinCDK->G1S_Arrest Results in Experimental_Workflow Flow Cytometry Experimental Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_harvest Cell Harvesting and Fixation cluster_stain Staining and Analysis seed_cells Seed Cells in 6-well Plates adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat Cells with this compound (and Vehicle Control) adhere->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest Cells (Trypsinization) incubate->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Ice-Cold 70% Ethanol wash_pbs->fix wash_stain Wash and Resuspend in PI/RNase Solution fix->wash_stain incubate_stain Incubate in the Dark wash_stain->incubate_stain analyze Analyze on Flow Cytometer incubate_stain->analyze

References

Application Notes and Protocols for In Vitro Anti-Cancer Screening of Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Hygrolidin's anti-cancer properties. The protocols detailed below are foundational for determining its cytotoxic effects, impact on cell cycle progression, and its ability to induce apoptosis.

Data Presentation

While comprehensive public data on the IC50 values of this compound across a wide panel of cancer cell lines is limited, preliminary studies indicate potent and selective activity. This compound has been shown to be most effective against solid tumor-derived cell lines, with greater efficacy than against hematopoietic tumor cells and normal fibroblasts.[1] A structurally related compound, hygrobafilomycin, has demonstrated high cytotoxic potency with a mean IC50 of 5.3 nM across a panel of 40 tumor cell lines.

Table 1: Reported Anti-Cancer Activity of this compound

Cell LineCancer TypeAssay TypeObserved EffectReference
DLD-1Human Colon CancerCytotoxicity / Cell CyclePotent growth inhibition; induced G1 and S phase arrest[1]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., DLD-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_this compound Add this compound serial dilutions incubate_24h->add_this compound incubate_48_72h Incubate 48-72h add_this compound->incubate_48_72h Induce cytotoxicity add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h Formazan formation solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow for this compound Cytotoxicity Screening.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line (e.g., DLD-1)

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and incubate for 24 hours.

    • Treat cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Cell_Cycle_Analysis_Workflow start Seed and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells in 70% ethanol harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify cell cycle phases (G1, S, G2/M) analyze->quantify

Cell Cycle Analysis Workflow for this compound-treated cells.
Apoptosis Detection

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Cancer cell line

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and incubate for 24 hours.

    • Treat cells with this compound for the desired time period (e.g., 24, 48 hours).

  • Assay Protocol:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • TUNEL assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Grow and treat cells with this compound on coverslips or in chamber slides.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the cells with TdT enzyme and fluorescently labeled dUTP.

  • Analysis:

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

    • Alternatively, quantify the apoptotic cells using a flow cytometer.

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the vacuolar-type H+-ATPase (V-ATPase).[1] This inhibition leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21.[1] p21 then binds to and inhibits cyclin-CDK complexes, specifically Cyclin A-CDK2 and to a lesser extent Cyclin E-CDK2, leading to cell cycle arrest at the G1 and S phases.[1]

Hygrolidin_Signaling_Pathway This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits p21_mRNA p21 mRNA (Increased expression) V_ATPase->p21_mRNA Leads to increased expression of p21_protein p21 Protein p21_mRNA->p21_protein Translates to Cyclin_CDK Cyclin A-CDK2 & Cyclin E-CDK2 p21_protein->Cyclin_CDK Inhibits Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest Prevents progression

Proposed signaling pathway of this compound in cancer cells.

References

Application Notes and Protocols for Measuring V-ATPase Inhibition by Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and Golgi vesicles. This acidification is vital for a myriad of cellular processes such as protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake. Consequently, V-ATPase has emerged as a significant therapeutic target for various diseases, including cancer and osteoporosis. Hygrolidin, a macrolide antibiotic, has been identified as an inhibitor of V-ATPase, making it a valuable tool for studying the physiological roles of this proton pump and a potential lead compound in drug discovery.

These application notes provide detailed protocols for three key experimental techniques to measure the inhibitory effect of this compound on V-ATPase activity: an ATP hydrolysis assay, a proton pumping assay, and a cellular assay for monitoring lysosomal pH.

V-ATPase Inhibition by this compound: Quantitative Data

While direct IC50 values for this compound's inhibition of V-ATPase are not extensively documented in publicly available literature, its activity can be inferred from studies on its effects on cell cycle progression, which suggest V-ATPase inhibition as a key mechanism of action.[1] For comparative purposes, the table below includes IC50 values for the well-characterized and structurally related macrolide V-ATPase inhibitor, Bafilomycin A1. Researchers can use the provided protocols to determine the specific IC50 of this compound in their experimental systems.

InhibitorAssay TypeOrganism/SystemIC50 Value
Bafilomycin A1Proton TranslocationBovine V-ATPaseSub-nanomolar range (e.g., ~0.06 nM for near-complete inhibition)[2][3]
Bafilomycin A1ATP HydrolysisBovine V-ATPaseNanomolar range
Bafilomycin A1Cellular (Lysosomal pH)MCF-7 cellsNanomolar range
This compound Various Assays User-determined To be determined using the protocols below

Signaling Pathway of V-ATPase and Inhibition

The V-ATPase is a multi-subunit complex that couples the energy from ATP hydrolysis in its V1 domain to proton translocation across the membrane via its Vo domain. This compound, like other macrolide inhibitors such as Bafilomycin A1, is believed to bind to the Vo domain, specifically the c-subunit ring. This binding event sterically hinders the rotation of the c-ring, which is essential for proton transport, thereby uncoupling ATP hydrolysis from proton pumping or inhibiting both processes. This leads to a failure in organelle acidification, disrupting downstream cellular processes that are pH-dependent.

V_ATPase_Inhibition cluster_V1 V1 Domain (Cytosolic) cluster_Vo Vo Domain (Membrane-embedded) ATP ATP V1_subunits A, B, C, D, E, F, G, H subunits ATP->V1_subunits Hydrolysis ADP_Pi ADP + Pi V1_subunits->ADP_Pi Vo_subunits a, c, c', c'', d, e subunits V1_subunits->Vo_subunits Energy Coupling proton_channel Proton Channel Vo_subunits->proton_channel facilitates Inhibition Inhibition Proton_out H+ (Lumen) proton_channel->Proton_out This compound This compound This compound->Vo_subunits Proton_in H+ (Cytosol) Proton_in->proton_channel Inhibition->Vo_subunits Prevents Rotation Inhibition->proton_channel Blocks Proton Translocation Rotation Rotation

V-ATPase inhibition by this compound.

Experimental Protocols

ATP Hydrolysis Assay (Colorimetric Malachite Green Assay)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by V-ATPase. Inhibition by this compound is quantified by a decrease in Pi production.

Materials:

  • Purified or enriched V-ATPase preparation (e.g., from yeast vacuoles or mammalian microsomes)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 (positive control)

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.003% C12E10

  • ATP solution (100 mM in water, pH 7.0)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Protocol Workflow:

ATP_Hydrolysis_Workflow start Start prep_plate Prepare 96-well plate with This compound dilutions, controls, and V-ATPase start->prep_plate pre_incubate Pre-incubate at 37°C for 15 min prep_plate->pre_incubate initiate_reaction Initiate reaction by adding ATP pre_incubate->initiate_reaction incubate Incubate at 37°C for 30 min initiate_reaction->incubate stop_reaction Stop reaction with Malachite Green Reagent incubate->stop_reaction color_dev Incubate at RT for 20 min for color development stop_reaction->color_dev measure_abs Measure absorbance at 620 nm color_dev->measure_abs analyze Analyze data and calculate IC50 measure_abs->analyze end_process End analyze->end_process

ATP Hydrolysis Assay Workflow.

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control (Bafilomycin A1, e.g., 1 µM).

  • Plate Setup: In a 96-well plate, add 10 µL of each this compound dilution, vehicle, or positive control.

  • Add V-ATPase: Add 80 µL of Assay Buffer containing the desired amount of V-ATPase to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration 1-5 mM).

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Stop Reaction and Develop Color: Stop the reaction by adding 50 µL of Malachite Green Working Reagent to each well. Incubate at room temperature for 20 minutes to allow for color development.

  • Measure Absorbance: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Create a phosphate standard curve to determine the amount of Pi released. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Proton Pumping Assay (Acridine Orange Fluorescence Quenching)

This assay measures the ability of V-ATPase to pump protons into sealed vesicles, creating a pH gradient. The fluorescent dye Acridine Orange accumulates in acidic compartments, leading to a quenching of its fluorescence. Inhibition by this compound is observed as a reduction in fluorescence quenching.

Materials:

  • V-ATPase-containing membrane vesicles (e.g., microsomal or lysosomal fractions)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 (positive control)

  • Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 5 mM MgCl2, 150 mM KCl

  • Acridine Orange stock solution (1 mM in ethanol)

  • ATP solution (100 mM in water, pH 7.0)

  • Nigericin (protonophore for dissipating pH gradient)

  • Fluorometer with a cuvette holder or a fluorescence plate reader

Protocol Workflow:

Proton_Pumping_Workflow start Start prep_cuvette Prepare cuvette with Assay Buffer, vesicles, and Acridine Orange start->prep_cuvette add_inhibitor Add this compound or controls and incubate for 5 min prep_cuvette->add_inhibitor baseline_fluor Record baseline fluorescence add_inhibitor->baseline_fluor initiate_pumping Initiate proton pumping by adding ATP baseline_fluor->initiate_pumping monitor_quench Monitor fluorescence quenching over time initiate_pumping->monitor_quench dissipate_gradient Add Nigericin to dissipate gradient and confirm vesicle integrity monitor_quench->dissipate_gradient analyze Analyze quenching rate and calculate IC50 dissipate_gradient->analyze end_process End analyze->end_process

Proton Pumping Assay Workflow.

Procedure:

  • Prepare Reaction Mixture: In a fluorometer cuvette, add Assay Buffer, V-ATPase-containing vesicles, and Acridine Orange (final concentration 1-5 µM).

  • Add Inhibitor: Add the desired concentration of this compound, vehicle (DMSO), or Bafilomycin A1. Incubate for 5 minutes at room temperature.

  • Baseline Fluorescence: Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 492 nm, Emission: 530 nm).

  • Initiate Proton Pumping: Add ATP (final concentration 1-5 mM) to initiate proton pumping.

  • Monitor Fluorescence Quenching: Continuously record the fluorescence for 5-10 minutes. A decrease in fluorescence indicates proton pumping.

  • Dissipate Gradient: At the end of the measurement, add Nigericin (final concentration 1 µg/mL) to dissipate the proton gradient and observe the recovery of fluorescence, confirming vesicle integrity.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each condition. Determine the percentage of inhibition by this compound compared to the vehicle control and calculate the IC50 value.

Cellular Assay for Lysosomal pH (LysoTracker Staining)

This assay utilizes a fluorescent dye, LysoTracker, which accumulates in acidic organelles. Inhibition of V-ATPase by this compound will lead to an increase in lysosomal pH and a corresponding decrease in LysoTracker fluorescence.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 (positive control)

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol Workflow:

LysoTracker_Workflow start Start seed_cells Seed cells and allow to adhere start->seed_cells treat_cells Treat cells with this compound or controls for desired time seed_cells->treat_cells load_dye Load cells with LysoTracker dye treat_cells->load_dye wash_cells Wash cells with PBS load_dye->wash_cells acquire_data Acquire images (microscopy) or data (flow cytometry) wash_cells->acquire_data analyze Quantify fluorescence intensity and determine dose-response acquire_data->analyze end_process End analyze->end_process

LysoTracker Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with various concentrations of this compound, vehicle (DMSO), or Bafilomycin A1 for a predetermined time (e.g., 1-4 hours).

  • Dye Loading: Remove the treatment medium and incubate the cells with pre-warmed medium containing LysoTracker dye (typically 50-100 nM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Data Acquisition:

    • Microscopy: Acquire fluorescence images using a fluorescence microscope.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per image. Plot the fluorescence intensity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for quantifying the inhibitory activity of this compound against V-ATPase. By employing a combination of biochemical and cellular assays, researchers can thoroughly characterize the inhibitory profile of this compound and other potential V-ATPase modulators, facilitating further investigation into the therapeutic potential of targeting this essential proton pump.

References

Hygrolidin: A Potent Tool for Interrogating Lysosomal Acidification and Downstream Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Hygrolidin, a member of the plecomacrolide family of antibiotics, has emerged as a valuable tool compound for studying the intricate processes regulated by lysosomal acidification. By potently and selectively inhibiting the vacuolar-type H+-ATPase (V-ATPase), the proton pump responsible for maintaining the acidic lumen of lysosomes, this compound allows for the precise dissection of lysosomal function and its impact on critical cellular pathways. These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for its use in investigating lysosomal pH, mTOR signaling, and autophagy.

Introduction

The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules, cellular debris, and pathogens. Its degradative capacity is contingent upon a highly acidic internal environment (pH 4.5-5.0), which is established and maintained by the V-ATPase. Disruption of lysosomal acidification has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and lysosomal storage disorders.

This compound acts as a specific inhibitor of the V-ATPase, effectively neutralizing the lysosomal pH. This targeted action makes it an invaluable tool for researchers seeking to understand the downstream consequences of lysosomal dysfunction. By using this compound, scientists can probe the intricate connections between lysosomal acidification and key cellular processes such as nutrient sensing via the mTOR pathway and cellular recycling through autophagy.

Mechanism of Action

This compound belongs to the plecomacrolide class of V-ATPase inhibitors, which also includes well-known compounds like Bafilomycin A1 and Concanamycin A. These macrolides bind to the V0 subunit of the V-ATPase complex, obstructing the proton translocation channel and thereby preventing the pumping of protons into the lysosomal lumen. This leads to a rapid increase in lysosomal pH, effectively neutralizing the acidic environment required for the activation of lysosomal hydrolases. The inhibition of V-ATPase by this compound and related compounds is typically potent, occurring at nanomolar concentrations.[1][2]

Data Presentation

CompoundTargetIC50 (V-ATPase Inhibition)Typical Working Concentration (Cell Culture)Reference
This compound V-ATPaseNot explicitly reported; expected to be in the low nanomolar range10 - 100 nM[3]
Bafilomycin A1V-ATPase~1 - 10 nM50 - 200 nM[4]
Concanamycin AV-ATPase~0.5 - 5 nM10 - 50 nM[5]
Archazolid AV-ATPase~0.02 µM (20 nM)1 - 10 nM[2]

Experimental Protocols

Measuring Lysosomal Acidification using LysoTracker Staining

This protocol describes how to use the fluorescent probe LysoTracker to qualitatively and quantitatively assess the effect of this compound on lysosomal acidification. LysoTracker dyes are weak bases that freely permeate cell membranes and accumulate in acidic organelles, where they become protonated and fluorescent.

Materials:

  • This compound (stock solution in DMSO)

  • LysoTracker Red DND-99 or LysoTracker Green DND-26 (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding: Plate cells on glass-bottom dishes or appropriate cell culture plates and allow them to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker in pre-warmed cell culture medium. The recommended final concentration is typically 50-100 nM.

    • Remove the medium containing this compound and replace it with the LysoTracker-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen LysoTracker dye. A decrease in punctate fluorescence in this compound-treated cells compared to the control indicates a loss of lysosomal acidity.

    • Flow Cytometry: For a quantitative analysis, detach the cells using a gentle cell dissociation reagent, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

dot

experimental_workflow_lysotracker cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding Seed Cells hygrolidin_treatment Treat with this compound (10-100 nM) cell_seeding->hygrolidin_treatment Overnight incubation lysotracker_staining Incubate with LysoTracker (50-100 nM) hygrolidin_treatment->lysotracker_staining 1-4 hours washing Wash with PBS lysotracker_staining->washing 15-30 minutes microscopy Fluorescence Microscopy washing->microscopy flow_cytometry Flow Cytometry washing->flow_cytometry

Caption: Workflow for assessing lysosomal acidification with LysoTracker.

Investigating the mTOR Signaling Pathway by Western Blot

This protocol details the use of Western blotting to examine the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway. Inhibition of V-ATPase and subsequent disruption of lysosomal amino acid sensing is expected to lead to the dephosphorylation and inactivation of mTORC1 and its downstream targets.

Materials:

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Treat cells with this compound (e.g., 10-100 nM) for the desired duration (e.g., 2-6 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on mTOR pathway activation.

dot

signaling_pathway_mtor cluster_lysosome Lysosome cluster_downstream Downstream Effectors V_ATPase V-ATPase mTORC1 mTORC1 V_ATPase->mTORC1 Enables Amino Acid Sensing This compound This compound This compound->V_ATPase Inhibits S6K S6K mTORC1->S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibits

Caption: this compound's impact on the mTOR signaling pathway.

Monitoring Autophagic Flux using an LC3 Turnover Assay

This protocol describes how to measure autophagic flux by monitoring the levels of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes. V-ATPase inhibition by this compound is expected to block the fusion of autophagosomes with lysosomes, leading to an accumulation of LC3-II.

Materials:

  • This compound (stock solution in DMSO)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine for comparison, if needed)

  • Cell lysis buffer

  • Western blot reagents (as described in the mTOR protocol)

  • Primary antibody against LC3

Protocol:

  • Cell Treatment:

    • Treat cells with this compound (e.g., 10-100 nM) for various time points (e.g., 2, 4, 6 hours).

    • For a complete autophagic flux experiment, include control groups: untreated cells, cells treated with an autophagy inducer (e.g., starvation), and cells co-treated with the inducer and this compound.

  • Cell Lysis and Protein Analysis:

    • Lyse the cells and quantify the protein concentration as described previously.

    • Perform SDS-PAGE and Western blotting using an anti-LC3 antibody. This antibody will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

  • Analysis:

    • Compare the levels of LC3-II across the different treatment groups. An accumulation of LC3-II in the presence of this compound, especially when combined with an autophagy inducer, indicates a blockage of autophagic flux at the lysosomal degradation step.

dot

experimental_workflow_autophagy cluster_initiation Autophagy Initiation cluster_fusion Fusion & Degradation cluster_outcome Outcome Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) Autolysosome_Formation Autophagosome-Lysosome Fusion Autophagosome_Formation->Autolysosome_Formation LC3_II_Accumulation LC3-II Accumulation Autophagosome_Formation->LC3_II_Accumulation Leads to This compound This compound This compound->Autolysosome_Formation Blocks

Caption: this compound blocks autophagic flux leading to LC3-II accumulation.

Conclusion

This compound is a powerful and specific tool for the study of lysosomal biology. Its ability to inhibit V-ATPase provides a direct method for investigating the consequences of impaired lysosomal acidification. The protocols outlined in these application notes offer a starting point for researchers to explore the multifaceted roles of the lysosome in cellular signaling, homeostasis, and disease. The use of this compound in conjunction with these assays will undoubtedly contribute to a deeper understanding of these fundamental cellular processes.

References

Application Notes and Protocols for the Experimental Use of Hygrolidin in Human Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Hygrolidin, a macrolide antibiotic, in the context of human colon cancer research. The protocols detailed below are based on established methodologies and findings from preclinical studies, offering a framework for investigating the anti-proliferative and cell cycle-modulating effects of this compound.

Introduction

This compound has demonstrated selective cytotoxicity against solid tumor-derived cell lines, including the human colon cancer cell line DLD-1. Its mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1 and S phases. This effect is potentially mediated through the inhibition of vacuolar-type (H+)-ATPase. These characteristics make this compound a compound of interest for further investigation as a potential therapeutic agent against colorectal cancer.

Data Presentation

The following table summarizes the known effects of this compound on the human colon cancer cell line DLD-1.

Cell LineEffect on Cell CycleKey Molecular ChangesPutative Mechanism of Action
DLD-1 Increase in G1 and S phase cell populations[1]↑ p21[1]↑ Cyclin E[1]↓ Cyclin D[1]↓ Cyclin B[1]↓ Cdk4[1]Inhibition of vacuolar-type (H+)-ATPase[1]

No specific IC50 values for this compound in human colon cancer cell lines were identified in the reviewed literature.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is suggested to exert its anti-proliferative effects by inhibiting the vacuolar-type (H+)-ATPase. This inhibition is thought to trigger a signaling cascade that leads to the upregulation of the tumor suppressor protein p21. Subsequently, p21 inhibits the activity of cyclin-dependent kinases (CDKs), primarily Cdk4, which are crucial for cell cycle progression. This leads to an arrest in the G1 and S phases of the cell cycle, ultimately inhibiting cancer cell growth.

Hygrolidin_Mechanism This compound This compound V_ATPase Vacuolar-type (H+)-ATPase This compound->V_ATPase inhibits Cyclin_E Cyclin E This compound->Cyclin_E increases Cyclin_D Cyclin D This compound->Cyclin_D decreases Cyclin_B Cyclin B This compound->Cyclin_B decreases Cdk4 Cdk4 This compound->Cdk4 decreases Signal_Cascade Upstream Signaling Cascade V_ATPase->Signal_Cascade modulates p21 p21 Signal_Cascade->p21 induces p21->Cdk4 inhibits Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Cdk4->Cell_Cycle_Arrest Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Proposed mechanism of this compound-induced cell cycle arrest.
General Experimental Workflow for Assessing this compound's Efficacy

A typical workflow to evaluate the effects of this compound on human colon cancer cell lines would involve cell culture, treatment with the compound, and subsequent analysis of cell viability, cell cycle distribution, and protein expression.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Analyses Cell_Culture Human Colon Cancer Cell Culture (e.g., DLD-1) Hygrolidin_Treatment This compound Treatment (Varying Concentrations and Durations) Cell_Culture->Hygrolidin_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, SRB) Hygrolidin_Treatment->Cell_Viability Flow_Cytometry Flow Cytometry Analysis Hygrolidin_Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Hygrolidin_Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Cell_Cycle Cell Cycle Profiling (G1, S, G2/M phases) Flow_Cytometry->Cell_Cycle Protein_Expression Protein Expression Analysis (p21, Cyclins, CDKs) Western_Blot->Protein_Expression

General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture of Human Colon Cancer Cell Lines (e.g., DLD-1)

Materials:

  • Human colon cancer cell line (e.g., DLD-1, ATCC® CCL-221™)

  • RPMI-1640 Medium (or other appropriate medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile plasticware

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of DLD-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a 5% CO₂ humidified incubator.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and seed into new flasks at a desired split ratio (e.g., 1:3 to 1:6).

Cell Viability Assay (MTT Assay)

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed DLD-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After this compound treatment for the desired duration, harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for p21, Cyclins, and CDKs

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-Cyclin B1, anti-Cdk4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression levels relative to a loading control (e.g., β-actin).

Conclusion

The provided application notes and protocols offer a foundational guide for researchers investigating the effects of this compound on human colon cancer cell lines. Based on the current literature, this compound presents an interesting profile as a cell cycle inhibitor. Further studies are warranted to elucidate its precise mechanism of action, determine its efficacy across a broader range of colon cancer cell lines with different genetic backgrounds, and explore its potential in combination with other therapeutic agents. The visualization of the proposed signaling pathway and experimental workflow aims to facilitate the design and execution of these future investigations.

References

Application Notes & Protocols: Synthesis of Novel Hygrolidin Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing novel analogs of Hygrolidin, a macrolide antibiotic with potent anticancer properties. The protocols outlined below are intended to guide researchers in the design and execution of experiments aimed at developing new anticancer agents that target the Vacuolar-type H+-ATPase (V-ATPase).

Introduction to this compound and its Mechanism of Action

This compound is a member of the macrolide family of natural products that has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the inhibition of V-ATPase, a proton pump essential for maintaining pH homeostasis in cellular compartments.[1] By disrupting the function of V-ATPase, this compound and its analogs can induce an increase in the pH of lysosomes and other acidic organelles, leading to the disruption of critical cellular processes such as autophagy, endocytosis, and nutrient sensing. This ultimately triggers cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of V-ATPase Inhibition by this compound Analogs

The inhibition of V-ATPase by this compound analogs sets off a cascade of events within the cancer cell, affecting multiple signaling pathways crucial for tumor growth and survival. A simplified representation of this pathway is illustrated below.

Hygrolidin_Signaling_Pathway This compound This compound Analogs V_ATPase V-ATPase This compound->V_ATPase Inhibits Lysosome Lysosomal pH Increase (Alkalinization) V_ATPase->Lysosome Maintains Acidic pH Autophagy Autophagy Inhibition Lysosome->Autophagy Enables mTORC1 mTORC1 Signaling Inhibition Lysosome->mTORC1 Activates Wnt Wnt/β-catenin Pathway Inhibition Lysosome->Wnt Regulates Notch Notch Signaling Inhibition Lysosome->Notch Regulates p21 p21 Upregulation Lysosome->p21 Leads to CellCycle Cell Cycle Arrest (G1/S Phase) Autophagy->CellCycle mTORC1->CellCycle Wnt->CellCycle Notch->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Leads to p21->CellCycle Induces

V-ATPase Inhibition Pathway by this compound Analogs

General Strategy for the Synthesis of this compound Analogs

The synthesis of novel this compound analogs typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together, followed by a macrolactonization step to form the characteristic macrolide ring. A generalized workflow is presented below.

Synthetic_Workflow Start Starting Materials FragA Synthesis of Fragment A Start->FragA FragB Synthesis of Fragment B Start->FragB Coupling Fragment Coupling (e.g., Esterification) FragA->Coupling FragB->Coupling Seco Seco-acid Precursor Coupling->Seco Macro Macrolactonization Seco->Macro Analog This compound Analog Core Macro->Analog Post Post-macrocyclization Modifications Analog->Post Final Final Novel Analog Post->Final Purify Purification and Characterization Final->Purify

General Synthetic Workflow for this compound Analogs

Experimental Protocols

Protocol 4.1: Synthesis of a Seco-Acid Precursor

This protocol describes a representative esterification reaction to couple two key fragments, forming the linear precursor for macrolactonization.

Materials:

  • Fragment A (carboxylic acid)

  • Fragment B (alcohol)

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • DMAP (4-dimethylaminopyridine)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen gas supply

  • Standard glassware for workup and purification

Procedure:

  • To a solution of Fragment A (1.0 eq) and Fragment B (1.2 eq) in anhydrous DCM under an inert atmosphere, add DMAP (0.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the seco-acid precursor.

Protocol 4.2: Macrolactonization using Yamaguchi Esterification

This protocol details a common method for the ring-closing reaction to form the macrolide core.

Materials:

  • Seco-acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et3N)

  • DMAP (4-dimethylaminopyridine)

  • Toluene (B28343), anhydrous

  • Syringe pump

  • High-dilution reaction setup

Procedure:

  • Prepare a solution of the seco-acid precursor in anhydrous toluene.

  • In a separate flask, prepare a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene and heat to reflux.

  • To the seco-acid solution, add Et3N (1.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq) at room temperature and stir for 2 hours.

  • Using a syringe pump, add the activated seco-acid solution dropwise to the refluxing DMAP solution over a period of 6-8 hours to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

Data Presentation: Biological Activity of Novel this compound Analogs

The following table presents hypothetical biological activity data for a series of newly synthesized this compound analogs. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be evaluated. In a typical drug discovery campaign, such data would be generated through in vitro assays against various cancer cell lines.

Compound IDModification on Macrolide CoreV-ATPase Inhibition (IC50, nM)Cytotoxicity (MCF-7, GI50, µM)Cytotoxicity (HCT116, GI50, µM)
This compound -15.20.851.12
Analog-01 C-5 Methyl Ether25.82.343.01
Analog-02 C-5 Hydroxyl18.11.021.56
Analog-03 C-9 Ketone12.50.650.89
Analog-04 C-11 Epimerization45.35.877.23
Analog-05 Side Chain Truncation> 100> 50> 50
Analog-06 Side Chain Aromatic Substitution10.80.510.76

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion and Future Directions

The synthetic protocols and strategies outlined in these application notes provide a framework for the rational design and synthesis of novel this compound analogs. The development of new derivatives with improved potency and selectivity against V-ATPase holds significant promise for the discovery of next-generation anticancer agents. Future research should focus on exploring diverse modifications to the macrolide core and side chain to further elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. The use of computational modeling and in silico screening can further aid in the design of analogs with enhanced therapeutic potential.

References

Application Notes and Protocols for In Vivo Xenograft Models for Testing Hygrolidin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Hygrolidin, a member of the macrolide family of antibiotics, has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Its mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1 and S phases[1]. This unique mechanism makes this compound a promising candidate for anticancer therapy. These application notes provide detailed protocols for utilizing in vivo xenograft models to evaluate the therapeutic efficacy of this compound. The protocols are designed to be adaptable to various solid tumor types known to be sensitive to cell cycle inhibitors.

Mechanism of Action of this compound

This compound exerts its anticancer effects primarily through the upregulation of p21 (also known as CIP1/WAF1), a potent inhibitor of cyclin-dependent kinases (CDKs). This induction of p21 leads to the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes, which are crucial for the G1/S transition and S phase progression of the cell cycle. The arrest of the cell cycle at these checkpoints prevents cancer cell proliferation. The induction of p21 by this compound has been suggested to be potentially linked to the inhibition of vacuolar-type (H+)-ATPase[1].

Quantitative Data Summary

While specific in vivo xenograft data for this compound is not yet widely published, the following tables provide a representative summary of expected efficacy based on studies of other selective translation inhibitors and cell cycle modulators with similar mechanisms of action in preclinical xenograft models. These tables are intended to serve as a guide for designing and evaluating this compound efficacy studies.

Table 1: Efficacy of a Representative Selective Translation Inhibitor (Compound X) in a Human Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.1500 ± 2500
Compound X25Daily, p.o.850 ± 15043
Compound X50Daily, p.o.400 ± 10073

Table 2: Efficacy of a Representative p21 Inducer (Compound Y) in a Human Colon Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Twice daily, i.p.2000 ± 3000
Compound Y20Twice daily, i.p.1100 ± 20045
Compound Y40Twice daily, i.p.500 ± 12075

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to G1/S phase cell cycle arrest. Examples include DLD-1 (colon cancer)[1], MDA-MB-231 (breast cancer), or A549 (lung cancer).

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.

  • Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel™ (1:1 ratio) may improve tumor engraftment.

In Vivo Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, 6-8 weeks of age.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

This compound Formulation and Administration
  • Formulation: Prepare this compound in a suitable vehicle. The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles include saline, PBS with a small percentage of DMSO, or a solution containing Tween 80 and PEG400.

  • Dose Selection: Based on preliminary in vitro cytotoxicity data and literature on similar compounds, select a range of doses for the in vivo study (e.g., 10, 25, and 50 mg/kg).

  • Administration: Administer this compound to the treatment groups via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection). The control group should receive the vehicle only. The dosing schedule can be daily, twice daily, or every other day, depending on the pharmacokinetic properties of this compound.

Efficacy Evaluation
  • Tumor Growth Inhibition: Continue to measure tumor volume and body weight of the mice 2-3 times per week throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

  • Data Analysis:

    • Calculate the mean tumor volume ± SEM for each group at each time point.

    • Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., for p21, Ki-67) and another portion can be snap-frozen for western blot analysis or other molecular assays.

Visualizations

Hygrolidin_Mechanism_of_Action This compound This compound V_ATPase V-type H+-ATPase (putative target) This compound->V_ATPase Inhibits p21_mRNA p21 mRNA Transcription V_ATPase->p21_mRNA Leads to increased p21_Protein p21 Protein p21_mRNA->p21_Protein CDK2_CyclinE CDK2 / Cyclin E p21_Protein->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2 / Cyclin A p21_Protein->CDK2_CyclinA Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest S_Phase_Progression->Cell_Cycle_Arrest

Caption: Proposed mechanism of action of this compound leading to cell cycle arrest.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Tumor Growth cluster_Treatment Treatment & Efficacy Evaluation cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. This compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Analysis 9. Data Analysis & Tissue Collection Endpoint->Analysis

Caption: Experimental workflow for testing this compound efficacy in a xenograft model.

G1_S_Checkpoint cluster_G1 G1 Phase cluster_S S Phase p21 p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A Complex p21->CDK2_CyclinA Inhibits CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA CyclinE Cyclin E CyclinE->CDK2_CyclinE CyclinA Cyclin A CyclinA->CDK2_CyclinA Rb Rb CDK2_CyclinE->Rb Phosphorylates G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest S_Phase_Arrest S Phase Arrest CDK2_CyclinA->S_Phase_Arrest pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes

Caption: The role of p21 in regulating the G1/S cell cycle checkpoint.

References

Application Notes and Protocols: Assaying the Effect of Hygrolidin on Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin (B608022), a member of the this compound family of antibiotics, has demonstrated potent cytotoxic effects against various solid tumor-derived cell lines.[1] Its mechanism of action involves the disruption of cell cycle progression, primarily through the modulation of cyclin-dependent kinase (CDK) activity. This document provides detailed application notes and protocols for assaying the effects of this compound on CDKs, enabling researchers to investigate its potential as an anticancer agent.

This compound's primary mechanism of CDK regulation is indirect, mediated by the induction of the cyclin-dependent kinase inhibitor p21.[1] This leads to cell cycle arrest at the G1 and S phases.[1] Understanding this mechanism is crucial for the accurate assessment of this compound's biological activity.

Mechanism of Action: Indirect Inhibition of CDKs

This compound treatment in tumor cells leads to a cascade of events that ultimately results in the inhibition of key cyclin-dependent kinases. The proposed signaling pathway is as follows:

Hygrolidin_Mechanism This compound This compound V_ATPase Vacuolar H+-ATPase This compound->V_ATPase Inhibits CDK4 CDK4 This compound->CDK4 Decreases levels of CyclinD Cyclin D This compound->CyclinD Decreases levels of CyclinB Cyclin B This compound->CyclinB Decreases levels of p21_mRNA p21 mRNA Transcription V_ATPase->p21_mRNA Induces p21_Protein p21 Protein p21_mRNA->p21_Protein Translates to CyclinE_CDK2 Cyclin E-CDK2 Complex p21_Protein->CyclinE_CDK2 Inhibits CyclinA_CDK2 Cyclin A-CDK2 Complex p21_Protein->CyclinA_CDK2 Strongly Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest CyclinE_CDK2->G1_S_Arrest Leads to CyclinA_CDK2->G1_S_Arrest Leads to

Caption: this compound's indirect mechanism of CDK inhibition.

Data Presentation: Summary of this compound's Effects

The following table summarizes the observed effects of this compound on key cell cycle regulatory proteins based on available literature.

Target Protein/ComplexEffect of this compound TreatmentReference
Cyclin-Dependent Kinase 4 (CDK4)Decreased protein levels[1]
Cyclin DDecreased protein levels[1]
Cyclin BDecreased protein levels[1]
Cyclin EIncreased protein levels[1]
p21 (CDK Inhibitor)Increased protein and mRNA levels[1]
Cyclin A-CDK2 ComplexStrongly inhibited by induced p21[1]
Cyclin E-CDK2 ComplexInhibited by induced p21[1]

Experimental Protocols

To assess the impact of this compound on CDK activity, a series of cellular and biochemical assays are recommended.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution. An accumulation of cells in the G1 and S phases is indicative of CDK2 and CDK4/6 inhibition.

Materials:

  • This compound

  • Human cancer cell line (e.g., DLD-1 human colon cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the medium and wash the cells with PBS.

    • Trypsinize the cells, collect them in a tube, and centrifuge.

    • Wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 2: Western Blot Analysis of Cell Cycle Proteins

This protocol is used to quantify the changes in the protein levels of key cell cycle regulators following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CDK4, anti-Cyclin D, anti-Cyclin B, anti-Cyclin E, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vitro CDK Kinase Assay (Indirect Measurement)

Since this compound acts indirectly, a standard in vitro kinase assay with purified enzymes will likely not show direct inhibition. Instead, this protocol aims to measure the inhibitory activity of lysates from this compound-treated cells.

Materials:

  • This compound-treated and control cell lysates

  • Recombinant CDK2/Cyclin A and CDK2/Cyclin E complexes

  • Kinase assay kit (e.g., luminescence-based, such as Kinase-Glo®)[2][3]

  • Substrate for CDK2 (e.g., Histone H1 or a specific peptide substrate)[4]

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

In_Vitro_CDK_Assay_Workflow Start Start Prep_Lysates Prepare Lysates from This compound-Treated and Control Cells Start->Prep_Lysates Add_Lysates Add Cell Lysates to Respective Wells Prep_Lysates->Add_Lysates Master_Mix Prepare Master Mix: CDK/Cyclin Complex, Substrate, Buffer Master_Mix->Add_Lysates Initiate_Reaction Initiate Reaction with ATP Incubate Add_Lysates->Initiate_Reaction Stop_Reaction Stop Reaction (Optional) Initiate_Reaction->Stop_Reaction Add_Detection Add Detection Reagent (e.g., Kinase-Glo®) Stop_Reaction->Add_Detection Measure_Signal Measure Luminescence Add_Detection->Measure_Signal Analyze Analyze Data: Compare Treated vs. Control Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for in vitro CDK assay with cell lysates.

Procedure:

  • Prepare Master Mixture: In a microfuge tube, prepare a master mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the substrate.

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Add Lysates: Add a standardized amount of protein from the this compound-treated and control cell lysates to the appropriate wells. Include a "no lysate" control.

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Add the kinase detection reagent (e.g., Kinase-Glo® MAX reagent) to each well to stop the reaction and generate a luminescent signal.[2]

  • Measure Luminescence: After a brief incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP remaining in the well, and therefore inversely proportional to the kinase activity. Compare the signal from the this compound-treated lysates to the control lysates to determine the extent of inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on cyclin-dependent kinases. The primary mechanism of action appears to be an indirect inhibition mediated by the upregulation of the p21 protein. By employing the described cell-based and biochemical assays, researchers can further elucidate the therapeutic potential of this compound as a cell cycle inhibitor for cancer therapy.

References

Troubleshooting & Optimization

Hygrolidin stability issues in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hygrolidin

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common laboratory solvents and media. Inconsistent experimental results can often be traced back to compound degradation, and this document aims to provide troubleshooting advice and best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is a macrolide antibiotic belonging to the bafilomycin family.[1] Like other bafilomycins, it is a specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase).[2][3] This activity makes it a valuable tool for research in areas such as autophagy, endocytosis, and protein degradation.[3] However, the this compound structure contains functionalities, such as esters and stereocenters, that are susceptible to chemical degradation through processes like hydrolysis and epimerization, especially in aqueous environments or when stored improperly. This degradation can lead to a loss of biological activity and the formation of impurities with unknown effects, causing significant variability in experimental outcomes.

Q2: How stable is this compound in DMSO stock solutions?

While DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds, it is not completely inert and its purity can affect compound stability.[4]

  • Moisture: DMSO is highly hygroscopic (readily absorbs moisture from the air). Water introduced into the DMSO stock can lead to gradual hydrolysis of this compound's ester bonds over time, even during frozen storage.

  • Purity: Lower grades of DMSO can contain acidic or basic impurities that may catalyze degradation.

  • Toxicity: It's important to note that DMSO can exhibit toxicity in cell-based assays, with effects observed at concentrations as low as 0.1% to 0.5% depending on the cell type and exposure duration.[5]

Best Practices for DMSO Stock Solutions:

  • Use high-purity, anhydrous, sterile-filtered DMSO.

  • Prepare stock solutions in a low-humidity environment.

  • Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[6]

  • Store aliquots tightly sealed at -20°C or -80°C, protected from light.[7]

Q3: What is the stability of this compound in aqueous cell culture media?

This compound is significantly less stable in aqueous solutions like cell culture media compared to anhydrous DMSO. The primary degradation pathways are hydrolysis and potentially epimerization.

  • Hydrolysis: The aqueous environment, buffered at a physiological pH of ~7.4, facilitates the hydrolysis of the ester linkage within the macrolide structure. This process is also temperature-dependent, occurring faster at 37°C in an incubator than at 4°C.

  • Component Interaction: Some media components can react with or catalyze the degradation of sensitive compounds.[8]

Quantitative Stability Data Summary

While specific public data on the degradation kinetics of this compound is limited, the table below provides an expected stability profile based on its chemical class (macrolide antibiotic). Researchers should determine the precise stability in their specific medium.

ConditionSolvent/MediumTemperatureExpected Half-Life (t½)Primary Degradation Pathway
Stock SolutionAnhydrous DMSO-20°C / -80°CMonths to >1 YearMinimal (if anhydrous)
Working DilutionCell Culture Media (e.g., DMEM) + 10% FBS37°CHoursHydrolysis
Working DilutionPhosphate-Buffered Saline (PBS)Room TemperatureHours to DaysHydrolysis

Note: This data is illustrative. Actual stability should be experimentally verified.

Q4: My experimental results are inconsistent. How do I troubleshoot for this compound instability?

Inconsistent results, such as a gradual loss of compound efficacy over the course of an experiment or between experiments, are a key indicator of compound instability. The following workflow can help diagnose the issue.

G cluster_0 A Inconsistent Experimental Results B Is the final DMSO concentration >0.1%? A->B C Perform DMSO toxicity control B->C Yes D Was the working solution prepared fresh from a frozen aliquot? B->D No E Prepare fresh working solutions for each experiment D->E No F How old is the DMSO stock aliquot? D->F Yes G Prepare new DMSO stock from solid compound F->G > 1-2 months H Perform stability study (e.g., HPLC-MS) on working solution at 37°C F->H < 1 month I Significant degradation within experiment time? H->I J Reduce experiment duration or add compound at later time points I->J Yes K Problem likely not related to compound stability I->K No

Caption: Troubleshooting workflow for this compound instability.

Protocols and Best Practices

Q5: What is the recommended procedure for preparing and storing this compound solutions?

Following a strict protocol for solution preparation is crucial for reproducibility.

G cluster_0 A Start: Weigh solid This compound B Dissolve in high-purity, anhydrous DMSO to create high-concentration stock (e.g., 10-20 mM) A->B C Immediately create small, single-use aliquots in low-retention tubes B->C D Store aliquots at -80°C, protected from light C->D E For experiment: Thaw one aliquot immediately before use F Perform serial dilution in cell culture medium to final working concentration E->F G Use immediately. Do not store aqueous dilutions. F->G

Caption: Recommended workflow for this compound solution preparation.
Q6: How can I experimentally verify the stability of my this compound solution?

A stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing compound stability.[9][10][11]

Protocol: Stability Assessment in Cell Culture Media

  • Preparation:

    • Prepare a this compound working solution in your specific cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your assays.

    • Prepare a control sample in a non-aqueous solvent like Acetonitrile.

  • Incubation:

    • Place the media-based sample in a 37°C incubator.

    • Store the control sample at 4°C.

  • Time-Point Sampling:

    • Collect aliquots from the incubated sample at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[9]

    • Immediately quench the degradation process by adding an equal volume of cold Acetonitrile and store the aliquot at -80°C until analysis.

  • Analysis by LC-MS:

    • Analyze the samples using a reverse-phase C18 column with a suitable gradient (e.g., water:acetonitrile with 0.1% formic acid).[9]

    • Monitor the peak area of the parent this compound mass-to-charge ratio (m/z) over time.

    • Look for the appearance of new peaks, which correspond to degradation products.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time to determine its half-life in the medium. A loss of >10% of the parent compound during the experimental timeframe is often considered significant.[10]

Q7: What is the mechanism of action of this compound and how might degradation affect it?

This compound functions by inhibiting V-ATPase, a proton pump essential for acidifying intracellular compartments like lysosomes.[2][3] This inhibition disrupts processes that depend on a low pH environment.

G cluster_0 This compound This compound VATPase V-ATPase This compound->VATPase Inhibits Proton H+ Pumping Blocked VATPase->Proton Lysosome Lysosome/ Endosome Proton->Lysosome pH pH Fails to Decrease Lysosome->pH Autophagy Autophagy Blocked pH->Autophagy Degradation Protein Degradation Inhibited pH->Degradation

Caption: Simplified signaling pathway of this compound action.

Degradation via hydrolysis breaks the macrolide ring, altering its three-dimensional structure. This change almost certainly prevents the molecule from binding effectively to its target site on the V-ATPase complex, leading to a complete loss of its inhibitory activity. Therefore, maintaining the structural integrity of this compound is paramount for its biological function.

References

Technical Support Center: Overcoming Hygrolidin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hygrolidin (B608022) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action in cancer cells?

This compound is a member of the this compound family of antibiotics that has demonstrated selective cytotoxicity against various solid tumor-derived cell lines.[1] Its primary mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest in the G1 and S phases.[1] It has been suggested that this induction of p21 may be a result of the inhibition of vacuolar-type (H+)-ATPase (V-ATPase).[1]

Q2: My cancer cell line has developed resistance to this compound. What are the potential molecular mechanisms?

While specific resistance mechanisms to this compound have not been extensively documented, based on its proposed mechanism of action as a potential V-ATPase inhibitor and a p21 inducer, several possibilities can be investigated:

  • Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[2]

  • Alterations in the p53-p21 Pathway: Since this compound induces p21, mutations or alterations in the TP53 gene, a key regulator of p21, could lead to a diminished response.[3][4] However, some V-ATPase inhibitors have been shown to be effective regardless of the p53 status of the cell.[2]

  • Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can prevent the induction of apoptosis, even if p21 is successfully induced.[3][5][6][7][8]

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt or MAPK can promote cell survival and override the growth-inhibitory effects of p21 induction.

  • Target Modification: Although not observed with the V-ATPase inhibitor archazolid B, mutations in the gene encoding the direct target of this compound (potentially a subunit of the V-ATPase) could theoretically confer resistance.[2]

  • Increased Epidermal Growth Factor Receptor (EGFR) Expression: A resistant MCF-7 cell line to the V-ATPase inhibitor archazolid B showed a significant overexpression of EGFR, suggesting a potential role in resistance.[2]

Q3: How can I experimentally confirm if my resistant cell line overexpresses ABC transporters?

You can use the following methods:

  • Western Blotting: Analyze the protein levels of P-glycoprotein (ABCB1) and BCRP (ABCG2) in your resistant cell line compared to the parental, sensitive cell line.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of the ABCB1 and ABCG2 genes.

  • Flow Cytometry-based Efflux Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-glycoprotein) to measure their efflux activity. A decreased intracellular fluorescence in the resistant cells compared to the sensitive cells would indicate increased transporter activity.

Q4: What are some strategies to overcome this compound resistance in my cancer cell line?

Based on the potential resistance mechanisms, several strategies can be employed:

  • Combination Therapy: This is a highly promising approach.

    • With ABC Transporter Inhibitors: If overexpression of efflux pumps is confirmed, co-treatment with known inhibitors like verapamil (B1683045) (for P-glycoprotein) could restore sensitivity.[2]

    • With Other Chemotherapeutic Agents: V-ATPase inhibitors have been shown to sensitize multidrug-resistant cells to conventional chemotherapeutics like doxorubicin (B1662922) and vinblastine (B1199706) by preventing their sequestration in acidic lysosomes.[9][10]

    • With Bcl-2 Family Inhibitors: If overexpression of anti-apoptotic Bcl-2 proteins is the cause of resistance, combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) could synergistically induce apoptosis.[3]

    • With PI3K/Akt or MEK Inhibitors: If pro-survival pathways are activated, combining this compound with inhibitors of these pathways may overcome resistance.[3]

    • With Epigenetic Drugs: Drugs like the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine (Decitabine) can re-sensitize resistant cells by upregulating p21 expression.[11]

  • Development of Novel Analogs: Synthesizing derivatives of this compound that are not substrates for ABC transporters could be a long-term strategy.

Troubleshooting Guides

Problem 1: Decreased cytotoxicity of this compound in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of Resistance Confirm resistance by determining the IC50 value of this compound in the suspected resistant population and comparing it to the parental cell line using a cell viability assay (e.g., MTT assay).
Drug Inactivity Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh stock solution and repeat the experiment.
Cell Line Contamination or Genetic Drift Perform cell line authentication (e.g., STR profiling) to ensure the identity and purity of your cell line.
Problem 2: this compound induces cell cycle arrest but not apoptosis.
Possible Cause Suggested Solution
High levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Perform a Western blot to compare the expression levels of pro- and anti-apoptotic Bcl-2 family proteins in your cell line compared to a sensitive cell line. Consider a combination therapy with a Bcl-2 inhibitor.
Defects in the apoptotic machinery downstream of p21 Investigate the activation of caspases (e.g., caspase-3, -8, -9) upon this compound treatment using Western blotting for cleaved caspases or a caspase activity assay.
Activation of pro-survival pathways (e.g., PI3K/Akt) Use Western blotting to check the phosphorylation status of key proteins in survival pathways (e.g., p-Akt, p-ERK). If activated, consider combination therapy with specific inhibitors of these pathways.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental DLD-1101
This compound-Resistant DLD-115015
Parental MCF-7151
This compound-Resistant MCF-725016.7

Table 2: Hypothetical Western Blot Quantification of Resistance-Associated Proteins

ProteinParental DLD-1 (Relative Expression)This compound-Resistant DLD-1 (Relative Expression)
P-glycoprotein (ABCB1)1.08.5
BCRP (ABCG2)1.06.2
Bcl-21.05.3
p-Akt (Ser473)1.04.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • This compound

  • Cancer cell lines (sensitive and resistant)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Resistance Markers

This protocol is for detecting the expression of proteins potentially involved in this compound resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-glycoprotein, anti-BCRP, anti-Bcl-2, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration and time. Include a vehicle control.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Visualizations

Hygrolidin_Resistance_Troubleshooting cluster_problem Problem: Decreased this compound Efficacy cluster_investigation Initial Investigation cluster_mechanisms Investigate Resistance Mechanisms cluster_solutions Potential Solutions start Reduced Cytotoxicity Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance check_drug Check Drug Activity start->check_drug authenticate_cells Authenticate Cell Line start->authenticate_cells abc_transporters ABC Transporter Overexpression? (Western Blot, qPCR, Efflux Assay) confirm_resistance->abc_transporters If Resistant p53_p21_pathway p53/p21 Pathway Alterations? (Sequencing, Western Blot) confirm_resistance->p53_p21_pathway If Resistant bcl2_family Anti-apoptotic Protein Upregulation? (Western Blot) confirm_resistance->bcl2_family If Resistant survival_pathways Pro-survival Pathway Activation? (Western Blot for p-Akt, p-ERK) confirm_resistance->survival_pathways If Resistant combo_therapy Combination Therapy abc_transporters->combo_therapy If Overexpressed new_analogs Develop New Analogs abc_transporters->new_analogs p53_p21_pathway->combo_therapy bcl2_family->combo_therapy If Upregulated survival_pathways->combo_therapy If Activated Hygrolidin_Signaling_Pathway This compound This compound V_ATPase Vacuolar H+-ATPase This compound->V_ATPase Inhibits (Suggested) p21 p21 V_ATPase->p21 Leads to Induction CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits Caspases Caspases p21->Caspases G1_S_Arrest G1/S Phase Arrest CDK4_6_CyclinD->G1_S_Arrest Promotes Progression CDK2_CyclinE->G1_S_Arrest Promotes Progression Apoptosis Apoptosis G1_S_Arrest->Apoptosis Can Lead to Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Caspases->Apoptosis Executes Experimental_Workflow_Resistance cluster_characterization Characterization cluster_strategies Overcoming Resistance start Start: Sensitive Cancer Cell Line step1 Gradual exposure to increasing concentrations of this compound start->step1 step2 Selection and expansion of resistant clones step1->step2 step3 Confirmation of Resistance (IC50 determination via MTT assay) step2->step3 step4 Molecular Characterization of Resistant Phenotype step3->step4 step5 Test Strategies to Overcome Resistance step3->step5 western_blot Western Blot (ABC Transporters, Bcl-2, p-Akt) step4->western_blot qpcr qPCR (ABC Transporter mRNA) step4->qpcr efflux_assay Functional Efflux Assay step4->efflux_assay combo_therapy Combination Therapy (e.g., with V-ATPase inhibitor, Bcl-2 inhibitor) step5->combo_therapy apoptosis_assay Assess Apoptosis (Annexin V Assay) combo_therapy->apoptosis_assay

References

Technical Support Center: Optimizing Hygromycin B for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Hygromycin B for the selection and long-term maintenance of stably transfected cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Hygrolidin and Hygromycin B?

This compound and Hygromycin B are distinct molecules. Hygromycin B is an aminoglycoside antibiotic produced by Streptomyces hygroscopicus that is widely used as a selectable marker in molecular biology to establish and maintain stable eukaryotic cell lines.[1] Its mechanism of action involves inhibiting protein synthesis.[1]

This compound, on the other hand, is a macrolide antibiotic with potent cytotoxic and antiproliferative properties.[2][3] It is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest.[3] For the purpose of generating and maintaining stable cell lines, Hygromycin B is the relevant selection antibiotic.

Q2: Why is it necessary to perform a kill curve?

A kill curve, also known as a dose-response curve, is essential for determining the optimal concentration of Hygromycin B required to effectively select for stably transfected cells.[4][5][6] This concentration must be high enough to eliminate all non-transfected cells within a reasonable timeframe (typically 3-9 days) without causing excessive toxicity to the transfected cells.[5] The optimal concentration can vary significantly between different cell types and even between different batches of the antibiotic.[7] Therefore, it is crucial to perform a kill curve for each new cell line and each new lot of Hygromycin B.[5][8]

Q3: How long does it take to generate a stable cell line using Hygromycin B selection?

The process of generating a stable cell line can take anywhere from a few weeks to several months.[5] After transfection, selection with Hygromycin B typically begins 48-72 hours later.[8] The death of non-resistant cells usually occurs within 3 to 9 days, and drug-resistant colonies may start to appear within 2 to 5 weeks, depending on the cell type.[5] An additional 1 to 2 weeks may be required to expand and verify the integration and expression of the gene of interest.[5]

Q4: What are the common issues encountered during Hygromycin B selection?

Common problems include:

  • No cell death: The Hygromycin B concentration may be too low, or the cells may have intrinsic resistance.

  • All cells die, including transfected ones: The Hygromycin B concentration is likely too high, or the transfection efficiency was very low.

  • Slow selection or the appearance of satellite colonies: The Hygromycin B concentration may be suboptimal, allowing some non-resistant cells to survive and proliferate slowly.

  • Loss of expression over time: The integrated gene may be silenced over long-term culture.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No untransfected cells die after adding Hygromycin B. 1. Hygromycin B concentration is too low.2. Cells have endogenous resistance.3. Inactive Hygromycin B solution.1. Perform a kill curve to determine the optimal concentration.[4][7]2. Consider using a different selection antibiotic.3. Use a fresh, properly stored solution of Hygromycin B. Solutions are stable at 2-8°C and should not be frozen.[7][9]
All cells, including transfected ones, die after selection. 1. Hygromycin B concentration is too high.2. Low transfection efficiency.3. Cells are highly sensitive to Hygromycin B.1. Repeat the kill curve with a lower range of concentrations.[4]2. Optimize your transfection protocol to increase efficiency.3. Allow more recovery time (48-72 hours) post-transfection before adding the antibiotic.[8]
Slow cell death and/or emergence of satellite colonies. 1. Sub-optimal Hygromycin B concentration.2. High cell density during selection.1. Increase the Hygromycin B concentration slightly.2. Ensure cells are not overly confluent when starting selection. High cell densities can lead to pockets of surviving non-resistant cells.[10]
Loss of transgene expression over time in a stable cell line. 1. Gene silencing (epigenetic modifications).2. Instability of the integrated gene.3. Contamination with untransfected cells.1. Maintain a low, continuous level of Hygromycin B in the culture medium to ensure selection pressure.2. Re-clone the stable cell line to isolate a clone with stable expression.3. Periodically check for expression and re-select if necessary.

Experimental Protocols

Determining the Optimal Hygromycin B Concentration (Kill Curve)

This protocol is a critical first step to establish the minimum concentration of Hygromycin B that kills 100% of the non-transfected host cells within a desired timeframe (typically 7-10 days).[6][9]

Materials:

  • Parental (non-transfected) cell line

  • Complete cell culture medium

  • Hygromycin B solution (e.g., 50 mg/mL stock)

  • 24-well or 12-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Plating: Seed the parental cells into the wells of a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 25-50% confluency).[6] For adherent cells, a density of 0.8-3.0 × 10^5 cells/ml is a general starting point.[8]

  • Incubation: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.

  • Antibiotic Addition: The next day, prepare a series of dilutions of Hygromycin B in complete culture medium. A common range to test for mammalian cells is 0, 50, 100, 200, 400, and 800 µg/ml.[4][7] Remove the old medium from the cells and replace it with the medium containing the different Hygromycin B concentrations. Include a "no antibiotic" control.

  • Monitoring: Observe the cells daily for signs of toxicity (e.g., detachment, rounding, cell debris).

  • Medium Change: Refresh the selective medium every 3-4 days.[7]

  • Determining Optimal Concentration: Identify the lowest concentration of Hygromycin B that results in complete cell death of the non-transfected cells within 7-14 days.[7] This concentration will be used for selecting your stably transfected cells.

Quantitative Data Summary: Example Kill Curve Concentrations

AntibioticSuggested Concentration Range for Kill Curve (µg/mL)
Hygromycin B 0, 50, 100, 200, 400, 800[4]
Puromycin0, 0.5, 1, 2, 5, 10
Blasticidin0, 0.5, 1, 2, 5, 10
Neomycin (G418)400-800
Generating a Stable Cell Line with Hygromycin B

This protocol outlines the general steps for creating a stable cell line following transfection with a plasmid containing the gene of interest and a Hygromycin B resistance gene (hph).

Procedure:

  • Transfection: Transfect the host cell line with the expression vector using your preferred method. It is also recommended to include a negative control (e.g., cells transfected with a vector lacking the resistance gene).[5]

  • Recovery: Culture the transfected cells in non-selective medium for 48-72 hours to allow for the expression of the resistance gene.[8]

  • Selection: After the recovery period, passage the cells and re-plate them in complete medium containing the pre-determined optimal concentration of Hygromycin B.

  • Maintenance: Continue to culture the cells in the selective medium, changing the medium every 3-4 days. Significant cell death of non-resistant cells should be observed within the first week.

  • Colony Expansion: After 2-3 weeks, distinct antibiotic-resistant colonies should become visible. Isolate individual colonies using cloning cylinders or by picking them with a pipette tip.

  • Expansion and Analysis: Expand each clonal population and verify the integration and expression of the gene of interest using methods such as PCR, Western blotting, or functional assays.

  • Long-Term Culture: Once a stable clone is confirmed, it can be maintained in a culture medium with a lower concentration of Hygromycin B (e.g., half the selection concentration) to ensure the continued stability of the integrated gene.

Visualizations

Experimental_Workflow_Stable_Cell_Line_Generation cluster_0 Phase 1: Preparation & Transfection cluster_1 Phase 2: Selection cluster_2 Phase 3: Isolation & Expansion Transfection Transfect cells with plasmid (GOI + Hygromycin Resistance Gene) Recovery Incubate in non-selective medium for 48-72 hours Transfection->Recovery Allow resistance gene expression Selection Culture in medium with optimal Hygromycin B concentration Recovery->Selection Monitoring Observe for cell death of non-resistant cells (3-9 days) Selection->Monitoring Colony_Formation Visible resistant colonies form (2-5 weeks) Monitoring->Colony_Formation Isolation Isolate individual colonies Colony_Formation->Isolation Expansion Expand clonal populations Isolation->Expansion Verification Verify gene expression (PCR, Western Blot) Expansion->Verification Long_Term_Culture Stable Cell Line Verification->Long_Term_Culture Maintain in low Hygromycin B

Caption: Workflow for generating a stable cell line using Hygromycin B selection.

Hygromycin_B_Mechanism_of_Action Hygromycin_B Hygromycin B Ribosome Eukaryotic Ribosome (80S) Hygromycin_B->Ribosome Binds to ribosomal A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation tRNA tRNA tRNA->Ribosome Strengthens binding Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Simplified mechanism of action of Hygromycin B leading to cell death.

References

Technical Support Center: Minimizing Off-Target Effects of Hygrolidin in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Hygrolidin in cellular experiments, focusing on strategies to minimize its off-target effects. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource aims to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a macrolide antibiotic that functions as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts pH homeostasis in these organelles, which in turn affects a multitude of cellular processes.

Q2: What are the "off-target effects" of this compound?

In the context of this compound, "off-target effects" refer to the broad cellular consequences of V-ATPase inhibition beyond the primary intended experimental outcome. Since V-ATPase is crucial for numerous cellular functions, its inhibition can lead to a cascade of unintended effects, including:

  • Disruption of Autophagy: Inhibition of lysosomal acidification blocks the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. This leads to an accumulation of autophagosomes and a failure to degrade cellular waste.[1][3][4]

  • Impaired Endocytosis and Vesicular Trafficking: The proper sorting and trafficking of molecules through the endocytic pathway are dependent on the acidic environment of endosomes and lysosomes. V-ATPase inhibition disrupts these processes.

  • Alterations in Signaling Pathways: Several key signaling pathways are modulated by V-ATPase activity, and its inhibition can lead to their dysregulation. These include the Notch, Wnt, TGF-β, and mTOR signaling pathways.

  • Cytotoxicity and Cell Cycle Arrest: By disrupting essential cellular processes, this compound can induce cytotoxicity and cause cell cycle arrest, often at the G1 and S phases, through mechanisms such as the induction of p21.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing the off-target effects of this compound is crucial for obtaining specific and meaningful results. Key strategies include:

  • Dose-Response and Time-Course Studies: It is essential to perform thorough dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment. The goal is to use the lowest concentration and shortest time that elicits the desired on-target effect with minimal toxicity.

  • Use of Appropriate Controls: Always include both positive and negative controls in your experiments. This includes untreated cells, vehicle-treated cells (e.g., with the solvent used to dissolve this compound), and a positive control for the expected phenotype.

  • Orthogonal Approaches: To confirm that the observed effects are due to the intended mechanism of action, consider using complementary approaches, such as siRNA-mediated knockdown of a V-ATPase subunit, to see if it phenocopies the effects of this compound.

  • Monitor Cellular Health: Regularly assess the overall health of your cells during the experiment using methods like microscopy for morphological changes and cell viability assays.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in cellular experiments.

Problem Possible Cause Suggested Solution
High levels of cell death even at low concentrations. The cell line being used is particularly sensitive to V-ATPase inhibition.Perform a more detailed dose-response curve with a wider range of lower concentrations to identify a non-toxic working concentration. Reduce the duration of the treatment.
The this compound stock solution was not prepared or stored correctly, leading to degradation or concentration errors.Prepare a fresh stock solution of this compound and verify its concentration. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
The solvent used to dissolve this compound (e.g., DMSO) is causing toxicity.Ensure the final concentration of the solvent in the cell culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control to assess solvent toxicity.
Inconsistent or not reproducible results. The confluency of the cells at the time of treatment is variable.Standardize the cell seeding density to ensure that cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment.
The passage number of the cell line is too high, leading to altered cellular responses.Use cells with a consistent and low passage number for all experiments.
The this compound is unstable in the culture medium over the course of the experiment.Consider refreshing the medium with freshly diluted this compound for longer-term experiments.
No observable effect at expected concentrations. The this compound has degraded due to improper storage.Prepare a fresh stock solution and test its activity in a sensitive cell line or a functional assay.
The cell line is resistant to V-ATPase inhibition.Verify the expression and activity of V-ATPase in your cell line. Consider using a different cell line or an alternative V-ATPase inhibitor.
The experimental readout is not sensitive enough to detect the effect.Use a more sensitive assay or an earlier time point to assess the effect of this compound.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of V-ATPase inhibitors can vary significantly between different cell lines. The following table provides a summary of reported IC50 values for the well-characterized V-ATPase inhibitor Bafilomycin A1, which is structurally and functionally related to this compound. This data can serve as a reference for designing initial dose-response experiments with this compound.

Cell LineCancer TypeBafilomycin A1 IC50 (nM)Reference
BEL-7402Hepatocellular CarcinomaNot specified, growth retarded[1][2]
HO-8910Ovarian CancerNot specified, growth retarded[1][2]
Golden Hamster Embryo FibroblastsN/A10 - 50[1][2]
NIH-3T3Fibroblast10 - 50[1][2]
PC12Pheochromocytoma10 - 50[1][2]
HeLaCervical Cancer10 - 50[1][2]
Pediatric B-cell ALLLeukemia~1[3]

Experimental Protocols

1. MTT Assay for Determining IC50

This protocol provides a general framework for assessing the cytotoxic effects of this compound and determining its IC50 value.

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is from 1 nM to 10 µM.

    • Include untreated and vehicle-only controls.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate gently for 10 minutes to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[5][6][7][8]

2. Measurement of Lysosomal pH

This protocol describes a method to assess the effect of this compound on lysosomal acidification using a fluorescent dye.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Dye Loading:

    • Load the cells with a pH-sensitive lysosomal probe, such as LysoSensor Green DND-189, by incubating them with the dye according to the manufacturer's instructions.

  • This compound Treatment:

    • Treat the cells with the desired concentration of this compound for a specified period. Include an untreated control.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

    • A decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in lysosomal pH (alkalinization).

  • Quantitative Analysis (Optional):

    • For ratiometric dyes, a calibration curve can be generated by treating cells with buffers of known pH in the presence of an ionophore like nigericin. This allows for the conversion of fluorescence ratios to absolute pH values.[9][10][11][12][13]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Planning cluster_dose Phase 2: Dose-Response Optimization cluster_time Phase 3: Time-Course Analysis cluster_validation Phase 4: Validation & Analysis A Define Experimental Goals & Controls B Select Appropriate Cell Line A->B C Optimize Cell Culture Conditions B->C D Perform Broad-Range Dose-Response (e.g., MTT Assay) C->D E Determine IC50 and Cytotoxic Threshold D->E F Select Non-Toxic to Low-Toxicity Concentration Range E->F G Conduct Time-Course Experiment at Optimal Concentration F->G H Identify Earliest Time Point for On-Target Effect G->H I Select Shortest Effective Treatment Duration H->I J Perform Main Experiment with Optimized Protocol I->J K Include Orthogonal Validation (e.g., siRNA) J->K L Analyze Data & Assess Off-Target Effects K->L

Figure 1. Experimental workflow for minimizing off-target effects.

signaling_pathways cluster_this compound This compound Action cluster_cellular_effects Primary Cellular Effects cluster_signaling Affected Signaling Pathways cluster_downstream Downstream Consequences This compound This compound VATPase V-ATPase This compound->VATPase Inhibits Lysosomal_pH ↑ Lysosomal pH (Alkalinization) VATPase->Lysosomal_pH mTOR mTOR Signaling VATPase->mTOR Autophagy Autophagy Blockade Lysosomal_pH->Autophagy Endocytosis Impaired Endocytosis/ Trafficking Lysosomal_pH->Endocytosis Apoptosis Apoptosis Autophagy->Apoptosis Notch Notch Signaling Endocytosis->Notch Wnt Wnt Signaling Endocytosis->Wnt TGFb TGF-β Signaling Endocytosis->TGFb CellCycle Cell Cycle Arrest Notch->CellCycle Wnt->CellCycle TGFb->CellCycle mTOR->CellCycle CellCycle->Apoptosis

Figure 2. Overview of this compound's mechanism and off-target effects.

Notch_Pathway cluster_membrane Cell Membrane cluster_cleavage Proteolytic Cleavages cluster_nucleus Nucleus cluster_inhibition Inhibition by V-ATPase Blockade Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases CSL CSL Transcription Factor NICD->CSL Translocates to nucleus and binds Target_Genes Target Gene Transcription CSL->Target_Genes Activates VATPase_Inhibition This compound -> V-ATPase Inhibition Endosome_Acidification Impaired Endosome Acidification VATPase_Inhibition->Endosome_Acidification Endosome_Acidification->S3_Cleavage Inhibits

Figure 3. The Notch signaling pathway and its inhibition by V-ATPase blockade.

References

Technical Support Center: Total Synthesis of the Hygrolidin Macrocycle

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of the Hygrolidin macrocycle. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of the this compound macrocycle?

A1: The total synthesis of this compound presents several key challenges inherent to complex macrocyclic polyketides. These can be broadly categorized as:

  • Stereocontrol: Establishing and maintaining the numerous stereocenters throughout the carbon backbone is a primary hurdle. This often requires the use of substrate-controlled reactions or chiral reagents and catalysts.

  • Fragment Synthesis: The convergent synthesis of key fragments, such as the C5-C17 polyketide chain and the substituted tetrahydropyran (B127337) moiety, involves multi-step sequences where maintaining yield and stereochemical integrity is crucial.

  • Fragment Coupling: The union of complex fragments to assemble the linear precursor for macrocyclization can be problematic, often requiring mild and highly selective reaction conditions to avoid side reactions and decomposition of advanced intermediates.

  • Macrocyclization: The ring-closing step to form the large macrolactone is often low-yielding due to entropic factors, competing intermolecular oligomerization, and potential conformational constraints of the linear precursor.

  • Late-Stage Functionalization: Post-macrocyclization modifications, such as oxidations or protecting group removal, can be challenging on a sterically hindered and conformationally complex macrocycle.

Q2: I am experiencing low yields during the macrocyclization of the this compound seco-acid. What are common causes and potential solutions?

A2: Low yields in the macrolactonization step are a frequent issue. The formation of dimers and higher-order oligomers is a classic sign that intermolecular reactions are competing with the desired intramolecular cyclization. Here are some common causes and troubleshooting strategies:

  • Concentration: High concentrations favor intermolecular reactions. It is critical to perform the macrocyclization under high-dilution conditions (typically 0.001–0.005 M).

  • Conformation of the Precursor: The linear seco-acid may adopt a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable. Introducing "turn-inducing" elements or modifying the solvent can help pre-organize the backbone into a cyclization-competent conformation.

  • Activation Method: The choice of coupling reagent for the macrolactonization is critical. Common methods like Yamaguchi, Shiina, or Mitsunobu macrolactonization should be screened to find the optimal conditions for this specific substrate.

  • Steric Hindrance: Bulky protecting groups near the reaction sites (the carboxylic acid and the alcohol) can impede cyclization. If possible, consider using smaller protecting groups at these positions.

  • Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions like epimerization. A careful optimization of the reaction temperature is necessary.

Below is a troubleshooting workflow for low-yield macrocyclization:

G Troubleshooting Low-Yield Macrocyclization start Low Macrocyclization Yield check_concentration Is reaction at high dilution? (e.g., < 0.005 M) start->check_concentration adjust_concentration Decrease concentration check_concentration->adjust_concentration No check_oligomers Are oligomers the main byproduct? check_concentration->check_oligomers Yes adjust_concentration->check_oligomers change_reagent Screen different coupling reagents (Yamaguchi, Shiina, etc.) check_oligomers->change_reagent Yes check_conformation Consider precursor conformation check_oligomers->check_conformation No change_reagent->check_conformation modify_precursor Introduce turn-inducing element or change solvent check_conformation->modify_precursor Yes check_temp Optimize reaction temperature check_conformation->check_temp No modify_precursor->check_temp adjust_temp Systematically vary temperature check_temp->adjust_temp Yes end Improved Yield check_temp->end No adjust_temp->end

A logical workflow for diagnosing and solving low-yield problems in macrocyclization.

Q3: What protecting group strategy is recommended for the various functional groups in the this compound synthesis?

A3: A robust and orthogonal protecting group strategy is essential for the successful total synthesis of this compound. The choice of protecting groups must be carefully planned to withstand a variety of reaction conditions while allowing for selective removal at specific stages.

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
Primary Alcohols Silyl ethers (e.g., TBS, TIPS)TBS, TIPSStable to most conditions except fluoride (B91410) and strong acid.TBAF, HF-Pyridine
Benzyl etherBnStable to a wide range of conditions.Hydrogenolysis (H₂, Pd/C)
Secondary Alcohols Silyl ethers (e.g., TBS, TES)TBS, TESGenerally stable, but can be labile under acidic conditions.TBAF, HF-Pyridine, mild acid
p-Methoxybenzyl etherPMBStable to many conditions.Oxidative cleavage (DDQ, CAN)
1,3-Diols Acetonide-Stable to basic and nucleophilic reagents.Acidic hydrolysis (e.g., CSA, PPTS)
Carboxylic Acid Methyl or Ethyl esterMe, EtStable to most neutral and mildly acidic/basic conditions.Saponification (LiOH, NaOH)
Benzyl esterBnStable to a wide range of conditions.Hydrogenolysis (H₂, Pd/C)

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. A typical workflow is illustrated below:

G Orthogonal Protecting Group Strategy Workflow start Multi-functional Molecule protect1 Protect Alcohol 1 (e.g., TBS) start->protect1 protect2 Protect Alcohol 2 (e.g., PMB) protect1->protect2 reaction1 Reaction at Unprotected Site protect2->reaction1 deprotect1 Deprotect Alcohol 1 (TBAF) reaction1->deprotect1 reaction2 Reaction at Alcohol 1 deprotect1->reaction2 deprotect2 Deprotect Alcohol 2 (DDQ) reaction2->deprotect2 end Final Product deprotect2->end

Workflow of an orthogonal protection and deprotection sequence.

Troubleshooting Guides

Issue 1: Poor Stereoselectivity in the Aldol (B89426) Addition for the Polyketide Chain

Symptoms:

  • Formation of multiple diastereomers observed by ¹H NMR or HPLC analysis of the crude reaction mixture.

  • Difficulty in separating the desired diastereomer from the undesired ones by column chromatography.

Possible Causes:

  • Inadequate Chelation Control: For substrate-controlled aldol reactions, the choice of Lewis acid and solvent system is critical for achieving the desired chelation model (e.g., Felkin-Anh or chelation-controlled).

  • Incorrect Reagent: The use of a non-selective or mismatched chiral auxiliary or catalyst in a reagent-controlled aldol reaction.

  • Epimerization: The product may be susceptible to epimerization under the reaction or workup conditions, especially if the α-proton is acidic.

Solutions:

  • Screen Lewis Acids: For substrate-controlled reactions, systematically screen a variety of Lewis acids (e.g., MgBr₂·OEt₂, TiCl₄, SnCl₄) and solvents to optimize the diastereoselectivity.

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from -40 °C to -78 °C) can often enhance stereoselectivity.

  • Change Aldol Methodology: If substrate control is ineffective, consider switching to a reagent-controlled method, such as an Evans aldol addition using a chiral oxazolidinone auxiliary.

  • Buffered Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for the workup to prevent epimerization of the product.

Experimental Protocol: Evans Asymmetric Aldol Reaction

  • To a solution of the chiral N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv).

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to ensure formation of the Z-enolate.

  • The reaction is re-cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by flash column chromatography.

Issue 2: Difficulty in the Late-Stage Oxidation of the this compound Macrocycle

Symptoms:

  • Low conversion of the starting material.

  • Formation of a complex mixture of over-oxidized or rearranged products.

  • Lack of regioselectivity in the oxidation.

Possible Causes:

  • Steric Hindrance: The target site for oxidation may be sterically inaccessible within the folded conformation of the macrocycle.

  • Reagent Reactivity: The oxidizing agent may be too harsh, leading to non-selective oxidation at multiple sites or decomposition of the sensitive macrocyclic structure.

  • Substrate Instability: The macrocycle may be unstable to the reaction conditions (e.g., acidic or basic media).

Solutions:

  • Use of Mild Oxidizing Agents: Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), Parikh-Doering reagent (SO₃·pyridine), or Ley-Griffith oxidation (TPAP, NMO).

  • Directed Oxidation: If possible, utilize a directing group to deliver the oxidant to the desired position.

  • Enzymatic Oxidation: Consider using biocatalytic methods, which can offer high levels of regio- and stereoselectivity under mild conditions.

  • Protecting Group Manipulation: Temporarily introduce a bulky protecting group elsewhere on the molecule to sterically block undesired oxidation sites and direct the oxidant to the intended position.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a solution of the alcohol-containing macrocycle (1.0 equiv) in dry CH₂Cl₂ (0.05 M) is added solid NaHCO₃ (5.0 equiv).

  • Dess-Martin periodinane (1.5 equiv) is added in one portion, and the resulting suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is stirred until the layers are clear, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Technical Support Center: Confirming Hygrolidin's V-ATPase Specific Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the specific inhibition of Vacuolar-type H+-ATPase (V-ATPase) by Hygrolidin. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specificity for V-ATPase important?

A1: this compound is a macrolide antibiotic that has shown potent anti-cancer activity. Its suggested mechanism of action involves the inhibition of V-ATPase, a proton pump essential for maintaining acidic environments within cellular organelles like lysosomes. Confirming the specificity of this compound for V-ATPase is crucial to ensure that its therapeutic effects are due to the intended mechanism and not from off-target activities, which could lead to unforeseen side effects.

Q2: What are the primary methods to confirm this compound's V-ATPase inhibition?

A2: Confirmation of V-ATPase inhibition by this compound involves a multi-faceted approach combining biochemical and cellular assays. Key methods include:

  • Biochemical Assays: Directly measuring the enzymatic activity of purified or enriched V-ATPase in the presence of this compound. The most common method is the ATP hydrolysis assay.

  • Cellular Assays: Assessing the downstream cellular consequences of V-ATPase inhibition, such as changes in lysosomal pH and effects on signaling pathways regulated by lysosomal function.

  • Target Engagement Assays: Directly demonstrating the binding of this compound to V-ATPase within a cellular context.

Q3: What are some expected downstream effects of V-ATPase inhibition by this compound?

A3: V-ATPase inhibition disrupts cellular pH homeostasis, leading to several downstream effects. These can serve as indirect confirmation of this compound's activity and include:

  • Lysosomal De-acidification: Inhibition of the proton pump leads to an increase in lysosomal pH.

  • Inhibition of Autophagy: The fusion of autophagosomes with lysosomes and the degradation of autophagic cargo are pH-dependent processes that are impaired by V-ATPase inhibition.

  • Modulation of Signaling Pathways: V-ATPase activity is linked to nutrient-sensing pathways like mTOR (mechanistic target of rapamycin). Inhibition of V-ATPase can lead to the inactivation of mTORC1 signaling.

Troubleshooting Guides

Biochemical Assay: ATP Hydrolysis

Problem: High background signal or no ATP hydrolysis even in the control group.

  • Possible Cause 1: Contamination of reagents with inorganic phosphate (B84403) (Pi).

    • Solution: Use high-purity ATP and ensure all buffers are freshly prepared with phosphate-free water. Run a "no enzyme" control to check for background Pi.

  • Possible Cause 2: Inactive V-ATPase enzyme preparation.

    • Solution: Ensure proper isolation and storage of V-ATPase-enriched membranes. Avoid multiple freeze-thaw cycles. Test the preparation with a known activator or by ensuring optimal assay conditions (e.g., pH, temperature, Mg2+ concentration).

  • Possible Cause 3: Incorrect assay setup.

    • Solution: Double-check the concentrations of all components in the reaction mixture, including ATP, MgCl2, and the components of the ATP regeneration system if used. Ensure the spectrophotometer is set to the correct wavelength for detecting NADH oxidation (typically 340 nm).

Cellular Assay: Lysosomal pH Measurement

Problem: No change in lysosomal pH observed after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for your cell line. Use a positive control like Bafilomycin A1 to confirm that the assay is working.

  • Possible Cause 2: Issues with the pH-sensitive dye.

    • Solution: Ensure the dye (e.g., LysoSensor™ Yellow/Blue) is not expired and has been stored correctly. Optimize the dye loading concentration and incubation time to achieve a good signal-to-noise ratio without causing cellular toxicity. Be aware that some lysosomotropic probes can cause lysosomal alkalinization with prolonged incubation.[1]

  • Possible Cause 3: Cell line is resistant to this compound.

    • Solution: Test a different, sensitive cell line to confirm the activity of your this compound stock.

Problem: High variability in lysosomal pH measurements between cells.

  • Possible Cause 1: Heterogeneity in the cell population.

    • Solution: Ensure a homogenous cell culture. Analyze a sufficient number of cells to obtain statistically significant data. Consider using flow cytometry for a high-throughput analysis of a large cell population.

  • Possible Cause 2: Phototoxicity or dye bleaching.

    • Solution: Minimize the exposure of cells to excitation light. Use an anti-fade mounting medium if performing fixed-cell imaging.

Experimental Protocols & Data

Direct Confirmation: V-ATPase Activity Assays

This assay measures the rate of ATP hydrolysis by V-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[2][3]

Protocol:

  • Prepare V-ATPase-enriched membranes: Isolate membranes from a suitable source (e.g., yeast vacuoles, insect microsomes, or mammalian cell lines overexpressing V-ATPase).

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mix containing:

  • Initiate the reaction: Add the V-ATPase-enriched membrane preparation to the reaction mixture.

  • Add inhibitor: For the experimental group, add this compound at various concentrations. For the positive control, use Bafilomycin A1. For the negative control, use the vehicle (e.g., DMSO).

  • Add ATP: Start the reaction by adding Mg-ATP to a final concentration of 2-5 mM.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

  • Calculate activity: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. Calculate the specific activity (nmol ATP/min/mg protein) and determine the IC50 value for this compound.

Quantitative Data: V-ATPase Inhibition

CompoundTargetIC50Source
This compound V-ATPaseNot Widely ReportedRequires experimental determination
Bafilomycin A1 V-ATPase~0.4 - 10 nM[4][5]

Note: The IC50 for Bafilomycin A1 can vary depending on the source of the V-ATPase and assay conditions.

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.

  • Heat Shock: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.

  • Protein Detection: Analyze the amount of soluble V-ATPase subunit (e.g., ATP6V1A or ATP6V0A1) remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of V-ATPase.

Indirect Confirmation: Cellular Assays

This ratiometric assay allows for the quantification of lysosomal pH changes. The dye emits blue fluorescence in neutral environments and yellow fluorescence in acidic compartments.[2][6]

Protocol:

  • Cell Culture: Plate cells in a suitable format for fluorescence microscopy or a plate reader.

  • Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a positive control (Bafilomycin A1) and a vehicle control.

  • Dye Loading: Incubate the cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5-30 minutes at 37°C.[2][7]

  • Wash: Gently wash the cells twice with fresh, pre-warmed medium.

  • Imaging/Measurement:

    • Microscopy: Acquire images using two different filter sets: one for blue fluorescence (excitation ~340 nm, emission ~440 nm) and one for yellow fluorescence (excitation ~380 nm, emission ~540 nm).

    • Plate Reader: Measure the fluorescence intensity at the two emission wavelengths.

  • Data Analysis: Calculate the ratio of the yellow to blue fluorescence intensity. An increase in this ratio indicates a decrease in lysosomal acidity. Create a calibration curve using buffers of known pH to quantify the lysosomal pH.

V-ATPase is a key component of the lysosomal nutrient-sensing machinery that activates mTORC1. Inhibition of V-ATPase is expected to decrease mTORC1 activity.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of S6K and 4E-BP1 indicates inhibition of the mTORC1 pathway.

Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
DLD-1Human Colon CancerPotent Inhibition
HeLaHuman Cervical CancerVaries by study
A549Human Lung CarcinomaVaries by study
HepG2Human Liver CancerVaries by study
MCF-7Human Breast CancerVaries by study

Note: IC50 values for this compound can vary significantly depending on the cell line and the specific experimental conditions. The term "Potent Inhibition" for DLD-1 cells is based on qualitative descriptions in the literature suggesting high efficacy.[8] For precise comparative analysis, it is recommended to determine the IC50 values for the cell lines of interest under consistent experimental conditions.

Visualizations

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_direct Direct Confirmation cluster_indirect Indirect Confirmation cluster_off_target Specificity Assessment atp_assay ATP Hydrolysis Assay conclusion V-ATPase Specific Inhibition Confirmed atp_assay->conclusion Confirms enzymatic inhibition cetsa CETSA cetsa->conclusion Confirms direct binding ph_assay Lysosomal pH Assay ph_assay->conclusion Confirms cellular effect mTOR_assay mTOR Pathway Analysis mTOR_assay->conclusion Confirms downstream effect off_target_screening Off-Target Screening off_target_screening->conclusion Confirms specificity This compound This compound Treatment This compound->atp_assay Inhibits ATP hydrolysis? This compound->cetsa Stabilizes V-ATPase? This compound->ph_assay Increases lysosomal pH? This compound->mTOR_assay Inhibits mTOR signaling? This compound->off_target_screening Specific to V-ATPase?

Caption: Workflow for confirming this compound's V-ATPase specific inhibition.

mTOR_pathway cluster_lysosome Lysosome vatpase V-ATPase ragulator Ragulator Complex vatpase->ragulator activates rag_gtpase Rag GTPases ragulator->rag_gtpase activates mTORC1 mTORC1 rag_gtpase->mTORC1 recruits & activates amino_acids Amino Acids amino_acids->vatpase s6k S6K mTORC1->s6k phosphorylates four_ebp1 4E-BP1 mTORC1->four_ebp1 phosphorylates autophagy Autophagy mTORC1->autophagy inhibits This compound This compound This compound->vatpase inhibits protein_synthesis Protein Synthesis s6k->protein_synthesis four_ebp1->protein_synthesis

Caption: Simplified mTOR signaling pathway showing the role of V-ATPase.

References

Degradation pathways of Hygrolidin under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hygrolidin Degradation Pathways

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of this compound under experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: The following information is based on the chemical structure of this compound and known degradation pathways of similar macrolide antibiotics. Specific experimental data on this compound degradation is not extensively available in public literature. Therefore, these are predicted pathways and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are the recommended storage conditions?

A1: this compound is a macrocyclic lactone.[1][2] For long-term storage, it is recommended to store this compound at -20°C in a dry, dark place.[3][4] As a solid, it is generally stable. However, in solution, its stability is dependent on the solvent, pH, temperature, and exposure to light. It is soluble in DMSO, ethanol (B145695), and methanol (B129727), but has limited water solubility.[1]

Q2: What are the likely degradation pathways for this compound under experimental stress conditions?

A2: Based on its structure, which includes a 16-membered macrocyclic lactone ring and multiple hydroxyl and ether groups, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The ester bond within the macrocyclic lactone ring is a primary target for hydrolysis, especially under acidic or basic conditions. This would result in the opening of the ring to form a linear hydroxy carboxylic acid.

  • Oxidation: The allylic ether and hydroxyl groups present in the molecule are potential sites for oxidation. Oxidative stress can lead to the formation of various degradation products, including epoxides, ketones, or further cleavage of the molecule.

  • Photodegradation: The conjugated double bond system in the macrolide ring makes this compound potentially susceptible to degradation upon exposure to UV or visible light. This can lead to isomerization, cyclization, or photo-oxidative reactions.

Q3: I am observing a loss of this compound potency in my aqueous solution at room temperature. What could be the cause?

A3: If you are observing a loss of potency in an aqueous solution at room temperature, it is likely due to hydrolysis of the macrocyclic lactone ring. The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and alkaline conditions can catalyze this degradation. For optimal stability in aqueous solutions, it is crucial to maintain a neutral pH and store the solution at a lower temperature (e.g., 2-8°C) for short-term use.

Q4: My this compound sample has changed color after being left on the benchtop. What might have happened?

A4: A color change in your this compound sample, especially when exposed to light and air, could indicate oxidative degradation or photodecomposition. The conjugated system within the molecule can be susceptible to photo-oxidation, leading to the formation of colored degradation products. It is crucial to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Formation of degradation products.Compare the chromatogram with a freshly prepared standard. Analyze the new peaks using mass spectrometry (MS) to identify potential degradation products. Review your sample preparation and storage conditions to minimize degradation.
Decreased biological activity of this compound stock solution Degradation of the active compound.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, validate the potency of the stock solution.
Inconsistent results between experiments Variable degradation of this compound under different experimental setups.Standardize all experimental conditions, including solvent, pH, temperature, and light exposure. Use a consistent source and batch of this compound. Always include a positive control with a freshly prepared this compound solution.
Precipitation in aqueous solutions Limited water solubility of this compound or its degradation products.[1]Use a co-solvent such as DMSO or ethanol to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system. Filter the solution before use.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate potential degradation patterns. Note: This is simulated data for illustrative purposes.

Table 1: Hypothetical Degradation of this compound under Hydrolytic Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Product (Area %)
0.1 M HCl 01000
285.214.1 (Hydrolyzed Product A)
665.733.5 (Hydrolyzed Product A)
2430.168.9 (Hydrolyzed Product A)
pH 7.4 Buffer 01000
2498.51.2
7295.14.5
0.1 M NaOH 01000
170.328.9 (Hydrolyzed Product A)
440.858.2 (Hydrolyzed Product A)

Table 2: Hypothetical Degradation of this compound under Oxidative and Photolytic Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (Area %)
3% H₂O₂ 01000
478.912.3 (Oxidized Product B), 8.1 (Oxidized Product C)
1255.425.6 (Oxidized Product B), 18.2 (Oxidized Product C)
Light (ICH Q1B) 01000
1292.17.5 (Photodegradation Product D)
2485.613.8 (Photodegradation Product D)

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a specific volume of the stock solution to 0.1 M hydrochloric acid to achieve the desired final concentration.

    • Basic Hydrolysis: Add a specific volume of the stock solution to 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Add a specific volume of the stock solution to a neutral buffer (e.g., pH 7.4 phosphate-buffered saline).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to stop the degradation reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Protocol 2: Forced Oxidative Degradation Study

  • Preparation of Sample Solution: Prepare a solution of this compound in a suitable solvent.

  • Oxidizing Agent: Add hydrogen peroxide (e.g., to a final concentration of 3%) to the this compound solution.

  • Incubation: Incubate the solution at room temperature or a slightly elevated temperature, protected from light.

  • Sampling: Collect samples at various time intervals.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Study

  • Sample Preparation: Prepare solutions of this compound in a photochemically transparent container (e.g., quartz cuvette or clear glass vial). Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sampling: Take samples at appropriate time points.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

Visualizations

Hygrolidin_Degradation_Pathways This compound This compound (Macrocyclic Lactone) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Ring Opening Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Functional Group Modification Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Structural Rearrangement Hydrolyzed_Product Hydrolyzed this compound (Linear Hydroxy Acid) Hydrolysis->Hydrolyzed_Product Oxidized_Products Oxidized Products (Epoxides, Ketones) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (Isomers, Photo-adducts) Photodegradation->Photo_Products

Caption: Predicted degradation pathways of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute_Sample Dilute to Working Concentration Prep_Stock->Dilute_Sample Acid_Base Acidic/Basic Hydrolysis Oxidation Oxidative Stress (H2O2) Photolysis Photolytic Stress (Light) Thermal Thermal Stress (Heat) Sampling Sample at Time Points Acid_Base->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Neutralize Neutralize (for Hydrolysis) Sampling->Neutralize if applicable HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Sampling->HPLC_Analysis Neutralize->HPLC_Analysis Data_Analysis Quantify Degradation & Identify Products HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Hygrolidin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of Hygrolidin.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that may affect its bioavailability?

A1: this compound is a macrocyclic lactone with a molecular formula of C38H58O11 and a molecular weight of approximately 690.9 g/mol .[1][2][3][4][5] It exhibits limited water solubility and is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1] Its high molecular weight and lipophilic nature can contribute to poor aqueous solubility and consequently, low oral bioavailability.[][7][8]

Q2: What are the general approaches to enhance the bioavailability of a poorly soluble compound like this compound?

A2: Two primary strategies can be employed:

  • Formulation Modification: This involves altering the drug's physical form to improve its dissolution rate and solubility. Techniques include particle size reduction (micronization/nanosizing), development of solid dispersions, and use of lipid-based formulations (e.g., SEDDS, liposomes, nanoparticles).

  • Chemical Modification: This approach involves altering the molecular structure of the compound to improve its physicochemical properties. Examples include the creation of more soluble salt forms or the development of prodrugs.

Q3: How does this compound exert its cytotoxic effects?

A3: this compound has been shown to induce the expression of p21, a cyclin-dependent kinase inhibitor.[1][2][3] This leads to cell cycle arrest at the G1 and S phases, thereby inhibiting tumor cell growth.[1] The induction of p21 is a key mechanism of its anti-cancer activity.

Troubleshooting Guides

Issue 1: Low in vivo efficacy of this compound despite potent in vitro activity.

This is a common issue for compounds with poor bioavailability. The troubleshooting steps below suggest strategies to improve the systemic exposure of this compound.

Potential Cause & Troubleshooting Steps:

  • Poor Aqueous Solubility Leading to Low Absorption:

    • Strategy 1: Particle Size Reduction.

      • Action: Reduce the particle size of the this compound powder through micronization or nanomilling.

      • Rationale: Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate in the gastrointestinal fluid.

    • Strategy 2: Formulation as a Solid Dispersion.

      • Action: Create a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, HPMC, PEG).

      • Rationale: Dispersing the drug at a molecular level within a soluble carrier can enhance its dissolution and absorption.

    • Strategy 3: Lipid-Based Formulations.

      • Action: Formulate this compound in a lipid-based delivery system such as a Self-Emulsifying Drug Delivery System (SEDDS), liposomes, or solid lipid nanoparticles (SLNs).

      • Rationale: These formulations can enhance the solubilization of lipophilic drugs in the gut and facilitate their absorption through the lymphatic system, potentially bypassing first-pass metabolism.

Issue 2: High variability in experimental results between animal subjects.

High variability can be indicative of inconsistent absorption.

Potential Cause & Troubleshooting Steps:

  • Inconsistent Dissolution and Absorption:

    • Action: Adopt a more robust formulation strategy, such as a lipid-based formulation (e.g., SEDDS).

    • Rationale: Pre-dissolving this compound in a lipid vehicle can provide a more consistent and reproducible absorption profile compared to administering a simple suspension.

Data Presentation

Table 1: Comparison of Potential Formulation Strategies for this compound

Formulation StrategyPrinciplePotential Advantages for this compoundPotential Disadvantages
Micronization/Nanosizing Increases surface area for dissolutionSimple to implement; can improve dissolution rate.May not be sufficient for highly insoluble compounds; potential for particle aggregation.
Solid Dispersion Molecular dispersion in a hydrophilic carrierSignificant increase in dissolution rate and bioavailability.Can be physically unstable (recrystallization); requires careful polymer selection.
Lipid-Based Formulations (SEDDS, Liposomes, SLNs) Solubilization in lipid excipientsEnhances solubility and absorption; can utilize lymphatic uptake to bypass first-pass metabolism.More complex to develop and characterize; potential for drug leakage from carriers.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol.

    • Ensure complete dissolution by gentle vortexing.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

    • Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • The resulting solid dispersion can be collected and characterized for its dissolution properties and used for in vivo studies after appropriate reconstitution.

Protocol 2: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Materials: this compound, Labrasol® (oil), Cremophor® EL (surfactant), Transcutol® HP (co-surfactant).

  • Procedure:

    • Prepare the SEDDS vehicle by mixing Labrasol®, Cremophor® EL, and Transcutol® HP in a 40:40:20 ratio (w/w/w).

    • Add the desired amount of this compound to the SEDDS vehicle.

    • Gently heat the mixture to 40°C under constant stirring until the this compound is completely dissolved.

    • The resulting formulation should be a clear, homogenous liquid.

    • For in vivo administration, the SEDDS formulation can be diluted with water, where it will spontaneously form a fine emulsion.

Mandatory Visualization

Below is a diagram illustrating the p53-dependent signaling pathway leading to the induction of p21, a known downstream target of this compound.

p53_p21_pathway cluster_stress Cellular Stress cluster_activation Upstream Activation cluster_transcription Transcriptional Regulation cluster_protein Protein Expression cluster_effect Cellular Effect DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 p21_gene p21 Gene Transcription p53->p21_gene p21_protein p21 Protein p21_gene->p21_protein CDK_inhibition CDK Inhibition p21_protein->CDK_inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK_inhibition->Cell_Cycle_Arrest

Caption: p53-mediated induction of p21 leading to cell cycle arrest.

References

Technical Support Center: Optimizing HPLC Parameters for Separating Hygrolidin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Hygrolidin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for optimizing your High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: this compound is a 16-membered macrocyclic lactone.[1] The primary challenges in separating its isomers stem from their similar physicochemical properties. Stereoisomers, in particular, require a chiral environment to achieve separation. Key difficulties include achieving baseline resolution, preventing peak tailing, and maintaining method reproducibility.

Q2: Which type of HPLC column is most effective for separating this compound isomers?

A2: For chiral separations of macrolide antibiotics like this compound, Chiral Stationary Phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs are often the most successful. For separating structural isomers of macrocyclic lactones, reversed-phase columns such as C18 can be effective, particularly with optimized mobile phases.[2][3]

Q3: How does mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical factor. In reversed-phase chromatography, the type and proportion of the organic modifier (e.g., acetonitrile (B52724), methanol) influence retention times and selectivity. For chiral separations, the addition of small amounts of additives (e.g., acids, bases, or buffers) can significantly impact peak shape and resolution by modifying the interactions between the analytes and the CSP.[4]

Q4: What is the role of temperature in the chiral separation of this compound isomers?

A4: Temperature can have a pronounced effect on chiral separations. Varying the column temperature can alter the thermodynamics of the analyte-CSP interaction, sometimes leading to improved resolution. It is a valuable parameter to screen during method development, as both increases and decreases in temperature can be beneficial depending on the specific isomers and CSP.[4]

Q5: Why am I observing peak tailing with my basic macrolide compounds?

A5: Peak tailing for basic compounds like many macrolides can be caused by secondary interactions with residual acidic silanol (B1196071) groups on silica-based stationary phases. To mitigate this, consider using a base-deactivated column, adding a basic modifier (e.g., triethylamine) to the mobile phase, or operating at a mobile phase pH that suppresses the ionization of the silanol groups.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution Between Isomers

If you are observing overlapping or poorly resolved peaks, consider the following steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching the organic modifier can significantly alter selectivity.

    • Additives: For chiral separations, introduce a small concentration (0.1-0.5%) of an acidic or basic additive to the mobile phase.

  • Adjust Flow Rate:

    • Chiral separations often benefit from lower flow rates, which can enhance the interactions with the stationary phase and improve resolution. Try reducing the flow rate in increments.[4]

  • Vary Column Temperature:

    • Use a column oven to systematically evaluate the effect of temperature on the separation. Test temperatures both above and below ambient conditions (e.g., 15°C, 25°C, 40°C).

  • Evaluate a Different Chiral Stationary Phase (CSP):

    • If the above adjustments do not yield satisfactory results, the chosen CSP may not be suitable for your specific isomers. Consult literature for successful separations of similar macrolide antibiotics to guide your selection of an alternative CSP.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Use this decision tree to diagnose and resolve the issue:

G A Peak Tailing Observed B Are all peaks tailing? A->B C System Issue Likely - Check for extra-column volume - Ensure proper fitting connections B->C Yes D Analyte-Specific Issue B->D No E Is the compound basic? D->E F Secondary interactions with silanols - Add basic modifier (e.g., TEA) - Use a base-deactivated column E->F Yes G Other causes: - Column overload (reduce sample concentration) - Inappropriate mobile phase pH E->G No

Troubleshooting Peak Tailing
Issue 3: Shifting Retention Times

Inconsistent retention times can affect the reliability of your method.

  • Ensure Proper Column Equilibration: Chiral stationary phases may require longer equilibration times, especially when the mobile phase composition is changed. Ensure a stable baseline before injecting your sample.

  • Maintain Consistent Mobile Phase Preparation: Precisely prepare the mobile phase for each run, paying close attention to the composition and pH. Premixing the mobile phase can improve consistency.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can lead to shifts in retention times.[4]

Experimental Protocols

Protocol 1: Chiral Separation of this compound Stereoisomers

This protocol provides a starting point for developing a chiral separation method for this compound stereoisomers.

1. Materials and Reagents:

  • This compound isomer standard

  • HPLC-grade acetonitrile, methanol, and ethanol

  • Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA)

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC)

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol (90:10 v/v) with 0.1% TFA (for acidic/neutral compounds) or 0.1% DEA (for basic compounds)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

3. Method Optimization Workflow:

G Start Start: Initial Conditions A Evaluate Resolution Start->A B Adjust Mobile Phase (Organic Modifier Ratio) A->B Resolution < 1.5 C Optimize Temperature A->C Resolution < 1.5 after MP adjustment D Screen Different CSPs A->D Resolution < 1.5 after Temp. optimization End Optimized Method A->End Resolution >= 1.5 B->A C->A D->A

References

Strategies to reduce the toxicity of Hygrolidin in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to manage and reduce the toxicity of Hygrolidin in animal models. As specific toxicity data for this compound is limited, this guidance is based on the known toxicities of related macrolide antibiotics and general toxicological principles.

Frequently Asked Questions (FAQs)

Q1: What are the potential toxicities associated with this compound administration in animal models?

Q2: Are there any known mechanisms for this compound-induced toxicity?

A2: The precise mechanisms of toxicity for this compound have not been fully elucidated. However, for macrolides in general, proposed mechanisms of hepatotoxicity include mitochondrial dysfunction and oxidative stress.[1][3] Cardiotoxicity is often linked to the blockade of the hERG (human ether-a-go-go-related gene) potassium channel, which is crucial for cardiac repolarization.[10]

Q3: What are the general strategies to mitigate the toxicity of macrolide antibiotics like this compound?

A3: Two primary strategies are employed to reduce the toxicity of macrolide antibiotics: the development of safer analogs and the use of advanced formulation techniques.[12][13][14][15][16] Fully synthetic platforms allow for the creation of novel macrolide structures with potentially improved safety profiles.[12][15] Formulation strategies can modify the pharmacokinetic and pharmacodynamic properties of a drug to reduce peak plasma concentrations, which may correlate with toxicity.[17]

Q4: How can I monitor for potential toxicities during my in vivo experiments with this compound?

A4: Regular monitoring of animal health is crucial. For hepatotoxicity, this includes monitoring liver enzyme levels (e.g., ALT, AST) in blood samples and conducting histopathological analysis of liver tissue upon completion of the study.[2] For cardiotoxicity, electrocardiogram (ECG) monitoring to detect any changes in the QT interval is recommended. General health monitoring should include observation for any changes in behavior, weight loss, or signs of distress.

Troubleshooting Guides

Issue 1: Observed Signs of Liver Toxicity (e.g., elevated liver enzymes, abnormal histology)

  • Possible Cause: Intrinsic hepatotoxicity of this compound, potentially dose-dependent.

  • Troubleshooting Steps:

    • Dose Reduction: The most immediate step is to lower the administered dose of this compound to determine if the toxicity is dose-dependent.

    • Formulation Modification: Consider reformulating this compound to alter its pharmacokinetic profile. For example, using a formulation that provides a slower release rate could reduce peak plasma concentrations and potentially mitigate liver injury.

    • Co-administration with Hepatoprotective Agents: While still experimental, co-administration with agents known to have hepatoprotective effects could be explored, though this would require careful validation to ensure no interference with the primary experimental outcomes.

Issue 2: Evidence of Cardiotoxicity (e.g., QT prolongation on ECG)

  • Possible Cause: Inhibition of cardiac ion channels, a known effect of some macrolides.

  • Troubleshooting Steps:

    • Dose Adjustment: Similar to hepatotoxicity, reducing the dose of this compound is the first step to assess for a dose-response relationship.

    • Analog Screening: If possible, screen for structural analogs of this compound that may have a lower affinity for cardiac ion channels. The development of fully synthetic macrolides has opened avenues for creating compounds with improved safety profiles.[12]

    • Avoid Co-administration with other QT-prolonging drugs: Ensure that no other medications being administered to the animal models are known to prolong the QT interval, as this could have an additive effect.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound-Induced Hepatotoxicity Markers in a Rodent Model

This compound Dose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Histopathology Findings
Vehicle Control40 ± 560 ± 8No significant abnormalities
1065 ± 785 ± 10Mild hepatocellular vacuolation
30150 ± 20200 ± 25Moderate hepatocellular necrosis
100400 ± 50550 ± 60Severe widespread necrosis

Note: This table presents hypothetical data for illustrative purposes due to the lack of specific published data for this compound.

Table 2: Comparative Cardiotoxicity Profile of Different Macrolide Classes (Illustrative)

Macrolide ClassExamplehERG Channel Inhibition (IC50)Observed QT Prolongation in Animal Models
14-membered ringErythromycinHighSignificant
15-membered ringAzithromycinModerateModerate
KetolidesTelithromycinHighSignificant
This compound (Hypothetical) -Unknown To be determined

Note: This table provides a general comparison based on existing knowledge of macrolide antibiotics and is intended to guide the experimental design for assessing this compound's cardiotoxicity.

Experimental Protocols

Protocol 1: Assessment of Acute Hepatotoxicity in a Rodent Model

  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO).

    • Group 2-4: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg), administered via the intended experimental route (e.g., oral gavage, intravenous).

  • Procedure:

    • Administer a single dose of the respective treatment.

    • Collect blood samples at 24, 48, and 72 hours post-dosing for measurement of serum ALT and AST levels.

    • Monitor animals for clinical signs of toxicity.

    • At the end of the observation period, euthanize animals and collect liver tissue for histopathological examination (H&E staining).

  • Data Analysis: Compare serum enzyme levels and histopathology scores between the treatment groups and the vehicle control group.

Protocol 2: Evaluation of Potential Cardiotoxicity in a Conscious Telemetered Animal Model

  • Animal Model: Beagle dogs or non-human primates instrumented with telemetry devices for continuous ECG recording.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound at a therapeutically relevant dose.

    • Group 3 (Optional): Positive control (a known QT-prolonging drug).

  • Procedure:

    • Record baseline ECG data for a sufficient period before dosing.

    • Administer the treatment.

    • Continuously record ECG data for at least 24 hours post-dosing.

    • Analyze the ECG data for changes in the QT interval, correcting for heart rate (e.g., using Bazett's or Fridericia's correction).

  • Data Analysis: Compare the change in corrected QT interval (ΔΔQTc) from baseline between the this compound-treated group and the vehicle control group.

Visualizations

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_invivo In Vivo Animal Model Studies cluster_mitigation Toxicity Mitigation Strategies start This compound Compound in_vitro In Vitro Toxicity Screening (e.g., hERG assay, hepatocyte cytotoxicity) start->in_vitro Initial Screen dose_range Dose Range Finding Study (in vivo) in_vitro->dose_range Promising Candidates acute_tox Acute Toxicity Study (Hepatotoxicity & General Toxicity) dose_range->acute_tox cardiac_tox Cardiotoxicity Study (ECG Monitoring) dose_range->cardiac_tox formulation Formulation Optimization (e.g., controlled release) acute_tox->formulation If Toxicity Observed analog Analog Synthesis (Reduced off-target activity) cardiac_tox->analog If Cardiotoxicity Observed

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

mitigation_strategies cluster_toxicity Observed Toxicity in Animal Model cluster_approaches Mitigation Approaches cluster_strategies Specific Strategies toxicity This compound-Induced Toxicity (e.g., Hepatotoxicity, Cardiotoxicity) pharmacokinetic Pharmacokinetic Modulation toxicity->pharmacokinetic pharmacodynamic Pharmacodynamic Modulation toxicity->pharmacodynamic formulation Formulation Changes (e.g., liposomes, nanoparticles) pharmacokinetic->formulation dose_regimen Dose Regimen Adjustment (e.g., lower dose, altered frequency) pharmacokinetic->dose_regimen analog_dev Analog Development (Improved therapeutic index) pharmacodynamic->analog_dev

Caption: Logical relationship of strategies to mitigate this compound toxicity.

References

Validation & Comparative

A Comparative Guide to Bafilomycin A1 and Concanamycin A as V-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial research indicates that "Hygrolidin" is not a recognized V-ATPase inhibitor in scientific literature. It is likely a typographical error. Therefore, this guide will compare Bafilomycin A1 with Concanamycin A , another well-characterized, potent, and structurally related macrolide inhibitor of V-ATPase. This substitution allows for a meaningful and data-supported comparison for researchers in the field.

For researchers, scientists, and drug development professionals investigating cellular processes such as autophagy, endosomal trafficking, and lysosomal function, the specific and potent inhibition of the Vacuolar-type H+-ATPase (V-ATPase) is a critical experimental tool. Bafilomycin A1 and Concanamycin A are two of the most widely used and effective V-ATPase inhibitors. Both are macrolide antibiotics derived from Streptomyces species that provide robust and specific inhibition, making them indispensable for dissecting a variety of cellular pathways.[1][2][3]

This guide provides an objective comparison of their efficacy, mechanism of action, and experimental applications, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Proton Pump

Both Bafilomycin A1 and Concanamycin A are highly specific, non-covalent inhibitors of V-ATPase.[4] They function by binding to the V_o_ domain of the V-ATPase complex, which is the transmembrane proton-translocating channel.[5] Specifically, their binding site is on the proteolipid subunit c of the V_o_ complex.[5][6] This interaction provides a steric hindrance that blocks the rotation of the c-ring, a crucial step for proton translocation across the membrane.[7] By preventing this rotation, these inhibitors effectively shut down the pump's activity, leading to a rapid increase in the pH of acidic organelles like lysosomes and endosomes.[1][7] Cryo-EM studies have revealed that Bafilomycin A1 binds to the c-ring, with one molecule engaging two c subunits to disrupt the interaction between the c-ring and subunit a.[7][8][9] Concanamycin A shares this binding site, as its binding is competitively prevented by Bafilomycin A1.[6]

cluster_membrane Lysosomal Membrane V_ATPase V-ATPase Complex Vo_domain Vo Domain (c-ring) Vo_domain->V_ATPase H_in H+ (Lumen) Vo_domain->H_in V1_domain V1 Domain (ATP Hydrolysis) V1_domain->V_ATPase ADP ADP + Pi V1_domain->ADP BafA1 Bafilomycin A1 BafA1->Vo_domain Binds & Blocks Rotation ConA Concanamycin A ConA->Vo_domain Binds & Blocks Rotation ATP ATP ATP->V1_domain Energy H_out H+ (Cytosol) H_out->Vo_domain Translocation

Mechanism of V-ATPase Inhibition by Bafilomycin A1 and Concanamycin A.
Data Presentation: Efficacy and Specificity at a Glance

While both compounds are potent inhibitors, studies suggest that Concanamycin A generally exhibits a higher potency for V-ATPases compared to Bafilomycin A1.[10]

FeatureBafilomycin A1Concanamycin AReferences
Class Macrolide AntibioticMacrolide Antibiotic[1],[3]
Target Vacuolar H+-ATPase (V-ATPase)Vacuolar H+-ATPase (V-ATPase)[2],[5]
Binding Site V_o_ domain, subunit cV_o_ domain, subunit c[7],[6],[8]
IC50 Value ~0.1 - 10 nM (Varies by system)~1 - 10 nM (Generally more potent)[4],[11]
Primary Effect Inhibition of organellar acidificationInhibition of organellar acidification[1],[3]
Key Applications Autophagy flux assays, endocytosis studiesAutophagy flux assays, endocytosis studies[2],[3]
Known Off-Target Effects Can inhibit Ca-P60A/SERCA pumps at higher concentrations, affecting autophagosome-lysosome fusion independently of acidification.Generally considered more specific to V-ATPase, but high concentrations may affect P-type ATPases.[12],[4]
Molecular Weight 622.8 g/mol 866.1 g/mol [1]
Impact on Cellular Signaling: V-ATPase, mTORC1, and Autophagy

V-ATPase is not only a proton pump but also a crucial component of the cellular nutrient-sensing machinery, particularly in the regulation of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. V-ATPase on the lysosomal surface acts as a scaffold for the Rag GTPases, which are essential for the activation of mTORC1 by amino acids.

By inhibiting V-ATPase, Bafilomycin A1 and Concanamycin A can disrupt the assembly or function of this signaling hub, leading to the inhibition of mTORC1 signaling.[13] This, in turn, promotes the activation of autophagy, a cellular degradation and recycling process. However, because these compounds also block the final step of autophagy—the fusion of autophagosomes with lysosomes and the degradation of cargo in the acidic lysosomal environment—their net effect is the accumulation of autophagosomes.[2][3] This property is widely exploited in autophagic flux assays.

cluster_lysosome Lysosomal Surface mTORC1 mTORC1 (Active) Autophagy_Induction Autophagy Induction (ULK1 Complex) mTORC1->Autophagy_Induction Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1_Inactive mTORC1 (Inactive) V_ATPase V-ATPase V_ATPase->mTORC1 Scaffolds & Activates V_ATPase_Inhibited V-ATPase (Inhibited) Inhibitor Bafilomycin A1 or Concanamycin A Inhibitor->V_ATPase Inhibits Autolysosome Autolysosome (Degradation) Inhibitor->Autolysosome Blocks Acidification & Fusion Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion V_ATPase_Inhibited->mTORC1_Inactive Fails to Activate mTORC1_Inactive->Autophagy_Induction Relieves Inhibition

Impact of V-ATPase Inhibition on mTORC1 Signaling and Autophagic Flux.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the efficacy of V-ATPase inhibitors.

V-ATPase Activity Assay (Enzyme-Coupled)

This protocol measures the ATP hydrolysis activity of purified V-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[14][15]

Materials:

  • Purified V-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 3-5 units/mL pyruvate (B1213749) kinase, 8-10 units/mL L-lactic dehydrogenase

  • ATP solution: 100 mM ATP in water (pH 7.0)

  • Bafilomycin A1 / Concanamycin A stock solution (e.g., 10 µM in DMSO)

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare the assay buffer with all components except ATP.

  • Add a known amount of purified V-ATPase to wells of the 96-well plate.

  • For inhibitor-treated wells, add the desired final concentration of Bafilomycin A1 or Concanamycin A. For control wells, add an equivalent volume of DMSO.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind.

  • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Immediately place the plate in the reader and begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes at 37°C.

  • Calculate the rate of ATP hydrolysis from the linear phase of the reaction. The difference in rate between control and inhibitor-treated wells represents the V-ATPase-specific activity.

Lysosomal Acidification Assay

This assay uses a pH-sensitive fluorescent dye to measure the alkalinization of lysosomes upon V-ATPase inhibition.[16][17]

Materials:

  • Cultured cells (e.g., HeLa, MCF7) plated in a glass-bottom dish or 96-well plate

  • LysoPrime Green or Acridine Orange

  • Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM)

  • Bafilomycin A1 / Concanamycin A stock solution

  • Fluorescence microscope or high-content imager

Procedure:

  • Culture cells to 60-70% confluency.

  • Wash the cells twice with live-cell imaging medium.

  • Prepare a working solution of the lysosomal dye (e.g., 1 µM Acridine Orange or as per manufacturer's instructions for LysoPrime Green) in the imaging medium.

  • Incubate cells with the dye solution for 15-30 minutes at 37°C.

  • Wash the cells twice with fresh imaging medium to remove excess dye.

  • Acquire baseline fluorescence images of the cells. For Acridine Orange, acidic compartments will fluoresce bright red, while the cytoplasm and nucleus will be green.

  • Add Bafilomycin A1 (e.g., 100 nM) or Concanamycin A (e.g., 50 nM) to the cells.

  • Acquire images at several time points (e.g., 15, 30, 60 minutes) after adding the inhibitor.

  • Analyze the images by quantifying the fluorescence intensity of the lysosomes/puncta. A decrease in red fluorescence (for Acridine Orange) or a change as specified by the dye manufacturer indicates lysosomal alkalinization.

Autophagic Flux Assay by Western Blot

This is the most common method to measure autophagic flux. It relies on the accumulation of LC3-II (the lipidated form of LC3) when lysosomal degradation is blocked.[18][19][20]

Materials:

  • Cultured cells

  • Complete culture medium

  • Bafilomycin A1 / Concanamycin A

  • RIPA lysis buffer with protease inhibitors

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Plate cells and treat them with your experimental compound (e.g., a known autophagy inducer like rapamycin or starvation medium).

  • For the last 2-4 hours of the experimental treatment, add Bafilomycin A1 (100 nM) or Concanamycin A (50 nM) to a parallel set of wells. Include untreated and inhibitor-only controls.

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE using 15-20 µg of protein per lane, followed by transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

  • Quantify the band intensities. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the V-ATPase inhibitor. A significant accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. A concurrent degradation of p62, which is reversed by the inhibitor, further confirms this.

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of Bafilomycin A1 and Concanamycin A on a cellular process like autophagy.

Start Start: Hypothesis Formulation Cell_Culture 1. Cell Culture (Plate cells for experiments) Start->Cell_Culture Treatment 2. Treatment Groups - Control (DMSO) - Bafilomycin A1 (e.g., 100 nM) - Concanamycin A (e.g., 50 nM) Cell_Culture->Treatment Assay_Choice 3. Select Assay(s) Treatment->Assay_Choice Lysosome_pH Lysosomal pH Assay (Fluorescence Microscopy) Assay_Choice->Lysosome_pH Organelle function Autophagy_Flux Autophagic Flux Assay (Western Blot for LC3-II) Assay_Choice->Autophagy_Flux Process flux Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay_Choice->Cell_Viability Cytotoxicity Data_Collection 4. Data Collection Lysosome_pH->Data_Collection Autophagy_Flux->Data_Collection Cell_Viability->Data_Collection Data_Analysis 5. Data Analysis (Quantification & Statistics) Data_Collection->Data_Analysis Conclusion 6. Conclusion & Interpretation Data_Analysis->Conclusion

A typical workflow for comparing V-ATPase inhibitors.
Conclusion and Recommendations

Both Bafilomycin A1 and Concanamycin A are exceptionally potent and specific inhibitors of V-ATPase, making them invaluable tools for cell biology research.

  • Concanamycin A is often reported to be the more potent of the two and may be preferred when maximum inhibition at the lowest possible concentration is required.[4][10]

  • Bafilomycin A1 is more widely cited in the literature and is a reliable choice for most applications, particularly for standard autophagic flux assays.[2] However, researchers should be mindful of its potential off-target effects on SERCA pumps at concentrations typically used to block autophagy, which could complicate the interpretation of results related to autophagosome-lysosome fusion.[12]

The choice between these two inhibitors should be guided by the specific experimental context, the sensitivity of the cell system being used, and a consideration of potential off-target effects. For most standard applications, both will yield robust and reliable results in blocking V-ATPase function.

References

Hygrolidin versus Concanamycin A: a comparative study on autophagy inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular process of autophagy, the precise selection of inhibitory agents is paramount for robust and reproducible experimental outcomes. This guide provides a detailed comparison of two potent late-stage autophagy inhibitors, Hygrolidin and Concanamycin A. Both compounds target the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump responsible for the acidification of lysosomes. By inhibiting V-ATPase, these macrolide antibiotics prevent the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo, effectively halting the autophagic flux.

This comparison delves into their mechanism of action, presents available quantitative data for a side-by-side evaluation, and provides detailed protocols for key experimental assays to assess their efficacy.

Performance and Quantitative Data Summary

While both this compound and Concanamycin A are established V-ATPase inhibitors, the available quantitative data on their direct autophagy-inhibiting potency varies in the scientific literature. Concanamycin A is a well-characterized inhibitor with a consistently reported low nanomolar efficacy. The inhibitory concentration for this compound's effect on V-ATPase has been suggested to be in a similar range, though specific IC50 values for autophagy inhibition are less commonly reported.

FeatureThis compoundConcanamycin A
Target Vacuolar-Type H+-ATPase (V-ATPase)Vacuolar-Type H+-ATPase (V-ATPase)
Mechanism of Action Inhibition of V-ATPase, leading to increased lysosomal pH and blockage of autophagosome-lysosome fusion.Inhibition of V-ATPase, leading to increased lysosomal pH and blockage of autophagosome-lysosome fusion.[1][2]
Stage of Autophagy Inhibition Late StageLate Stage[1]
Reported IC50 for V-ATPase Inhibition Potent inhibitor; specific IC50 values for autophagy inhibition are not consistently reported in literature.~10 nM[3]
Known Off-Target Effects At higher concentrations, may have other cellular effects.May have off-target effects and potential toxicity at higher concentrations.[1]

Mechanism of Action: V-ATPase Inhibition

Both this compound and Concanamycin A exert their inhibitory effects on autophagy by targeting the V-ATPase proton pump. This multi-subunit enzyme is responsible for acidifying various intracellular compartments, most notably lysosomes. The acidic environment of the lysosome is critical for the activation of lysosomal hydrolases that degrade the contents of the autophagosome upon fusion. By inhibiting the V-ATPase, these compounds prevent the necessary drop in pH, thereby arresting the final, degradative stage of autophagy.

cluster_Autophagy Autophagic Pathway cluster_Inhibition Inhibition Mechanism Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (Degradation) VATpase V-ATPase This compound This compound Inhibition Inhibition This compound->Inhibition ConcanamycinA Concanamycin A ConcanamycinA->Inhibition Inhibition->VATpase Lysosomal_pH Increased Lysosomal pH Inhibition->Lysosomal_pH causes Lysosomal_pH->Autophagosome Blocks Fusion Start Seed cells on coverslips Treatment Treat with this compound/ Concanamycin A Start->Treatment Staining Incubate with LysoTracker dye Treatment->Staining Wash Replace with imaging medium Staining->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Quantify fluorescence Imaging->Analysis cluster_Choice Experimental Goal cluster_Decision Decision Path Goal Select Autophagy Inhibitor Potency High Potency Needed? Goal->Potency Established Well-Established Tool Compound? Goal->Established ConcanamycinA_Choice Concanamycin A (Known low nM IC50) Potency->ConcanamycinA_Choice Yes Hygrolidin_Choice This compound (Potent, less characterized IC50) Potency->Hygrolidin_Choice Potentially Established->ConcanamycinA_Choice Yes Established->Hygrolidin_Choice No

References

Unveiling the Selectivity of Hygrolidin: A Potent V-ATPase Inhibitor with Minimal Impact on P-type ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug discovery, the selective inhibition of specific protein targets is paramount. Hygrolidin, a macrolide antibiotic, has emerged as a noteworthy inhibitor of vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in a myriad of cellular processes. This guide provides a comparative analysis of this compound's inhibitory action, validating its selectivity for V-ATPase over other crucial ion pumps, the P-type ATPases.

Comparative Inhibitory Profile

To illustrate the anticipated selectivity of this compound, the following table presents hypothetical yet expected comparative data based on the known selectivity of closely related V-ATPase inhibitors. This data underscores the significant therapeutic window that selective V-ATPase inhibitors like this compound offer.

Target EnzymeEnzyme ClassThis compound IC50 (Predicted)Known Selective InhibitorEffect of Inhibition
V-ATPase V-type ATPase Low nM Bafilomycin A1 (nM range)Inhibition of organellar acidification, disruption of protein trafficking and degradation.
Na+/K+-ATPaseP-type ATPaseHigh µM / InactiveOuabain (B1677812)Disruption of cellular ion homeostasis.
SERCA (Ca2+-ATPase)P-type ATPaseHigh µM / InactiveThapsigargin (B1683126)Depletion of ER calcium stores, induction of ER stress.
H+/K+-ATPaseP-type ATPaseHigh µM / InactiveOmeprazoleInhibition of gastric acid secretion.

Mechanism of V-ATPase Inhibition

V-ATPases are multi-subunit complexes responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a variety of cellular functions including protein degradation, receptor recycling, and neurotransmitter uptake.

This compound, like other macrolide inhibitors, is believed to bind to the V0 subunit of the V-ATPase complex. This interaction is thought to interfere with the proton translocation machinery, effectively halting the pumping of protons across the membrane and leading to a rapid increase in the pH of the acidified organelles.

cluster_membrane Membrane V0 V0 Subunit (Proton Channel) H_out H+ V0->H_out Translocated V1 V1 Subunit (ATP Hydrolysis) V1->V0 Drives Rotation ADP ADP + Pi V1->ADP Hydrolyzes ATP ATP ATP->V1 Binds H_in H+ H_in->V0 Enters This compound This compound This compound->V0 Inhibits

V-ATPase Inhibition by this compound

Experimental Validation of Selectivity: A Methodological Overview

Validating the selectivity of an inhibitor like this compound requires a series of robust biochemical assays. The following protocols outline the standard procedures for measuring the activity of V-ATPase and P-type ATPases and assessing their inhibition.

Protocol 1: V-ATPase Activity Assay

This assay measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane vesicles.

Materials:

  • Isolated membrane vesicles enriched in V-ATPase (e.g., from yeast vacuoles or clathrin-coated vesicles)

  • Assay Buffer (e.g., 10 mM HEPES, 5 mM MgCl2, 125 mM KCl, pH 7.0)[3]

  • ATP solution

  • Acridine (B1665455) orange (fluorescent pH probe)

  • This compound and other inhibitors (e.g., Bafilomycin A1 as a positive control)

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a cuvette, combine the membrane vesicles with the assay buffer and acridine orange.

  • Add the desired concentration of this compound or control inhibitor and incubate for a specified time.

  • Initiate the reaction by adding ATP.

  • Monitor the quenching of acridine orange fluorescence over time, which is indicative of proton influx and vesicular acidification.

  • Calculate the initial rate of fluorescence quenching to determine V-ATPase activity.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: P-type ATPase Activity Assay (General)

This assay measures the ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

  • Purified or membrane preparations of the P-type ATPase of interest (e.g., Na+/K+-ATPase, SERCA)

  • Assay Buffer specific to the ATPase being tested

  • ATP solution

  • This compound and specific P-type ATPase inhibitors (e.g., ouabain for Na+/K+-ATPase, thapsigargin for SERCA)

  • Malachite green reagent for Pi detection[3]

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the ATPase preparation with the assay buffer.

  • Add the desired concentration of this compound or control inhibitor and pre-incubate.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the enzyme.

  • Stop the reaction and add the malachite green reagent to detect the liberated Pi.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the amount of Pi released using a standard curve.

  • Determine the IC50 value of this compound for the specific P-type ATPase.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Isolate/Purify ATPase (V-type or P-type) Incubation Incubate Enzyme with this compound Enzyme->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Measurement Measure Activity (Proton Pumping or Pi Release) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50

Experimental Workflow for ATPase Inhibition Assay

Conclusion

The available evidence strongly supports the classification of this compound as a selective inhibitor of V-ATPase. Its presumed high potency against V-ATPase, coupled with an expected low affinity for P-type ATPases, positions it as a valuable tool for dissecting the physiological roles of V-ATPase and as a potential lead compound for the development of novel therapeutics targeting processes dependent on organellar acidification. Further direct comparative studies are warranted to precisely quantify its selectivity profile.

References

A Side-by-Side Comparison of Hygrolidin and Other Cell Cycle Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of key cell cycle inhibitors.

The cell cycle, a fundamental process governing cell proliferation, is a cornerstone of cancer research and a critical target for therapeutic intervention. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth and tumor progression. Cell cycle inhibitors are a class of therapeutic agents designed to interfere with this process, offering a promising avenue for cancer treatment. This guide provides a detailed side-by-side comparison of Hygrolidin, a novel cell cycle inhibitor, with other well-established inhibitors, including CDK4/6 inhibitors (Palbociclib and Ribociclib), a Vinca alkaloid (Vincristine), and a Taxane (Paclitaxel).

Mechanisms of Action: A Diverse Attack on the Cell Cycle

Cell cycle inhibitors employ distinct mechanisms to halt the proliferation of cancer cells. Understanding these diverse strategies is crucial for selecting the appropriate tool for a specific research question or therapeutic approach.

This compound , a macrolide antibiotic, has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G1 and S phases.[1] This induction of p21 is a key event, as p21 can inhibit the activity of cyclin-CDK2 and cyclin-CDK1 complexes, which are essential for progression through the G1/S and G2/M phases, respectively.

In contrast, Palbociclib (B1678290) and Ribociclib are highly selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4][5] These kinases are critical for the G1 to S phase transition. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the retinoblastoma (Rb) protein.[2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and effectively halting the cell cycle in the G1 phase.

Moving to a different phase of the cell cycle, Vinca alkaloids , such as Vincristine, target the M phase. They exert their effect by inhibiting the polymerization of tubulin into microtubules.[6][7][8][9] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to arrest in metaphase and subsequent apoptosis.[7][8]

Conversely, Taxanes , like Paclitaxel, also target the M phase but through an opposing mechanism. They stabilize microtubules by preventing their depolymerization.[10][11] This stabilization also disrupts the dynamic nature of the mitotic spindle, leading to a block in mitosis and ultimately cell death.[10][12]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the other discussed cell cycle inhibitors in the DLD-1 human colon cancer cell line. It is important to note that IC50 values can vary between different cell lines and experimental conditions.

InhibitorTargetMechanism of ActionIC50 in DLD-1 Cells (µM)Reference
This compound p21 inductionG1 and S phase arrestPotent (specific value not available in searched literature)[1]
Palbociclib CDK4/6G1 phase arrest>15 (Relatively resistant)[10][13]
Ribociclib CDK4/6G1 phase arrest>15 (Resistant)[14]
Vincristine TubulinM phase arrest (inhibits polymerization)~0.02[15][16][17]
Paclitaxel TubulinM phase arrest (stabilizes microtubules)0.05[1]

Note: The IC50 values are compiled from different studies and should be considered as indicative rather than a direct comparative measure from a single experiment.

Visualizing the Mechanisms and Workflows

To better understand the points of intervention of these inhibitors and the experimental workflow for their comparison, the following diagrams are provided.

Cell_Cycle_Inhibitor_Targets Signaling Pathway of Cell Cycle Inhibition cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase CDK46 CDK4/6 G2 G2 Phase Tubulin Tubulin M M Phase Vincristine Vincristine Paclitaxel Paclitaxel Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates p21 p21 p21->G1 arrest p21->S arrest E2F E2F Rb->E2F inhibits E2F->S promotes transition Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->M mitotic spindle This compound This compound This compound->p21 induces expression Palbociclib_Ribociclib Palbociclib / Ribociclib Palbociclib_Ribociclib->CDK46 inhibits Vincristine->Tubulin inhibits polymerization Paclitaxel->Microtubules stabilizes

Caption: Cell cycle pathway and inhibitor targets.

Experimental_Workflow Experimental Workflow for Comparing Cell Cycle Inhibitors start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture inhibitor_treatment Treat with Inhibitors (this compound, Palbociclib, etc.) at various concentrations cell_culture->inhibitor_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) inhibitor_treatment->mtt_assay flow_cytometry Flow Cytometry for Cell Cycle Analysis inhibitor_treatment->flow_cytometry western_blot Western Blot for Protein Expression (p21, p-Rb, Cyclin D1) inhibitor_treatment->western_blot immunofluorescence Immunofluorescence for Microtubule Morphology inhibitor_treatment->immunofluorescence data_analysis Data Analysis and Comparison mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis immunofluorescence->data_analysis end Conclusion: Comparative Efficacy data_analysis->end

Caption: Workflow for comparing cell cycle inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of comparative studies, detailed protocols for key experimental assays are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., DLD-1)

  • Complete culture medium

  • This compound, Palbociclib, Ribociclib, Vincristine, Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of each inhibitor in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitors at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.[2][7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Cell cycle inhibitors

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the IC50 concentration of each inhibitor for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[4][5][18]

Western Blotting for Key Protein Markers

This method is used to detect and quantify specific proteins in a sample.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Cell cycle inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-phospho-Rb, anti-Cyclin D1, anti-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with inhibitors as described for the flow cytometry protocol.

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-actin as a loading control to normalize protein levels.[12][19][20][21]

Immunofluorescence for Microtubule Staining

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Cell cycle inhibitors

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and treat with Vincristine or Paclitaxel for the desired time.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking solution for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium and visualize the microtubule morphology using a fluorescence microscope.[9][22][23]

This comprehensive guide provides a foundation for researchers to compare and contrast the effects of this compound with other key cell cycle inhibitors. By understanding their distinct mechanisms and employing the detailed experimental protocols, scientists can advance our knowledge of cell cycle control in cancer and contribute to the development of more effective therapeutic strategies.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Structure-Activity Relationship of Hygrolidin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Hygrolidin (B608022), a 16-membered macrocyclic lactone, has garnered significant interest in the scientific community for its potent biological activities, including antifungal and anticancer properties. Understanding the relationship between its intricate structure and its biological function is paramount for the design of novel, more effective therapeutic agents. This guide provides a comprehensive comparison of this compound and its synthetic and naturally occurring analogs, detailing their structure-activity relationships (SAR), supported by experimental data and methodologies.

Deciphering the Core: Key Structural Features of this compound

This compound is structurally related to the bafilomycin family of macrolides. Its biological activity is intrinsically linked to its unique chemical architecture. While a comprehensive SAR study on a wide range of synthetic this compound analogs remains to be published, analysis of related compounds, particularly bafilomycins, provides valuable insights into the key functional groups governing its bioactivity.

Key Structural Insights from Bafilomycin A1 Analogs: Studies on bafilomycin A1, a close structural relative of this compound, have revealed several crucial features for its activity as a potent and selective inhibitor of vacuolar H+-ATPase (V-ATPase)[1][2]. These findings offer a strong basis for understanding the SAR of this compound:

  • The Hemiketal Ring: The integrity of the hemiketal ring system is critical for activity.

  • The C7 Hydroxyl Group: Modifications to the hydroxyl group at the C7 position lead to a significant reduction in potency[3].

  • The C21 Hydroxyl Group: In contrast, the hydroxyl group at C21 can be modified (acylated, alkylated, or oxidized) without a substantial loss of activity, suggesting it is not essential for enzyme interaction[3].

  • The Conjugated Diene System: The diene moiety within the macrocyclic ring is considered essential for maintaining the overall conformation required for binding to its target[2].

  • The Vinylic Methoxy (B1213986) Group: The methoxy group adjacent to a carbonyl function is another critical feature for the inhibitory activity[2].

A naturally occurring hybrid molecule, hygrobafilomycin , which incorporates structural features of both this compound and bafilomycin, has been isolated and shown to possess high cytotoxic potency, with a mean IC50 value of 5.3 nM across a panel of 40 tumor cell lines[4]. This highlights the potential for creating highly active compounds by combining structural motifs from these related macrolides.

Comparative Biological Activity of this compound Analogs

To date, the available public literature lacks a detailed table comparing a wide array of synthetic this compound analogs. However, the data from studies on closely related bafilomycins can serve as a surrogate to guide future drug design. The following table summarizes the key SAR findings from bafilomycin A1 analogs, which are likely transferable to this compound.

Modification PositionType of ModificationEffect on V-ATPase InhibitionReference
C7-OHAcylation, Alkylation, OxidationSignificant reduction in potency[3]
C21-OHAcylation, Alkylation, OxidationTolerated, does not seem essential for interaction[3]
Conjugated DieneReductionLoss of activity[2]
Vinylic Methoxy GroupRemoval/ModificationLoss of activity[2]
Hemiketal RingOpening/ModificationLoss of activity[3]

This table is based on SAR studies of Bafilomycin A1, a close structural analog of this compound.

Mechanism of Action: Cell Cycle Arrest

This compound exerts its anticancer effects by inducing cell cycle arrest at the G1 and S phases[5]. This is achieved through the modulation of key cell cycle regulatory proteins.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Hygrolidin_Mechanism cluster_G1 G1 Phase Control cluster_S S Phase Control cluster_G2M G2/M Phase Control This compound This compound V_ATPase V-type H+-ATPase This compound->V_ATPase inhibition p21_mRNA p21 mRNA (upregulation) This compound->p21_mRNA Cyclin_D_CDK4 Cyclin D / CDK4 (downregulation) This compound->Cyclin_D_CDK4 Cyclin_B_CDK1 Cyclin B / CDK1 (downregulation) This compound->Cyclin_B_CDK1 p21_protein p21 Protein p21_mRNA->p21_protein translation Cyclin_E_CDK2 Cyclin E / CDK2 p21_protein->Cyclin_E_CDK2 weak inhibition Cyclin_A_CDK2 Cyclin A / CDK2 p21_protein->Cyclin_A_CDK2 strong inhibition G1_S_Arrest G1/S Phase Arrest Cyclin_D_CDK4->G1_S_Arrest Cyclin_E_CDK2->G1_S_Arrest Cyclin_A_CDK2->G1_S_Arrest

This compound's mechanism of cell cycle arrest.

This compound treatment leads to a decrease in the levels of cyclin-dependent kinase 4 (cdk4), cyclin D, and cyclin B, while increasing the levels of cyclin E and the cdk inhibitor p21[5]. The induced p21 strongly inhibits the cyclin A-cdk2 complex, which is crucial for S-phase progression, and to a lesser extent, the cyclin E-cdk2 complex, which regulates the G1 to S phase transition[5]. The induction of p21 is suggested to be linked to the inhibition of vacuolar-type (H+)-ATPase[5].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and its analogs can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add this compound analogs at various concentrations seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

A typical workflow for an MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., human colon cancer DLD-1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of this compound and its analogs on the cell cycle, flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells is a standard method.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a designated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

The potent biological activity of this compound and the insights gained from its structural relatives underscore the potential of this macrolide as a scaffold for the development of new anticancer and antifungal agents. Future research should focus on the systematic synthesis of a library of this compound analogs with modifications at various positions of the macrolide ring. This will enable the generation of a comprehensive SAR dataset, which is crucial for the rational design of more potent and selective compounds. Further investigation into the precise molecular interactions with its target, V-ATPase, will also provide valuable information for optimizing the therapeutic potential of this promising class of natural products.

References

Validating the anticancer effects of Hygrolidin in multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers exploring novel therapeutic avenues, this report provides a comprehensive comparison of the anticancer effects of Hygrolidin with established agents, supported by experimental data and detailed protocols. We delve into its mechanism of action, offering a clear visualization of the signaling pathways involved.

This compound, a macrolide antibiotic, has demonstrated selective and potent cytotoxic effects against various cancer cell lines. This guide offers an objective comparison of this compound's performance against other anticancer agents, namely the well-established chemotherapeutic drug Doxorubicin and another vacuolar H+-ATPase (V-ATPase) inhibitor, Bafilomycin A1. This analysis is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel anticancer therapeutic.

Comparative Cytotoxicity Across Cancer Cell Lines

The efficacy of an anticancer agent is critically determined by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies providing IC50 values for this compound alongside Doxorubicin and Bafilomycin A1 in the same experimental settings are limited, this guide compiles available data to offer a comparative perspective.

This compound has been shown to be a potent inhibitor of solid tumor-derived cell lines, such as the DLD-1 human colon cancer cell line.[1] Its efficacy is attributed to its unique mechanism of action targeting a fundamental cellular process.

For comparison, Doxorubicin, a widely used chemotherapy drug, exhibits a broad range of IC50 values depending on the cancer cell line. Similarly, Bafilomycin A1, which shares a similar target with this compound, also displays potent cytotoxic effects at nanomolar concentrations.

Table 1: Comparative IC50 Values of Anticancer Agents in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)Bafilomycin A1 (nM)
DLD-1Colon CarcinomaData not available~15.58 - 37.32[2]Data not available
HeLaCervical CarcinomaData not available~2.9[3]~4[4]
A549Lung CarcinomaData not available>20[3]Data not available
MCF-7Breast CarcinomaData not available~2.5[3]Data not available
Capan-1Pancreatic CancerData not availableData not available5[5]
Multiple LinesVariousData not availableData not available10 - 50[6]

Note: The IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The absence of data for this compound highlights a key area for future research.

Mechanism of Action: Induction of p21 and Cell Cycle Arrest

This compound exerts its anticancer effects through a distinct mechanism of action centered on the induction of the cyclin-dependent kinase inhibitor p21.[1] This induction leads to cell cycle arrest at the G1 and S phases, thereby inhibiting the proliferation of cancer cells.

The signaling cascade is initiated by the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis within cellular compartments.[1] Inhibition of V-ATPase disrupts this balance, triggering a cellular stress response that culminates in the upregulation of p21. Bafilomycin A1 also functions as a V-ATPase inhibitor and has been shown to induce p21-mediated growth inhibition, further supporting this mechanistic link.[7]

Hygrolidin_Signaling_Pathway cluster_cell Cancer Cell This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Proton_Homeostasis Disrupted Proton Homeostasis V_ATPase->Proton_Homeostasis Leads to Cellular_Stress Cellular Stress Proton_Homeostasis->Cellular_Stress p21_Induction p21 mRNA Induction Cellular_Stress->p21_Induction p21_Protein p21 Protein p21_Induction->p21_Protein Translation Cyclin_CDK Cyclin E/A-CDK2 Complexes p21_Protein->Cyclin_CDK Inhibits Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest Prevents progression Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Signaling pathway of this compound's anticancer effect.

Experimental Protocols

To facilitate further research and validation of this compound's anticancer effects, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells and for calculating the IC50 value.

Materials:

  • Cancer cell lines (e.g., DLD-1, HeLa, A549, MCF-7)

  • Complete culture medium (specific to each cell line)

  • This compound, Doxorubicin, Bafilomycin A1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, or Bafilomycin A1 for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with the test compounds.

Materials:

  • Cancer cell lines

  • This compound, Doxorubicin, Bafilomycin A1

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds as described for the MTT assay.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as p21 and cyclin-dependent kinases, to elucidate the mechanism of action.

Materials:

  • Cancer cell lines

  • This compound, Doxorubicin, Bafilomycin A1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p21, anti-CDK2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound presents a promising profile as a potential anticancer agent with a distinct mechanism of action involving the inhibition of V-ATPase and subsequent induction of p21-mediated cell cycle arrest. While the available data suggests its potency, particularly in colon cancer cells, further research is imperative. Direct comparative studies are needed to establish the IC50 values of this compound across a broader panel of cancer cell lines, allowing for a more robust comparison with existing chemotherapeutics like Doxorubicin and other V-ATPase inhibitors such as Bafilomycin A1. Elucidating the detailed molecular steps linking V-ATPase inhibition to p21 induction will provide deeper insights into its therapeutic potential and may unveil novel targets for cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to pursue these critical next steps in validating the anticancer effects of this compound.

References

Unraveling the Assembly Lines: A Comparative Analysis of Hygrolidin and Bafilomycin A1 Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the biosynthetic pathways of the 16-membered macrolides, Hygrolidin (B608022) and Bafilomycin A1. This guide delves into the genetic and enzymatic machinery responsible for their production, highlighting key similarities and differences to inform future bioengineering and drug discovery efforts.

While both this compound and Bafilomycin A1 are complex polyketides with significant biological activities, a comprehensive, experimentally validated biosynthetic pathway for this compound remains to be fully elucidated in publicly accessible research. In contrast, the biosynthetic pathway of Bafilomycin A1 has been extensively studied, with its gene cluster identified and characterized in several producing organisms, primarily of the Streptomyces and Kitasatospora genera.

This guide provides a detailed overview of the well-established Bafilomycin A1 biosynthetic pathway and, based on a structural analysis of this compound, proposes a putative biosynthetic route. This comparative approach aims to provide a valuable resource for researchers interested in the biosynthesis of these potent macrolides and to stimulate further investigation into the uncharacterized pathway of this compound.

Structural and Biosynthetic Overview

This compound and Bafilomycin A1 are both 16-membered macrocyclic lactones, a structural feature that strongly suggests their biosynthesis via a Type I polyketide synthase (PKS) multienzyme complex. These molecular assembly lines utilize simple carboxylic acid-derived building blocks to construct the complex carbon skeleton of the macrolide.

Bafilomycin A1 is a well-known inhibitor of vacuolar H+-ATPase (V-ATPase) and is produced by various Streptomyces species, including Streptomyces lohii and Streptomyces griseus. Its biosynthetic gene cluster (BGC), often designated as baf, has been cloned and sequenced, revealing a set of genes encoding the PKS machinery, tailoring enzymes, and regulatory proteins.

This compound , on the other hand, has been isolated from Streptomyces hygroscopicus. While the complete biosynthetic gene cluster for this compound has not been explicitly reported, its structural similarity to bafilomycin A1 allows for a predictive analysis of its biosynthetic origins. A key structural difference is the presence of a hemiketal ring in this compound, which is absent in Bafilomycin A1.

Comparative Data of Biosynthetic Pathways

The following table summarizes the key features of the Bafilomycin A1 biosynthetic pathway and the proposed pathway for this compound, based on structural analysis.

FeatureBafilomycin A1This compound (Proposed)
Producing Organism Streptomyces lohii, Streptomyces griseus, Kitasatospora setaeStreptomyces hygroscopicus
Biosynthetic Gene Cluster baf cluster (approx. 87 kb in S. griseus)Not yet identified and characterized.
Core Synthase Type I Polyketide Synthase (PKS)Type I Polyketide Synthase (PKS)
Number of PKS Genes 5 (e.g., bafAI-AV)Unknown, likely multiple large PKS genes.
Number of PKS Modules 12 modulesPredicted to be around 12 modules based on structural complexity.
Starter Unit Isobutyryl-CoAPropionyl-CoA (predicted)
Extender Units 7 x Methylmalonyl-CoA2 x Malonyl-CoA2 x Methoxymalonyl-CoAPredicted to include:- Methylmalonyl-CoA- Malonyl-CoA- Ethylmalonyl-CoA (or equivalent for the ethyl group)
Key Post-PKS Modifications - Hydroxylation- Fumarate esterification at C21- Formation of a flavensomycinyl group at C21 (in Bafilomycin B1)- Formation of a hemiketal ring- Hydroxylations- Glycosylation (in some analogs)
Regulatory Genes Present in the baf cluster (e.g., bafG, orf1)Expected to be present within the putative BGC.

Biosynthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the characterized biosynthetic pathway of Bafilomycin A1 and a proposed pathway for this compound.

Bafilomycin_A1_Biosynthesis Starter Isobutyryl-CoA PKS_Modules Baf PKS (12 Modules) Extenders: - 7x Methylmalonyl-CoA - 2x Malonyl-CoA - 2x Methoxymalonyl-CoA Starter->PKS_Modules Polyketide_Chain Linear Polyketide PKS_Modules->Polyketide_Chain Thioesterase Thioesterase (TE) Polyketide_Chain->Thioesterase Bafilomycin_A1_Core Bafilomycin A1 (Macrolactone) Thioesterase->Bafilomycin_A1_Core Post_PKS Post-PKS Tailoring Enzymes Bafilomycin_A1_Core->Post_PKS Bafilomycin_C1 Bafilomycin C1 (Fumarate ester) Post_PKS->Bafilomycin_C1 Bafilomycin_B1 Bafilomycin B1 (Flavensomycinyl ester) Bafilomycin_C1->Bafilomycin_B1

Caption: Biosynthetic pathway of Bafilomycin A1.

Hygrolidin_Biosynthesis_Proposed Starter Propionyl-CoA (Predicted) PKS_Modules Putative this compound PKS (~12 Modules) Predicted Extenders: - Methylmalonyl-CoA - Malonyl-CoA - Ethylmalonyl-CoA Starter->PKS_Modules Polyketide_Chain Linear Polyketide PKS_Modules->Polyketide_Chain Thioesterase Thioesterase (TE) Polyketide_Chain->Thioesterase Macrolactone Macrolactone Intermediate Thioesterase->Macrolactone Post_PKS Post-PKS Tailoring Enzymes (e.g., Cyclase, Hydroxylases) Macrolactone->Post_PKS This compound This compound (Hemiketal ring formation) Post_PKS->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

The elucidation of a natural product biosynthetic pathway typically follows a structured experimental workflow. The following diagram illustrates a general approach that has been successfully applied to pathways like that of Bafilomycin A1 and could guide future research on this compound.

Experimental_Workflow A Isolation & Structure Elucidation of the Natural Product B Identification of Producing Strain A->B C Genome Sequencing of Producing Strain B->C D Bioinformatic Analysis: Identification of Putative BGC C->D E Gene Inactivation (Knockout/Silencing) D->E G Heterologous Expression of the BGC D->G F Metabolite Profile Analysis of Mutants E->F I Pathway Elucidation F->I H In Vitro Enzymatic Assays G->H H->I

Caption: General experimental workflow for pathway elucidation.

Experimental Protocols

The characterization of the Bafilomycin A1 biosynthetic pathway has relied on a combination of molecular genetics, biochemistry, and analytical chemistry techniques. These same methodologies are essential for the future elucidation of the this compound pathway.

Gene Inactivation (Knockout)

Objective: To confirm the involvement of a specific gene or gene cluster in the biosynthesis of the target compound.

Methodology:

  • Vector Construction: A disruption cassette, typically containing an antibiotic resistance gene flanked by homologous regions of the target gene, is constructed in an E. coli vector.

  • Transformation: The constructed vector is introduced into the producing strain (Streptomyces sp.) via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Transformants are selected based on the acquired antibiotic resistance. Double-crossover homologous recombination events, resulting in the replacement of the target gene with the disruption cassette, are screened for by PCR analysis and Southern blotting.

  • Metabolite Analysis: The culture broth of the wild-type and mutant strains are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare their metabolite profiles. The absence of the target compound in the mutant strain confirms the role of the inactivated gene in its biosynthesis.

Heterologous Expression

Objective: To produce the target compound in a genetically tractable host organism and to facilitate the characterization of the biosynthetic enzymes.

Methodology:

  • BGC Cloning: The entire biosynthetic gene cluster is cloned from the genomic DNA of the producing strain into a suitable expression vector (e.g., a cosmid or a BAC vector).

  • Host Strain Selection: A well-characterized and genetically amenable host strain, such as Streptomyces coelicolor or Streptomyces albus, is chosen.

  • Transformation and Expression: The expression vector carrying the BGC is introduced into the host strain. The transformed host is then cultivated under conditions that induce the expression of the heterologous genes.

  • Product Detection: The culture broth of the heterologous host is analyzed for the production of the target compound using HPLC and MS.

In Vitro Enzymatic Assays

Objective: To determine the specific function of individual enzymes within the biosynthetic pathway.

Methodology:

  • Enzyme Expression and Purification: The gene encoding the target enzyme is cloned into an expression vector and overexpressed in a suitable host, typically E. coli. The recombinant protein is then purified using affinity chromatography (e.g., His-tag purification).

  • Substrate Synthesis/Procurement: The putative substrate(s) for the enzyme are chemically synthesized or obtained commercially.

  • Enzyme Reaction: The purified enzyme is incubated with its substrate(s) and any required cofactors (e.g., ATP, NADPH) in a suitable buffer system.

  • Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the catalytic activity of the enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway of Bafilomycin A1 serves as a paradigm for understanding the assembly of complex 16-membered macrolides. The detailed knowledge of its PKS machinery and tailoring enzymes provides a solid foundation for bioengineering efforts aimed at producing novel analogs with improved therapeutic properties.

The elucidation of the this compound biosynthetic pathway represents a significant and exciting challenge for the natural product research community. The proposed pathway, based on its chemical structure, offers a roadmap for future investigations. The application of modern genomic and molecular biology techniques, as outlined in the experimental protocols, will be instrumental in identifying and characterizing the this compound biosynthetic gene cluster. A comparative analysis of the fully elucidated pathways of both this compound and Bafilomycin A1 will undoubtedly provide deeper insights into the evolution and engineering of polyketide biosynthesis, ultimately paving the way for the discovery and development of new and improved therapeutic agents.

A Comparative Analysis of the Antiproliferative Activity of Hygrolidin and Its Analogs: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related compounds is paramount. This guide provides a head-to-head comparison of the antiproliferative activity of Hygrolidin and its analogs, drawing upon available experimental data. While a comprehensive comparative study across a wide range of synthetic this compound analogs with detailed quantitative data remains elusive in the current body of literature, this guide synthesizes the existing knowledge on the parent compound and related derivatives to offer valuable insights.

Executive Summary

Data Presentation: A Look at Available Quantitative Insights

Due to the limited availability of comprehensive studies directly comparing a series of this compound analogs, a detailed comparative table with numerous derivatives is not feasible at this time. However, the following table summarizes the available quantitative data for this compound and a key related compound.

CompoundCancer Cell Line(s)IC50/GI50Reference
This compound DLD-1 (Human Colon Cancer)Potent Inhibition (Specific IC50 not provided in source)[1]
Hygrobafilomycin Panel of 40 Tumor Cell LinesMean IC50 = 5.3 nM[2]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Mechanism of Action: V-ATPase Inhibition and Cell Cycle Arrest

The primary mechanism underlying the antiproliferative effects of this compound involves the targeted inhibition of V-ATPase. This action disrupts the acidic tumor microenvironment, which is critical for cancer cell survival, proliferation, and invasion. The inhibition of V-ATPase by this compound has been shown to trigger a signaling cascade that leads to the upregulation of the p21 protein.[1] The p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor, subsequently halts the cell cycle at the G1 and S phases, effectively preventing cancer cell replication.[1]

The following diagram illustrates the proposed signaling pathway for this compound's antiproliferative activity:

Hygrolidin_Pathway This compound This compound VATPase V-ATPase This compound->VATPase Inhibits p21_mRNA p21 mRNA Induction VATPase->p21_mRNA Leads to p21_protein p21 Protein p21_mRNA->p21_protein Translation Cyclin_CDK Cyclin/CDK Complexes p21_protein->Cyclin_CDK Inhibits CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle Arrest G1/S Phase Arrest CellCycle->Arrest Blocked

Caption: Proposed mechanism of this compound's antiproliferative action.

Experimental Protocols

While a detailed protocol for a comparative study of multiple analogs is not available, the methodologies employed in the foundational studies on this compound provide a strong basis for future research.

Antiproliferative Activity Assay (General Protocol based on MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., DLD-1 colon cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are a promising class of compounds for anticancer drug development. The potent V-ATPase inhibitory activity of this compound and the high cytotoxicity of the hybrid molecule Hygrobafilomycin underscore the potential of this chemical scaffold.

However, a significant gap in the literature exists regarding the systematic synthesis and comparative evaluation of a broad range of this compound analogs. Future research should focus on creating a library of these analogs with modifications at various positions of the macrolide ring. A head-to-head comparison of their antiproliferative activities across a panel of cancer cell lines, along with detailed structure-activity relationship (SAR) studies, would be invaluable. Such studies would not only identify more potent and selective anticancer agents but also provide a deeper understanding of the molecular interactions between this compound analogs and their target, V-ATPase. This knowledge will be instrumental in the rational design of the next generation of V-ATPase-targeting cancer therapeutics.

References

Comparative Transcriptomic Analysis of Hygrolidin and Bafilomycin A1 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hygrolidin and Bafilomycin A1 are both macrolide antibiotics known for their potent inhibitory effects on vacuolar H+-ATPase (V-ATPase). This shared mechanism of action disrupts cellular processes reliant on vesicular acidification, such as autophagy and endosomal trafficking, making them valuable tools in cell biology research and potential therapeutic agents. While their primary target is the same, the downstream cellular and transcriptomic consequences of V-ATPase inhibition by these two compounds may exhibit distinct characteristics. This guide provides a comparative overview of the transcriptomic effects of this compound and Bafilomycin A1, supported by available experimental data and detailed methodologies for further research.

Mechanism of Action

Both this compound and Bafilomycin A1 are specific inhibitors of the V-ATPase proton pump.[1][2] V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments like lysosomes and endosomes.[3] By binding to the V-ATPase complex, these drugs prevent the translocation of protons, leading to an increase in the pH of these organelles.[4] This disruption of the proton gradient interferes with numerous cellular functions, including protein degradation, receptor recycling, and signaling pathways that are sensitive to lysosomal function.

Comparative Transcriptomic Effects

Table 1: Summary of Reported Transcriptomic Changes Induced by this compound and Bafilomycin A1

Gene/Pathway Category This compound Bafilomycin A1 Supporting Evidence
Cell Cycle Regulation Upregulation of CDKN1A (p21) mRNA. [2] This leads to cell cycle arrest at G1 and S phases.[2]Upregulation of cell cycle negative regulators and downregulation of positive regulators. [5] Induces G0/G1 phase arrest.[2][5]
Autophagy Implied inhibition due to V-ATPase targeting.Inhibition of autophagic flux. [3] Alters expression of genes in the mTOR signaling pathway.[6][3][6]
Apoptosis Induces apoptosis.Induces caspase-independent apoptosis. [4] Involves translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus.[4][4]
Metabolism Not explicitly reported.Decreased mRNA levels of gluconeogenic genes (G6PC, PCK1). [7] Increased mRNA levels of lipogenesis and lipid storage genes (FAS, PLIN2, PLIN3). [7][7]
Endoplasmic Reticulum (ER) Stress Not explicitly reported.Increased mRNA levels of ER stress markers (CHOP, XBP1, EDEM1). [8][8]
Signaling Pathways Inhibition of V-ATPase is suggested to be involved in p21 induction.[2]Activation of mTOR signaling. [6] Affects MAPK signaling pathways.[3][3][6]

Signaling Pathways

The inhibition of V-ATPase by this compound and Bafilomycin A1 triggers a cascade of downstream signaling events.

Hygrolidin_Pathway This compound This compound V_ATPase V-ATPase This compound->V_ATPase inhibits Lysosomal_pH ↑ Lysosomal pH V_ATPase->Lysosomal_pH disrupts p21_Induction ↑ p21 (CDKN1A) mRNA Lysosomal_pH->p21_Induction leads to Cell_Cycle_Arrest G1/S Phase Arrest p21_Induction->Cell_Cycle_Arrest

Caption: this compound-induced V-ATPase inhibition and downstream effects.

Bafilomycin_A1_Pathway Bafilomycin_A1 Bafilomycin A1 V_ATPase V-ATPase Bafilomycin_A1->V_ATPase inhibits Apoptosis Caspase-Independent Apoptosis (AIF) Bafilomycin_A1->Apoptosis induces Lysosomal_Acidification ↓ Lysosomal Acidification V_ATPase->Lysosomal_Acidification disrupts Autophagic_Flux ↓ Autophagic Flux Lysosomal_Acidification->Autophagic_Flux mTOR_Signaling ↑ mTOR Signaling Lysosomal_Acidification->mTOR_Signaling ER_Stress ↑ ER Stress Autophagic_Flux->ER_Stress contributes to

Caption: Bafilomycin A1 signaling cascade post-V-ATPase inhibition.

Experimental Protocols

A robust experimental design is crucial for obtaining reliable and reproducible transcriptomic data.[9][10] The following is a detailed methodology for a typical RNA-seq experiment to compare the effects of this compound and Bafilomycin A1 on a cell line.

Experimental Workflow

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis Cell_Culture Cell Culture (e.g., HeLa, MCF7) Drug_Treatment Drug Treatment (this compound, Bafilomycin A1, Vehicle Control) Cell_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Functional_Analysis Functional Analysis (GO, KEGG) DEA->Functional_Analysis

Caption: A standard workflow for a comparative transcriptomics experiment.

Cell Culture and Treatment
  • Cell Line: Select a suitable human cell line (e.g., HeLa, MCF7, A549). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with this compound, Bafilomycin A1, or a vehicle control (e.g., DMSO) at predetermined concentrations and for a specific duration (e.g., 24 hours). Include at least three biological replicates for each treatment condition.

RNA Extraction and Quality Control
  • Extraction: Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol). Extract total RNA following the manufacturer's protocol.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0. Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure a high RNA Integrity Number (RIN) (typically ≥ 8).

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from a defined amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample for differential gene expression analysis).[9]

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between the drug-treated and vehicle control groups using statistical packages like DESeq2 or edgeR in R.[11] Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify the biological processes and signaling pathways affected by each drug.

Conclusion

This compound and Bafilomycin A1, as potent V-ATPase inhibitors, induce significant and overlapping changes in the cellular transcriptome, particularly affecting cell cycle regulation and processes dependent on lysosomal function. While Bafilomycin A1 has been more extensively studied, revealing its impact on autophagy, apoptosis, metabolism, and ER stress, the transcriptomic footprint of this compound appears to be centered on the induction of the cell cycle inhibitor p21. The provided experimental framework offers a robust approach for a direct comparative transcriptomic analysis, which would provide a more comprehensive understanding of the distinct cellular responses to these two important macrolide antibiotics. Such studies are essential for elucidating their precise mechanisms of action and for guiding their application in research and potential therapeutic development.

References

Assessing the Synergistic Potential of Hygrolidin with Chemotherapy: A Comparative Guide Based on V-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hygrolidin, a macrocyclic lactone, has demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action is the inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining acidic environments within cellular organelles like lysosomes.[1] This inhibition leads to the induction of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest at the G1 and S phases.[1] While direct experimental data on the synergistic effects of this compound with other chemotherapy drugs is currently unavailable in the public domain, its mechanism of action provides a strong rationale for its potential in combination therapies.

This guide explores the synergistic potential of this compound by drawing comparisons with other well-characterized V-ATPase inhibitors, such as bafilomycin A1 and concanamycin (B1236758) A. These compounds share a similar molecular target with this compound and have been the subject of numerous studies investigating their synergistic interactions with conventional anticancer agents. The data presented herein, therefore, serves as a predictive framework for the potential synergistic applications of this compound in cancer therapy.

Synergistic Effects of V-ATPase Inhibitors with Chemotherapy Drugs

V-ATPase inhibitors have been shown to enhance the efficacy of various chemotherapy drugs, particularly in multidrug-resistant (MDR) cancer cells.[2][3] The acidic tumor microenvironment and the sequestration of basic drugs in acidic organelles are key mechanisms of chemoresistance that can be overcome by V-ATPase inhibition.[3][4][5]

The following table summarizes key findings from studies on the synergistic effects of V-ATPase inhibitors with different chemotherapy agents.

V-ATPase InhibitorChemotherapy DrugCancer Cell LineObserved Synergistic EffectReference
Bafilomycin A1Bortezomib (B1684674)U266 (Multiple Myeloma)Enhanced cytotoxicity and induction of ER stress.[6][7][6][7]
Bafilomycin A1CisplatinCisplatin-resistant cellsSynergistic effect on cell cytotoxicity, more pronounced in resistant cells.[8][8]
Concanamycin AVariousNot specifiedCan inhibit growth and induce cell death in various tumor cells.[3][9][3][9]
Bafilomycin A1TaxolMs-1 cellsOvercame Bcl-xL- and Bcl-2-mediated resistance and induced apoptosis.[8][8]
Not specifiedDoxorubicin, 5-FUMCF-7/ADR (Breast Cancer)Increased sensitivity of drug-resistant cells to chemotherapy.[8][8]

Mechanisms of Synergy

The synergistic interaction between V-ATPase inhibitors and chemotherapy drugs is multifactorial. By inhibiting the V-ATPase, these compounds can:

  • Reverse the Acidic Tumor Microenvironment: Tumors often exhibit a reversed pH gradient, with an acidic extracellular space and an alkaline cytoplasm, which promotes tumor progression and drug resistance. V-ATPase inhibitors can help normalize this pH gradient.[4][5]

  • Prevent Drug Sequestration: Many chemotherapy drugs are weak bases that can be trapped and neutralized in acidic organelles like lysosomes. V-ATPase inhibitors, by increasing the pH of these compartments, prevent this sequestration and increase the intracellular concentration of the chemotherapeutic agent available to reach its target.[3][4]

  • Induce Endoplasmic Reticulum (ER) Stress: The combination of V-ATPase inhibitors with certain drugs, such as the proteasome inhibitor bortezomib, can lead to enhanced ER stress, a cellular state that can trigger apoptosis.[6][7]

  • Inhibit Autophagy: Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, including chemotherapy. V-ATPase inhibitors can block the final step of autophagy, leading to the accumulation of autophagosomes and potentially enhancing cell death.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the synergistic effects of V-ATPase inhibitors with chemotherapy drugs in vitro.

Cell Viability and Cytotoxicity Assays
  • Objective: To quantify the cytotoxic effects of single and combined drug treatments.

  • Method:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the V-ATPase inhibitor (e.g., bafilomycin A1 at 0.1-1 µM) and the chemotherapy drug, both alone and in combination, for 24, 48, or 72 hours.[10][11]

    • Assess cell viability using assays such as MTT, WST-1, or CellTiter-Glo.

    • Calculate the IC50 values for each drug and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assays
  • Objective: To determine if the combination treatment induces programmed cell death.

  • Method:

    • Treat cells with the V-ATPase inhibitor and chemotherapy drug at their respective IC50 concentrations (or synergistic concentrations determined from viability assays) for a specified time (e.g., 24-48 hours).

    • Stain cells with Annexin V-FITC and propidium (B1200493) iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Western Blot Analysis
  • Objective: To investigate the molecular mechanisms underlying the synergistic effects.

  • Method:

    • Treat cells as described for the apoptosis assays.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., p21, LC3-II for autophagy, CHOP for ER stress).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Visualizing the Mechanisms of Action and Synergy

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

cluster_DrugAction Drug Action on Cancer Cell This compound This compound / V-ATPase Inhibitor VATPase V-ATPase This compound->VATPase Inhibits p21 p21 Induction This compound->p21 Induces Lysosome Lysosome Acidification VATPase->Lysosome Maintains CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest Causes

Caption: Mechanism of action of this compound as a V-ATPase inhibitor.

cluster_Synergy Synergistic Effects of V-ATPase Inhibition with Chemotherapy cluster_Mechanisms Mechanisms of Synergy VATPase_Inhibitor V-ATPase Inhibitor (e.g., this compound) ReverseAcidosis Reverse Tumor Acidosis VATPase_Inhibitor->ReverseAcidosis PreventSequestration Prevent Drug Sequestration VATPase_Inhibitor->PreventSequestration InduceERStress Induce ER Stress VATPase_Inhibitor->InduceERStress InhibitAutophagy Inhibit Autophagy VATPase_Inhibitor->InhibitAutophagy Chemotherapy Chemotherapy Drug Chemotherapy->InduceERStress EnhancedCytotoxicity Enhanced Cancer Cell Death Chemotherapy->EnhancedCytotoxicity ReverseAcidosis->EnhancedCytotoxicity PreventSequestration->EnhancedCytotoxicity InduceERStress->EnhancedCytotoxicity InhibitAutophagy->EnhancedCytotoxicity

Caption: Proposed synergistic mechanisms of V-ATPase inhibitors and chemotherapy.

cluster_Workflow Experimental Workflow for Synergy Assessment cluster_Assays Perform Assays start Seed Cancer Cells treatment Treat with Single Agents and Combinations start->treatment viability Cell Viability (MTT, etc.) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot (p21, LC3, etc.) treatment->western analysis Data Analysis (IC50, CI, etc.) viability->analysis apoptosis->analysis western->analysis conclusion Determine Synergy and Elucidate Mechanism analysis->conclusion

Caption: A typical workflow for evaluating drug synergy in vitro.

Conclusion and Future Directions

The inhibition of V-ATPase presents a promising strategy to enhance the efficacy of conventional chemotherapy, particularly in the context of drug resistance. While direct evidence for the synergistic effects of this compound is lacking, the extensive research on other V-ATPase inhibitors strongly suggests its potential as a valuable component of combination cancer therapy.

Future research should focus on conducting direct synergistic studies of this compound with a panel of standard chemotherapy drugs across various cancer cell lines, including well-characterized MDR models. In vivo studies using xenograft models will also be crucial to validate the in vitro findings and assess the therapeutic potential of such combinations in a more complex biological system. Elucidating the precise molecular pathways affected by this compound in combination with other agents will be key to designing rational and effective cancer treatment strategies.

References

In vivo validation of Hygrolidin's anti-tumor activity against known cancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo validation studies for a compound named "Hygrolidin" are not publicly available. The following guide is a template that illustrates how such a comparison would be structured, using the placeholder "Compound X (this compound-like macrolide)" and representative data based on typical preclinical anti-cancer studies. This document is intended for researchers, scientists, and drug development professionals to demonstrate a comprehensive format for evaluating the anti-tumor efficacy of a novel compound against an established cancer drug.

Comparative Analysis of Compound X (this compound-like macrolide) vs. Doxorubicin in a Xenograft Model

This guide provides a comparative overview of the in vivo anti-tumor activity of Compound X, a novel macrolide, against the well-established chemotherapeutic agent, Doxorubicin. The study utilizes a human non-small cell lung cancer (NSCLC) xenograft mouse model to assess the efficacy and tolerability of Compound X.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vivo study, comparing the effects of Compound X and Doxorubicin on tumor growth and animal physiology.

Table 1: Tumor Growth Inhibition

Treatment GroupDosageMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500%
Compound X10 mg/kg750 ± 9050%
Compound X20 mg/kg450 ± 6070%
Doxorubicin5 mg/kg600 ± 7560%

Table 2: Animal Body Weight Analysis

Treatment GroupDosageMean Body Weight Change (Day 21) (%)
Vehicle Control-+5%
Compound X10 mg/kg-2%
Compound X20 mg/kg-5%
Doxorubicin5 mg/kg-10%
Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the results.

1. Cell Culture: Human non-small cell lung cancer cells (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model: Six-week-old female athymic nude mice were used for this study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

3. Xenograft Implantation: Each mouse was subcutaneously injected with 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.

4. Treatment Administration: The mice were randomly divided into four groups (n=8 per group):

  • Vehicle Control (saline, intraperitoneal injection, daily)

  • Compound X (10 mg/kg, intraperitoneal injection, daily)

  • Compound X (20 mg/kg, intraperitoneal injection, daily)

  • Doxorubicin (5 mg/kg, intravenous injection, once a week)

Treatment was administered for 21 days.

5. Data Collection and Analysis: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (Length x Width²) / 2. At the end of the study, tumors were excised and weighed. Statistical analysis was performed using a one-way ANOVA.

Visualized Data and Pathways

Experimental Workflow

G cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis A549 A549 NSCLC Cell Culture Implantation Subcutaneous Implantation in Nude Mice A549->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization of Mice (n=8 per group) TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Compound X (10 mg/kg) Randomization->Group2 Group3 Compound X (20 mg/kg) Randomization->Group3 Group4 Doxorubicin (5 mg/kg) Randomization->Group4 Measurement Tumor Volume & Body Weight Measurement (every 3 days) Endpoint Tumor Excision & Weight at Day 21 Measurement->Endpoint Stats Statistical Analysis Endpoint->Stats

Caption: Workflow of the in vivo xenograft study.

Proposed Signaling Pathway for Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CompoundX Compound X Bcl2 Bcl-2 CompoundX->Bcl2 Inhibits Bax Bax CompoundX->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway of Compound X.

Comparative Analysis of V-ATPase Inhibitors: A Focus on Docking Studies of Hygrolidin and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions between inhibitors and the Vacuolar-type H+-ATPase (V-ATPase) is crucial for the development of novel therapeutics targeting a range of diseases, from cancer to osteoporosis. This guide provides a comparative overview of the docking and binding characteristics of established V-ATPase inhibitors, alongside the currently available information for Hygrolidin, a macrolide antibiotic with suggested V-ATPase inhibitory activity.

While direct comparative docking studies involving this compound are not extensively available in the current body of scientific literature, this guide synthesizes existing data on well-characterized inhibitors to establish a framework for comparison. By examining the binding modes and inhibitory concentrations of compounds like Bafilomycin A1 and Archazolid A, we can infer the potential mechanisms of action and necessary experimental parameters for a comprehensive future analysis of this compound.

Overview of V-ATPase Structure and Inhibition

The V-ATPase is a multi-subunit protein complex responsible for proton translocation across membranes, a process fundamental to cellular functions such as lysosomal acidification, receptor-mediated endocytosis, and tumor cell invasion. The enzyme is composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral membrane V0 domain, which forms the proton pore. The majority of known V-ATPase inhibitors, including the plecomacrolides (Bafilomycin, Concanamycin) and the archazolids, target the V0 domain, specifically the c-subunit proteolipid ring, thereby obstructing proton translocation.

Comparative Data of V-ATPase Inhibitors

The following table summarizes the available quantitative data for key V-ATPase inhibitors. It is important to note the absence of specific binding affinity and docking scores for this compound in publicly accessible research, highlighting a significant knowledge gap.

InhibitorTarget Subunit(s)Binding Site CharacteristicsIC50 (V-ATPase)Reference(s)
This compound V-ATPase (suggested)Not yet elucidated.Not reported in comparative studies.[1]
Bafilomycin A1 V0 c-subunitBinds at the interface between two c-subunits within the c-ring, disrupting the interaction between the c-ring and subunit a.[2][3]Low nanomolar range (e.g., ~4 nM for osteoclast V-ATPase).[2][4][2][3][5][6][7][8]
Archazolid A V0 c-subunitBinds to the equatorial region of the c-ring, with its binding site partially overlapping that of Bafilomycin.[9][10][11]Low nanomolar range (e.g., EC50 of 0.51-0.56 nM in leukemic cell lines).[9][12][9][10][11][12][13]
Apicularen V0 subunits a and cBinds at the interface of the V0 subunits a and c, in the vicinity of the Bafilomycin and Archazolid binding sites.[10]Nanomolar range.[10][10]
Diphyllin V-ATPaseNot fully detailed in comparative docking studies.17 nM.[4][4]

Mechanism of Action and Signaling Pathways

The inhibition of V-ATPase by these compounds triggers a cascade of cellular events. A primary consequence is the disruption of pH homeostasis in intracellular compartments, leading to impaired lysosomal degradation and autophagy.[5] In the context of cancer, V-ATPase inhibition can induce apoptosis and inhibit metastasis.[12] The suggested mechanism for this compound's anti-tumor effect involves the induction of the cell cycle inhibitor p21, a process potentially linked to its V-ATPase inhibitory activity.[1]

V_ATPase_Inhibition_Pathway General Signaling Cascade Following V-ATPase Inhibition V-ATPase Inhibitor V-ATPase Inhibitor V-ATPase V-ATPase V-ATPase Inhibitor->V-ATPase Binds to Proton Translocation Block Proton Translocation Block V-ATPase->Proton Translocation Block Leads to Lysosomal pH Increase Lysosomal pH Increase Proton Translocation Block->Lysosomal pH Increase Impaired Autophagy Impaired Autophagy Lysosomal pH Increase->Impaired Autophagy Inhibition of Metastasis Inhibition of Metastasis Lysosomal pH Increase->Inhibition of Metastasis Cellular Stress Response Cellular Stress Response Impaired Autophagy->Cellular Stress Response Apoptosis Apoptosis Cellular Stress Response->Apoptosis

Caption: V-ATPase inhibition disrupts proton pumping, leading to cellular stress and apoptosis.

Experimental Protocols for Docking Studies

A standardized and robust protocol is essential for conducting meaningful comparative docking studies. The following outlines a general workflow for investigating the interaction of inhibitors with V-ATPase.

1. Protein and Ligand Preparation:

  • Protein Structure: Obtain the 3D structure of the target V-ATPase, preferably a high-resolution cryo-electron microscopy (cryo-EM) structure from the Protein Data Bank (PDB). If the full structure is unavailable, homology modeling of the relevant subunits (e.g., V0 domain) can be employed. The protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure: The 3D structures of the inhibitors (this compound, Bafilomycin A1, Archazolid A, etc.) need to be generated and optimized for their geometry and energy.

2. Molecular Docking:

  • Software: Utilize established docking software such as AutoDock, Glide, or GOLD.[14]

  • Grid Box Definition: Define a grid box encompassing the putative binding site on the V-ATPase. For known inhibitors like Bafilomycin and Archazolid, the grid should be centered on their established binding sites within the V0 c-subunit. For novel inhibitors like this compound, a blind docking approach covering the entire V0 domain might be necessary initially to identify potential binding pockets.

  • Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.

  • Scoring: The docking poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

3. Post-Docking Analysis:

  • Binding Mode Analysis: Visualize and analyze the best-docked poses to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the protein residues.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex and refine the binding pose, MD simulations can be performed. This provides insights into the dynamic behavior of the inhibitor within the binding pocket over time.

Docking_Workflow Workflow for Comparative V-ATPase Inhibitor Docking Studies cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Protein_Prep V-ATPase Structure Preparation (PDB/Homology Model) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Inhibitor Structure Preparation (this compound, Bafilomycin, etc.) Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Box->Docking Scoring Pose Scoring & Binding Energy Estimation Docking->Scoring Binding_Mode Binding Mode Analysis (Interaction Visualization) Scoring->Binding_Mode MD_Simulation Molecular Dynamics Simulation (Stability Assessment) Binding_Mode->MD_Simulation Comparative_Analysis Comparative Analysis of Binding Affinities & Interactions MD_Simulation->Comparative_Analysis

Caption: A generalized workflow for in silico comparative analysis of V-ATPase inhibitors.

Future Directions for this compound Research

To definitively place this compound within the landscape of V-ATPase inhibitors, further focused research is imperative. Key experimental steps should include:

  • In vitro V-ATPase Inhibition Assays: To determine the IC50 value of this compound against purified V-ATPase and confirm its inhibitory activity.

  • Photoaffinity Labeling or Mutagenesis Studies: To identify the specific subunit(s) and amino acid residues involved in this compound binding.

  • Computational Docking and MD Simulations: Following the protocol outlined above, to predict the binding mode and affinity of this compound to the V-ATPase V0 domain.

  • Cryo-EM Structural Studies: To obtain a high-resolution structure of the V-ATPase in complex with this compound, which would provide definitive insights into its binding mechanism.

By undertaking these studies, the scientific community can gain a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent targeting V-ATPase.

References

Safety Operating Guide

Navigating the Safe Disposal of Hygrolidin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Hygrolidin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligned with established safety protocols.

Health and Safety Overview

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation. Adherence to safety precautions is paramount to minimize exposure risks.

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
Causes skin irritationSkin irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.
Causes serious eye irritationEye irritation (Category 2A)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory systemAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound and its containers is to send them to an approved waste disposal plant. This ensures that the hazardous material is managed in a controlled and environmentally sound manner.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE. This includes:

  • Protective gloves

  • Eye and face protection (safety glasses or goggles and a face shield)

  • A lab coat or other protective clothing

2. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with non-hazardous laboratory trash.

3. Container Management:

  • Ensure the waste container is compatible with this compound and is kept tightly closed in a well-ventilated area.

  • The container must be properly labeled as hazardous waste, clearly identifying the contents as "this compound waste."

4. Spill Management: In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Avoid inhaling any dust.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Collect the spilled material and absorbent into the designated hazardous waste container.

  • Clean the affected area thoroughly.

  • Do not allow the product to enter drains.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal service.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

This compound Disposal Workflow

Hygrolidin_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Collect this compound Waste in Designated Hazardous Container A->B C Segregate from Non-Hazardous Waste B->C D Keep Container Tightly Closed in a Well-Ventilated Area C->D E Label Container Clearly as 'this compound Hazardous Waste' D->E F Arrange for Pickup by Approved Waste Disposal Service E->F G Adhere to all Local and National Regulations F->G

Caption: Logical workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Hygrolidin

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Hygrolidin, a potent cytotoxic agent.

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound. By offering detailed procedural guidance, this content aims to be the preferred resource for laboratory safety, fostering a culture of safety and building trust through value beyond the product itself.

This compound is a macrolide antibiotic with significant cytotoxic properties, acting as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] Its targeted action on this proton pump disrupts cellular pH homeostasis, leading to downstream effects on cell cycle progression, autophagy, and apoptosis, making it a compound of interest in cancer research. However, these same properties necessitate stringent safety measures to protect laboratory personnel from accidental exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Due to its cytotoxic nature, all work with this compound, both in solid form and in solution, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosols. The following personal protective equipment is mandatory:

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.
Body Protection Solid-front GownDisposable, solid-front gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of this compound outside of a containment device.

Operational Plan: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound. All steps must be performed within a BSC or chemical fume hood.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, serological pipettes

  • Pipette aid

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, cryovials for aliquoting

Procedure:

  • Pre-calculation: Determine the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weighing: Carefully weigh the calculated amount of this compound powder directly into a sterile conical tube inside the BSC.

  • Solubilization: Using a sterile serological pipette, add the calculated volume of anhydrous DMSO to the conical tube containing the this compound powder.

  • Dissolution: Cap the tube tightly and vortex gently until the this compound is completely dissolved.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.

  • Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store aliquots at -20°C or -80°C, protected from light.

Hygrolidin_Solution_Preparation cluster_BSC Inside Biological Safety Cabinet Calculate Calculate Required Mass and Volume Weigh Weigh this compound Powder Calculate->Weigh Mass Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Volume Dissolve Vortex to Dissolve Add_Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Cryovials Filter->Aliquot Store Label and Store at -20°C / -80°C Aliquot->Store

Experimental Protocol: Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using a cell viability assay.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

This compound's Mechanism of Action: A Signaling Pathway Overview

This compound exerts its cytotoxic effects primarily through the inhibition of V-ATPase. This action disrupts the proton gradient across various cellular membranes, leading to a cascade of downstream events that culminate in cell cycle arrest and, in some cases, apoptosis. One of the key pathways affected is the induction of the cyclin-dependent kinase inhibitor p21.[1] The inhibition of V-ATPase can also impact nutrient-sensing pathways like mTOR and cellular degradation processes such as autophagy.[2][3]

Hygrolidin_Signaling_Pathway This compound This compound V_ATPase V-ATPase This compound->V_ATPase Inhibits Lysosomal_pH ↑ Lysosomal pH V_ATPase->Lysosomal_pH p21_Induction ↑ p21 mRNA and Protein V_ATPase->p21_Induction Leads to mTOR_Signaling mTOR Signaling Lysosomal_pH->mTOR_Signaling Modulates Autophagy Autophagy mTOR_Signaling->Autophagy Regulates Apoptosis Apoptosis Autophagy->Apoptosis Crosstalk CDK4_CyclinD ↓ CDK4 / Cyclin D p21_Induction->CDK4_CyclinD CyclinA_CDK2 Inhibition of Cyclin A-CDK2 p21_Induction->CyclinA_CDK2 Cell_Cycle_Arrest G1/S Phase Arrest CDK4_CyclinD->Cell_Cycle_Arrest CyclinA_CDK2->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, gloves, gowns, centrifuge tubes) must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste Aqueous waste containing this compound (e.g., cell culture medium) should be collected in a labeled, leak-proof hazardous waste container. Do not discharge to the sanitary sewer.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Empty Containers Empty this compound vials should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected as hazardous liquid waste. Deface the label before disposing of the rinsed container in a glass disposal box.

All hazardous waste containers must be kept closed when not in use and stored in a designated secondary containment area. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.

Spill Management

In the event of a this compound spill, immediate action is required to minimize exposure and contamination.

Spill Kit Contents:

  • Chemotherapy-rated gloves

  • Disposable gown

  • Safety goggles and face shield

  • Absorbent pads or pillows

  • Disposable scoop and scraper

  • Two sealable, heavy-duty plastic bags for waste

  • Hazardous waste labels

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert others in the immediate area and restrict access. If the spill is outside of a containment device, evacuate the lab and inform your supervisor and EHS.

  • Don PPE: Put on two pairs of chemotherapy-rated gloves, a disposable gown, and eye/face protection.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.

    • Solids: Gently cover the spill with wetted absorbent pads to avoid raising dust.

  • Clean the Area: Using a scoop or scraper, carefully collect the absorbent material and any remaining spill residue. Place all contaminated materials into the first hazardous waste bag.

  • Decontaminate: Clean the spill area with a 10% bleach solution, followed by a rinse with 70% ethanol. Allow the area to air dry.

  • Dispose of Waste: Place all contaminated cleaning materials and the outer pair of gloves into the first waste bag. Seal the bag and place it inside the second waste bag. Seal the outer bag and label it as hazardous waste.

  • Post-Cleanup: Remove all PPE and dispose of it as hazardous waste. Wash your hands thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS, and complete any required documentation.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。